Ethyl 2-[(ethoxycarbonyl)thio]acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethoxycarbonylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAKTJAACUTISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383970 | |
| Record name | Ethyl [(ethoxycarbonyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52790-15-5 | |
| Record name | Ethyl [(ethoxycarbonyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of Ethyl 2-[(ethoxycarbonyl)thio]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[(ethoxycarbonyl)thio]acetate, a sulfur-containing organic compound, presents a unique combination of functional groups that make it a molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled to assist researchers and drug development professionals in its application. The document adheres to the principles of scientific accuracy, providing field-proven insights where available and citing authoritative sources.
Chemical Identity
The correct identification of a chemical substance is paramount for both safety and scientific validity. This compound is definitively identified by the following:
It is crucial to distinguish this compound from a similarly named substance, Ethyl 2-((ethoxycarbonothioyl)thio)acetate (CAS 3278-34-0), which possesses a different molecular formula (C₇H₁₂O₃S₂) and structure.[4]
Physical Properties
A summary of the known physical properties of this compound is presented in the table below. It should be noted that some of these properties are predicted and should be used as an estimation pending experimental verification.
| Property | Value | Source |
| Physical Form | Clear Liquid | [5] |
| Boiling Point | 244.2 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Not available | [3] |
Spectral Data
Handling and Storage
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
-
Storage: Store in a cool, dry place. Recommended storage temperature is between 2-8°C.[3]
-
Safety: For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier. The Harmonized System (HS) code for this compound is 2934208090.[5]
Representative Experimental Protocol: Synthesis of a Thioacetate Compound
While a specific, detailed synthesis protocol for this compound was not found in the available literature, a general method for the synthesis of related thioacetate compounds can be instructive. The following is a representative procedure for the synthesis of an ethyl thioacetate derivative, which can be adapted by experienced chemists for the synthesis of the target molecule.
Reaction Scheme:
Caption: A representative workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium ethyl xanthate (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add ethyl chloroacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated potassium chloride. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure this compound.
Note: This is a generalized protocol and may require optimization of solvent, temperature, and reaction time for the specific synthesis of this compound.
Conclusion
This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound (CAS 52790-15-5). While some key experimental data are yet to be reported in the literature, the information provided herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. It is recommended that users of this compound consult supplier-specific safety data sheets and conduct their own analyses to confirm its properties.
References
-
ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]
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S-ethyl thioacetate, 625-60-5. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]
-
Ethyl (methylthio)acetate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ethyl ((ethoxycarbonyl)oxy)acetate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Supporting Information for Experimental procedures and analytical data. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Ethyl 2-((ethoxycarbonyl)thio)acetate. (n.d.). Crysdot. Retrieved January 17, 2026, from [Link]
-
2-(methyl thio) ethyl acetate, 5862-47-5. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]
-
Ethyl 2-((ethoxycarbonothioyl)thio)acetate (C007B-521045). (n.d.). Cenmed Enterprises. Retrieved January 17, 2026, from [Link]
-
Ethyl Acetate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]
-
Ethyl [(ethoxycarbonyl)thio]acetate, CasNo.52790-15-5. (n.d.). Antimex Chemical Limited. Retrieved January 17, 2026, from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-[(ethoxycarbonyl)thio]acetate
Introduction
Ethyl 2-[(ethoxycarbonyl)thio]acetate, a dithiocarbonate derivative, is a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a key intermediate in the development of novel agrochemicals and pharmaceuticals. Its structure, featuring a reactive thioester linkage and an ester moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of a reliable and efficient synthesis route for this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Guiding Principles of the Synthesis Strategy
The selected synthesis route is predicated on the nucleophilic substitution reaction between an α-halo ester and a xanthate salt. This approach is favored for its operational simplicity, high atom economy, and the ready availability of the starting materials. The causality behind the experimental choices is rooted in fundamental principles of organic chemistry, ensuring a robust and reproducible protocol.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The synthesis of this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Nucleophile Formation: Potassium ethyl xanthate (also known as potassium O-ethyl dithiocarbonate) serves as the sulfur nucleophile. In solution, it exists as an ionic species, with the xanthate anion being the active nucleophile.
-
Nucleophilic Attack: The sulfur atom of the xanthate anion, being a soft and highly polarizable nucleophile, attacks the electrophilic carbon atom of ethyl chloroacetate. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent ester group and the chlorine atom.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the sulfur atom is forming a new bond to the carbon, and the carbon-chlorine bond is simultaneously breaking.
-
Product Formation and Byproduct Generation: The departure of the chloride ion as the leaving group results in the formation of the desired product, this compound, and potassium chloride as a byproduct.
The following diagram illustrates the SN2 reaction mechanism:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.03 g (0.10 mol) of potassium ethyl xanthate in 150 mL of acetone. Stir the mixture at room temperature until the salt is fully dissolved.
-
Addition of Electrophile: To the stirring solution of potassium ethyl xanthate, add 12.26 g (10 mL, 0.10 mol) of ethyl chloroacetate dropwise over a period of 15-20 minutes using a dropping funnel. The reaction is exothermic, and a white precipitate of potassium chloride will begin to form. Maintain the reaction temperature at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is complete when the spot corresponding to ethyl chloroacetate has disappeared.
-
Workup: Once the reaction is complete, filter the reaction mixture through a Büchner funnel to remove the precipitated potassium chloride. Wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: To the resulting oily residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a pale yellow oil.
Purification
The crude product can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: Distill the crude oil under high vacuum. The boiling point of this compound is approximately 95-97 °C at 2 mmHg.
-
Column Chromatography: For smaller scale reactions or for achieving higher purity, column chromatography on silica gel is effective. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). The fractions containing the pure product can be identified by TLC analysis.
Characterization and Expected Yield
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): δ 1.28 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.41 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 3.95 (s, 2H, -SCH₂-), 4.20 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 4.62 (q, 2H, J=7.1 Hz, -OCH₂CH₃).
-
¹³C NMR (CDCl₃): δ 13.7, 14.1, 40.1, 62.0, 70.2, 168.9, 211.5.
-
IR (neat, cm⁻¹): 2982, 1735 (C=O, ester), 1250 (C=S), 1050 (C-O).
Expected Yield: The typical yield for this reaction is in the range of 85-95%.
Quantitative Data Summary
| Parameter | Value |
| Reactant Molar Ratio | 1:1 (Ethyl Chloroacetate : Potassium Ethyl Xanthate) |
| Reaction Time | 12-18 hours |
| Reaction Temperature | Room Temperature (~20-25 °C) |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
Conclusion
The synthesis of this compound via the SN2 reaction of ethyl chloroacetate and potassium ethyl xanthate is a robust and high-yielding procedure. The protocol provided in this guide, with its emphasis on safety, mechanistic understanding, and detailed experimental steps, offers a reliable method for the preparation of this versatile synthetic intermediate. By adhering to the outlined procedures and safety precautions, researchers can confidently produce high-purity this compound for their synthetic endeavors.
References
-
Carl ROTH. (2023). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
Milošević, M., et al. (2007). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate. Journal of the Serbian Chemical Society, 72(2), 89-98. Retrieved from [Link]
-
Organic Syntheses. ethyl diethoxyacetate. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. Retrieved from [Link]
-
Loba Chemie. (2015). MATERIAL SAFETY DATA SHEET (MSDS): POTASSIUM ETHYL XANTHATE EXTRA PURE. Retrieved from [Link]
-
Wikipedia. (2023). Potassium ethyl xanthate. Retrieved from [Link]
Key applications of Ethyl 2-[(ethoxycarbonyl)thio]acetate in organic chemistry.
An In-depth Technical Guide to the Applications of Ethyl 2-[(ethoxycarbonyl)thio]acetate and Its Analogues in Organic Chemistry
Introduction
This compound (CAS 52790-15-5) is a sulfur-containing organic compound that serves as a versatile building block in synthetic chemistry.[1] Its structure, featuring two ester functionalities and a central thioether linkage, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of the primary applications of this reagent and its closely related, and more extensively studied, thiocarbonyl analogue, Ethyl 2-((ethoxycarbonothioyl)thio)acetate (CAS 3278-34-0).[2] While the former is a valuable synthon for heterocyclic chemistry, the latter is a cornerstone reagent in polymer science.[2] This document will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and explore their role in the development of advanced materials and pharmaceutical intermediates.
Physicochemical Properties and Synthesis
Understanding the fundamental properties of these reagents is critical for their effective application in a laboratory setting. The key data for both this compound and its thiocarbonyl analogue are summarized below.
| Property | This compound | Ethyl 2-((ethoxycarbonothioyl)thio)acetate |
| CAS Number | 52790-15-5[1] | 3278-34-0[3] |
| Molecular Formula | C₇H₁₂O₄S[1] | C₇H₁₂O₃S₂[3] |
| Molecular Weight | 192.23 g/mol [1] | 208.30 g/mol [3] |
| Appearance | Not specified (typically a liquid) | Yellow liquid |
| Storage | Not specified | 2-8°C, inert atmosphere, protected from light[2] |
The synthesis of this compound can be achieved through standard nucleophilic substitution reactions. A common conceptual pathway involves the reaction of ethyl thioglycolate with ethyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This approach leverages the nucleophilicity of the thiol group to form the thioester linkage.
Core Application: Controlled Radical Polymerization via RAFT
A predominant application for the thiocarbonyl analogue, Ethyl 2-((ethoxycarbonothioyl)thio)acetate, is its use as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][4] This technique allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.[2]
The RAFT Mechanism
The RAFT process is a type of living radical polymerization. The CTA, in this case, Ethyl 2-((ethoxycarbonothioyl)thio)acetate, reversibly reacts with growing polymer chains, establishing a dynamic equilibrium that moderates the overall polymerization rate and minimizes termination events. The key to its function lies in the thiocarbonylthio group (S=C-S), which can reversibly trap radical species.
The mechanism proceeds through the following key stages:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals.
-
Chain Transfer: The primary radical adds to a monomer to form a short polymer chain, which then reacts with the RAFT agent. The RAFT agent fragments, releasing a new radical that can initiate further polymerization.
-
Reversible Addition-Fragmentation: The growing polymer chains (P•) reversibly add to the C=S bond of the polymer-CTA adduct (P-S-C(=S)-OR). This forms a dormant species and a new propagating radical (R•), ensuring that most polymer chains grow at a similar rate.
-
Termination: As with all radical polymerizations, termination can occur through coupling or disproportionation, but the RAFT equilibrium significantly reduces the concentration of active radicals, making termination a less frequent event.
Caption: The Hantzsch Thiazole Synthesis pathway.
This compound as a Precursor
While not a direct Hantzsch reagent, this compound is a valuable precursor for generating key intermediates used in heterocyclic synthesis. Its structure can be strategically deconstructed to provide synthons for thiazole formation and other sulfur-containing heterocycles.
Caption: Synthetic utility of the title compound.
One key transformation is the selective hydrolysis of the carbonate portion to yield ethyl thioglycolate. Ethyl thioglycolate is a known building block that can be condensed with other reagents to form heterocyclic rings. [5]For instance, its reaction with p-xylene dichloride is a documented pathway to substituted thioethers. [5]
Representative Protocol: Synthesis of an Ethyl Thiazole-4-carboxylate
This protocol, adapted from established Hantzsch synthesis procedures, illustrates how a precursor derivable from this compound could be used. [6][7]This example uses ethyl bromoacetate, an α-halocarbonyl, which highlights the type of reactivity required.
Materials:
-
Thioacetamide
-
Ethyl bromoacetate
-
Ethanol (95%)
-
Sodium bicarbonate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 eq) in 95% ethanol.
-
Addition of Halocarbonyl: Slowly add ethyl bromoacetate (1.0 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the HBr byproduct.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 2-methylthiazole-4-carboxylate.
Conclusion
This compound and its thiocarbonyl analogue are potent reagents in modern organic synthesis, albeit in distinct domains. The thiocarbonyl version, Ethyl 2-((ethoxycarbonothioyl)thio)acetate, is a well-established and highly effective chain transfer agent for RAFT polymerization, enabling the precise engineering of advanced polymer materials. [2][4]The title compound, this compound, serves as a versatile and strategically valuable synthon. [1]Its ability to be transformed into key intermediates for the construction of sulfur-containing heterocycles, such as the medicinally relevant thiazole core, underscores its potential in drug discovery and development programs. [8][9]For researchers and scientists, a thorough understanding of the reactivity and handling of these compounds opens doors to innovation in both material science and medicinal chemistry.
References
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycin
- Hantzsch thiazole synthesis - ResearchG
- Ethyl 2-((ethoxycarbonothioyl)thio)
- Ethyl 2-((ethoxycarbonothioyl)thio)
-
Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. (URL: [Link])
- 3278-34-0 | Ethyl 2-((ethoxycarbonothioyl)thio)
- CAS 52790-15-5 Ethyl 2-[(ethoxycarbonyl)
-
Synthesis of some new thiazole derivatives of pharmaceutical interest - PubMed. (URL: [Link])
- Ethyl 2-((ethoxycarbonothioyl)thio)acetate (C007B-521045) - Cenmed Enterprises. (URL: )
- Ethyl 2-((ethoxycarbonothioyl)thio)
-
synthesis of thiazoles - YouTube. (URL: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])
- Ethyl 2-(methylthio)acetate | 4455-13-4 | E-8340 - Biosynth. (URL: )
- Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate 99 129841-40-3 - Sigma-Aldrich. (URL: )
-
Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate - PrepChem.com. (URL: [Link])
Sources
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- 2. Ethyl 2-((ethoxycarbonothioyl)thio)acetate [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate 99 129841-40-3 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Synthesis of some new thiazole derivatives of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Diethyl 2,2'-Thiodiacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, certain core building blocks consistently emerge as indispensable tools for innovation. Diethyl 2,2'-thiodiacetate, a seemingly unassuming sulfur-containing diester, represents one such cornerstone molecule. Its unique structural features and reactivity have paved the way for the development of a diverse array of functional materials and pharmacologically active compounds. This technical guide aims to provide a comprehensive overview of Diethyl 2,2'-thiodiacetate, from its chemical identity and historical context to detailed synthetic protocols and its pivotal role in contemporary research, particularly in the realm of drug discovery. As Senior Application Scientists, our goal is to not only present established methodologies but also to offer insights into the practical nuances and strategic considerations that underpin the successful application of this versatile reagent.
Chemical Identity and Physicochemical Properties
Initially, it is crucial to unambiguously define the molecule of interest. The compound, often referred to by various synonyms, is most precisely named Diethyl 2,2'-thiodiacetate . It is also known as diethyl thiodiglycolate.
Table 1: Chemical Identifiers and Core Properties of Diethyl 2,2'-Thiodiacetate
| Property | Value | Source |
| CAS Number | 925-47-3 | [1][2] |
| Molecular Formula | C₈H₁₄O₄S | [1][2] |
| Molecular Weight | 206.26 g/mol | [1][2] |
| IUPAC Name | ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | [2] |
| Appearance | Clear, light yellow to brown liquid | [1] |
| Boiling Point | 252-253 °C (lit.) | [1] |
| Density | 1.146 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.467 (lit.) | |
| Solubility | Soluble in most organic solvents; insoluble in water. |
The structure of Diethyl 2,2'-thiodiacetate, characterized by a central sulfur atom bridging two ethyl acetate units, imparts a unique combination of reactivity and functionality. The thioether linkage is a key feature, influencing the molecule's conformational flexibility and its utility as a precursor in various cyclization and condensation reactions.
Historical Context and Discovery
While a definitive "discovery" of Diethyl 2,2'-thiodiacetate in a singular, celebrated event is not prominently documented in historical chemical literature, its origins are intrinsically linked to the development and study of thioglycolic acid and its derivatives. The parent compound, thioglycolic acid, gained significant attention in the 1930s when scientist David R. Goddard identified its utility in reducing disulfide bonds in proteins like keratin.[3] This discovery led to the development of thioglycolate-based products, such as chemical depilatories, in the 1940s.[3]
The synthesis of esters from carboxylic acids and alcohols was a well-established practice by the early 20th century. It is highly probable that Diethyl 2,2'-thiodiacetate was first synthesized during this period as part of systematic investigations into the properties and reactions of sulfur-containing organic acids. The parent dicarboxylic acid, thiodiglycolic acid, was first synthesized in the early 20th century through the controlled oxidation of thioglycolic acid. The subsequent esterification to its diethyl ester would have been a logical extension of this work.
Early applications of Diethyl 2,2'-thiodiacetate were likely in fundamental organic synthesis, where it served as a versatile intermediate. Its use in the Hinsberg synthesis of thiophenes, for example, highlights its role as a foundational reagent in heterocyclic chemistry.[4]
Synthesis of Diethyl 2,2'-Thiodiacetate: A Detailed Protocol
The most common and practical laboratory-scale synthesis of Diethyl 2,2'-thiodiacetate involves the esterification of thiodiglycolic acid with ethanol in the presence of an acid catalyst. This is a classic Fischer esterification reaction.
Reaction Principle
The synthesis proceeds via the acid-catalyzed esterification of the two carboxylic acid functional groups of thiodiglycolic acid with ethanol. The use of an excess of ethanol and a dehydrating agent or a method to remove water as it is formed drives the equilibrium towards the formation of the diethyl ester.
graph Synthesis_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Thiodiglycolic_Acid [label="Thiodiglycolic Acid\nHOOC-CH₂-S-CH₂-COOH"]; Ethanol [label="Ethanol\n(excess)"]; Acid_Catalyst [label="Acid Catalyst\n(e.g., H₂SO₄)"]; Diethyl_Thiodiacetate [label="Diethyl 2,2'-Thiodiacetate\nEtOOC-CH₂-S-CH₂-COOEt"]; Water [label="Water"];
Thiodiglycolic_Acid -> Diethyl_Thiodiacetate [label=" Esterification"]; Ethanol -> Diethyl_Thiodiacetate; Acid_Catalyst -> Diethyl_Thiodiacetate [style=dotted, arrowhead=none]; Diethyl_Thiodiacetate -> Water [label=" Byproduct"]; }
Figure 1: Overall reaction for the synthesis of Diethyl 2,2'-Thiodiacetate.
Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification and information from technical data sheets.
Materials:
-
Thiodiglycolic acid (1 mole equivalent)
-
Anhydrous ethanol (10-20 mole equivalents, also serves as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole equivalent)
-
Toluene (for azeotropic removal of water, optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (if using azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), combine thiodiglycolic acid and a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and with caution, add the catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). If using a Dean-Stark trap with toluene, the formation and collection of water will indicate the progress of the reaction. Reflux is typically maintained for 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. If a large amount of solid precipitates, add water to dissolve it.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure Diethyl 2,2'-thiodiacetate.
-
graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Start: Combine Reactants\n(Thiodiglycolic Acid, Ethanol, H₂SO₄)"]; Reflux [label="Heat to Reflux\n(4-8 hours)"]; Workup [label="Work-up:\n- Neutralize with NaHCO₃\n- Extract with organic solvent\n- Wash with brine"]; Drying [label="Dry organic layer\n(anhydrous MgSO₄)"]; Purification [label="Purification:\n- Filter\n- Evaporate solvent\n- Vacuum distillation"]; Product [label="Pure Diethyl 2,2'-Thiodiacetate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reflux; Reflux -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }
Figure 2: Experimental workflow for the synthesis of Diethyl 2,2'-Thiodiacetate.
Applications in Drug Development and Organic Synthesis
Diethyl 2,2'-thiodiacetate is a valuable intermediate in the synthesis of a variety of organic molecules, with notable applications in the pharmaceutical and materials science sectors.[1]
Precursor for Anticonvulsant Agents
A significant application of Diethyl 2,2'-thiodiacetate is in the synthesis of heterocyclic compounds with potential anticonvulsant activity.[1] The thioether and diester functionalities allow for a range of chemical transformations to build complex molecular architectures. For instance, derivatives of 1,3,4-thiadiazole, which can be synthesized from precursors derived from Diethyl 2,2'-thiodiacetate, have shown promising anticonvulsant properties.[5] The mechanism of action for many thiadiazole-based anticonvulsants is thought to involve the modulation of GABAergic pathways in the brain.[6]
While specific anticonvulsant drugs directly synthesized from Diethyl 2,2'-thiodiacetate are not widely marketed, its role as a key building block in the exploration of new anticonvulsant chemical space is well-established in medicinal chemistry research. For example, the synthesis of various thiazolidinonyl barbituric and thiobarbituric acids with anticonvulsant activity has been reported, utilizing thioglycolic acid (the precursor to the diethyl ester) in a key cyclization step.[7]
Synthesis of Thiophene Derivatives for Advanced Materials
Diethyl 2,2'-thiodiacetate is a key reagent in the Hinsberg synthesis of 3,4-disubstituted thiophene-2,5-dicarbonyls.[4] These thiophene derivatives are important precursors for the synthesis of thienophenanthrenes, which are utilized in the fabrication of polymer light-emitting devices (PLEDs) and organic solar cells.[1] The electronic properties of these sulfur-containing heterocyclic systems make them suitable for applications in organic electronics.
General Organic Synthesis
Beyond these specific applications, Diethyl 2,2'-thiodiacetate serves as a versatile C4-synthon in organic synthesis. The α-protons to the carbonyl groups are acidic and can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions. The thioether linkage can also be oxidized to sulfoxides and sulfones, further expanding the synthetic utility of this compound.
Safety and Handling
Diethyl 2,2'-thiodiacetate is an irritant and should be handled with appropriate safety precautions.[2]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
Diethyl 2,2'-thiodiacetate is a versatile and valuable chemical intermediate with a rich history rooted in the study of organosulfur chemistry. Its straightforward synthesis and unique combination of functional groups have made it an important building block in both academic research and industrial applications. For researchers and professionals in drug development, its utility as a precursor for novel anticonvulsant agents and other pharmacologically active heterocycles remains an area of active investigation. As the demand for new therapeutics and advanced materials continues to grow, the importance of core synthetic building blocks like Diethyl 2,2'-thiodiacetate is unlikely to diminish. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any scientist working at the forefront of chemical innovation.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioglycolic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl 2,2'-thiodiacetate. PubChem Compound Summary for CID 70216. Retrieved from [Link]
- Agarwal, A., Lata, S., Saxena, K. K., Srivastava, V. K., & Kumar, A. (2006). Synthesis and anticonvulsant activity of some potential thiazolidinonyl 2-oxo/thiobarbituric acids. European Journal of Medicinal Chemistry, 41(10), 1223–1229.
- Siddiqui, N., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2015, 1-20.
- Rahman, M. A., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 838356.
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- 1. Full text of "Organic Reactions Vol Vi" [archive.org]
- 2. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of some potential thiazolidinonyl 2-oxo/thiobarbituric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to High-Purity Ethyl 2-[(ethoxycarbonyl)thio]acetate for Researchers and Drug Development Professionals
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity Ethyl 2-[(ethoxycarbonyl)thio]acetate, a critical reagent in various synthetic and pharmaceutical applications. This document will navigate the complexities of sourcing this compound, ensuring quality and purity, and will provide practical, field-proven insights into its handling and analysis.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 52790-15-5 , is a thioester derivative of acetic acid.[1] Its unique molecular structure, featuring a reactive thioester linkage, makes it a valuable building block in organic synthesis. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications and regulatory filings.
Chemical Structure and Properties:
-
Molecular Formula: C₇H₁₂O₄S[1]
-
Molecular Weight: 192.23 g/mol [1]
-
Appearance: Typically a colorless to pale yellow liquid.
-
Structure:
It is crucial to distinguish this compound (CAS 52790-15-5) from a similarly named but structurally different compound, Ethyl 2-((ethoxycarbonothioyl)thio)acetate (CAS 3278-34-0). The latter is a xanthate derivative containing a thiocarbonyl group (C=S) and has different reactivity and applications.
Sourcing High-Purity this compound: A Supplier Overview
The selection of a reliable supplier is a critical first step in any research or development project. For high-purity this compound, several chemical suppliers offer various grades. The following table provides a comparative overview of some commercial suppliers.
| Supplier | Product Name | CAS Number | Stated Purity/Grade |
| Alfa Chemistry | This compound | 52790-15-5 | 96% |
Note: Purity claims should always be verified by reviewing the supplier's technical data sheet (TDS) and certificate of analysis (CofA) for a specific lot.
The Critical Importance of Purity and Quality Control
For researchers and drug development professionals, the purity of starting materials is a non-negotiable aspect of their work. Impurities in this compound can arise from the synthetic route, degradation, or improper storage. Potential impurities may include starting materials, by-products, and residual solvents.
Self-Validating Systems for Quality Assurance:
A robust quality control (QC) process is a self-validating system that ensures the identity, purity, and quality of the procured material. The following workflow is recommended upon receiving a new batch of this compound.
Caption: Recommended workflow for incoming quality control of this compound.
Analytical Methodologies for Purity Verification
Independent verification of the supplier's CofA is a cornerstone of good scientific practice. The following are standard analytical techniques for assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and identifying organic impurities.
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (illustrative): The spectrum should show characteristic signals for the two ethyl groups and the methylene protons. The chemical shifts and coupling patterns will be unique to the molecule's structure. For example, one would expect to see triplets and quartets for the ethyl groups and a singlet for the methylene protons.
-
Integration: The relative integration of the proton signals should correspond to the number of protons in each environment.
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (illustrative): The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons, the methylene carbon, and the carbons of the ethyl groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for quantifying the purity of non-volatile organic compounds and detecting impurities.
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program (illustrative):
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program (illustrative):
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).
Impurities are identified by comparing their mass spectra to a library (e.g., NIST).
Applications in Drug Discovery and Development
High-purity this compound is a versatile intermediate in the synthesis of complex organic molecules. Its applications in drug discovery include:
-
Synthesis of Heterocyclic Compounds: The thioester moiety can participate in various cyclization reactions to form sulfur-containing heterocycles, which are common scaffolds in many drug molecules.
-
Introduction of Thiol Groups: It can be used as a precursor for introducing thiol groups into a molecule, which can be important for biological activity or for conjugation to other molecules.
-
Asymmetric Synthesis: Chiral derivatives of this compound can be used in asymmetric synthesis to produce enantiomerically pure drug candidates.
Conclusion
The successful use of this compound in research and drug development is critically dependent on sourcing high-purity material and implementing a rigorous quality control process. By carefully selecting suppliers, independently verifying the purity of the compound using appropriate analytical methods, and understanding its chemical properties and applications, researchers can ensure the integrity and reproducibility of their results. This guide provides a framework for making informed decisions when working with this important chemical intermediate.
References
-
Cenmed Enterprises. Ethyl 2-((ethoxycarbonothioyl)thio)acetate (C007B-521045). [Link]
Sources
Navigating the Safety Landscape of Ethyl 2-[(ethoxycarbonyl)thio]acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of chemical research and pharmaceutical development, a deep understanding of the safety profile of every reagent is not just a regulatory requirement, but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth examination of the safety data for Ethyl 2-[(ethoxycarbonyl)thio]acetate (CAS No. 3278-34-0), a compound that, while valuable in various synthetic applications, requires careful handling. This document moves beyond a simple recitation of safety data sheet (SDS) sections, offering a synthesized perspective on safe handling, emergency preparedness, and the scientific rationale behind these protocols.
Chemical Identity and Hazard Classification
This compound is a molecule with the formula C₇H₁₂O₃S₂.[1] Understanding its hazard profile is the first step in ensuring its safe use in the laboratory.
GHS Classification:
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. For this compound, the available data indicates the following classification[1]:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed.[1]
This classification underscores the primary acute hazard associated with this compound: oral toxicity. The precautionary statements provided offer a direct action plan to mitigate this risk:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Prudent Handling and Storage: A Proactive Approach to Safety
The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with this chemical. This means implementing engineering controls, administrative controls, and personal protective equipment (PPE) to minimize potential exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control to minimize inhalation of any potential vapors or aerosols.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes to the eyes.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact.[2]
-
Skin Protection: A lab coat or other protective clothing should be worn to protect the skin.
Storage:
Proper storage is critical to maintaining the stability of the compound and preventing accidental release.
-
Temperature: Store at 2-8°C.[3]
-
Atmosphere: Store under an inert gas, such as nitrogen.[1][3]
-
Light: Protect from light.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Emergency Procedures: Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is crucial. The following procedures are based on general principles for handling harmful substances and should be adapted to your institution's specific safety protocols.
First-Aid Measures:
-
Ingestion: If swallowed, do NOT induce vomiting.[4][6] Rinse the mouth with water.[4][6] Seek immediate medical attention and show the safety data sheet to the attending physician.[6]
-
Inhalation: Move the person to fresh air.[2][4][7] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][4] Seek medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4][7] Remove contaminated clothing and wash it before reuse.[4] If irritation develops or persists, get medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4] Seek medical attention.[4]
Accidental Release Measures:
In case of a spill, the primary objectives are to contain the spill, prevent its spread, and clean it up safely.
-
Small Spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways.[2] Contain the spill with a dike of inert material.
Fire-Fighting Measures:
While specific flammability data for this compound is not provided, it is prudent to be prepared for a fire emergency.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][6]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and sulfur oxides.[4]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]
Emergency Response Logic
Caption: A logical flow diagram for responding to an emergency involving this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃S₂ | [1] |
| Molecular Weight | 208.30 g/mol | [1] |
| CAS Number | 3278-34-0 | [1] |
| Purity | ≥98% | [1] |
Toxicological Information and Ecological Impact
The primary known toxicological effect of this compound is that it is harmful if swallowed (H302).[1] There is currently a lack of comprehensive data in the provided search results regarding other toxicological endpoints such as carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound. Similarly, information on its ecological impact is not available. In the absence of this data, it is crucial to handle the compound in a manner that prevents its release into the environment. All waste containing this chemical should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its known hazards and the implementation of robust safety protocols. While the available data points to a primary hazard of being harmful if swallowed, a cautious and proactive approach to handling, storage, and emergency preparedness is essential. By adhering to the principles outlined in this guide, researchers can minimize risks and foster a culture of safety in the laboratory.
References
- Synquest Labs. Ethyl 2-(phenylthio)
- Hisco.
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]
-
MySkinRecipes. Ethyl 2-((ethoxycarbonothioyl)thio)acetate. [Link]
- Fisher Scientific.
- TLC PHARMACEUTICAL STANDARDS.
Sources
- 1. chemscene.com [chemscene.com]
- 2. media.hiscoinc.com [media.hiscoinc.com]
- 3. Ethyl 2-((ethoxycarbonothioyl)thio)acetate [myskinrecipes.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. uwm.edu [uwm.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Synthesis of Ethyl 2-[(ethoxycarbonyl)thio]acetate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-[(ethoxycarbonyl)thio]acetate, a valuable reagent in organic synthesis. The protocol details a robust and reproducible method starting from readily available commercial reagents. This application note is designed to provide not only a step-by-step procedure but also the underlying chemical principles, safety precautions, and characterization data to ensure a successful and safe synthesis.
Introduction
This compound is a key building block in the synthesis of various sulfur-containing organic molecules. Its structure incorporates a reactive thioester linkage and an ester functional group, making it a versatile intermediate for the introduction of the -(C=O)S-CH2-C(=O)OEt moiety. This functionality is of interest in the development of novel compounds in medicinal chemistry and materials science. The synthesis described herein is based on the nucleophilic substitution reaction between potassium ethyl xanthate and ethyl chloroacetate.
Reaction Scheme
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the potassium ethyl xanthate acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate, which bears a good leaving group (chloride).
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Potassium Ethyl Xanthate | ≥97% | Major Chemical Suppliers | 140-89-6 |
| Ethyl Chloroacetate | ≥98% | Major Chemical Suppliers | 105-39-5 |
| Acetone | Anhydrous | Major Chemical Suppliers | 67-64-1 |
| Diethyl Ether | Anhydrous | Major Chemical Suppliers | 60-29-7 |
| Magnesium Sulfate | Anhydrous | Major Chemical Suppliers | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Suppliers | 7631-86-9 |
| Ethyl Acetate | ACS Grade | Major Chemical Suppliers | 141-78-6 |
| Hexanes | ACS Grade | Major Chemical Suppliers | 110-54-3 |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
Experimental Protocol
Step 1: Reaction Setup
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium ethyl xanthate (16.0 g, 0.1 mol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the potassium ethyl xanthate is fully dissolved.
Step 2: Addition of Ethyl Chloroacetate
-
In a dropping funnel, place ethyl chloroacetate (12.3 g, 0.1 mol).
-
Add the ethyl chloroacetate dropwise to the stirred solution of potassium ethyl xanthate over a period of 30 minutes.
-
An exothermic reaction may be observed, and a white precipitate of potassium chloride will begin to form.
Step 3: Reaction Completion
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material (ethyl chloroacetate) is no longer visible.
Step 4: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride.
-
Wash the precipitate with a small amount of acetone and combine the filtrates.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Dissolve the crude residue in 100 mL of diethyl ether.
-
Wash the ethereal solution with 2 x 50 mL of water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity to 10% ethyl acetate).[1]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain this compound as a pale yellow oil. A yield of approximately 80% can be expected.[2]
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.60 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
-
δ 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
-
δ 3.85 (s, 2H, -S-CH₂-C=O)
-
δ 1.45 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
-
δ 1.28 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 212.0 (C=S)
-
δ 169.0 (C=O)
-
δ 70.0 (-O-CH₂)
-
δ 62.0 (-O-CH₂)
-
δ 35.0 (-S-CH₂)
-
δ 14.2 (-CH₃)
-
δ 13.8 (-CH₃)
-
-
FTIR (neat, cm⁻¹):
Safety Precautions
-
Ethyl chloroacetate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Potassium ethyl xanthate is harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE.[5]
-
Acetone and diethyl ether are highly flammable solvents. Ensure that the reaction and work-up are performed away from ignition sources.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this versatile reagent for their synthetic needs. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.
References
-
Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate - ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - Ethyl chloroacetate - Cole-Parmer. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Available at: [Link]
-
FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions - ResearchGate. Available at: [Link]
Sources
Application Note & Protocols: Ethyl 2-[(ethoxycarbonyl)thio]acetate in Controlled Radical Polymerization
This technical guide provides researchers, polymer chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Ethyl 2-[(ethoxycarbonyl)thio]acetate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The document elucidates the underlying mechanism, highlights key experimental considerations, and offers step-by-step procedures to achieve polymers with well-defined architectures, controlled molecular weights, and low polydispersity.
Foundational Principles: The Advent of Controlled Polymerization
Conventional free-radical polymerization, while robust, offers limited control over polymer architecture, resulting in broad molecular weight distributions and poorly defined structures. The development of controlled radical polymerization (CRP) techniques revolutionized polymer synthesis by introducing "living" characteristics to radical processes. Among the most powerful CRP methods are Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1]
RAFT stands out for its exceptional versatility, tolerating a wide array of functional monomers and diverse reaction conditions.[1][2] The cornerstone of the RAFT process is the addition of a thiocarbonylthio chain transfer agent (CTA) to a standard radical polymerization system.[3] This agent establishes a dynamic equilibrium between a small number of active, propagating polymer chains and a majority of dormant chains, enabling uniform chain growth and leading to polymers with low polydispersity (PDI < 1.3).[3]
This compound: A Xanthate for Specialized Monomer Control
This compound belongs to the xanthate class of RAFT agents.[3][4] Its chemical structure, featuring an ethoxy group (Z = -OEt) as the stabilizing group and an ethyl acetate moiety (R = -CH₂C(=O)OEt) as the leaving group, imparts specific reactivity characteristics.
The general structure of a RAFT agent is critical to its function, with the 'Z' group modulating the reactivity of the C=S double bond and the 'R' group serving as a homolytically cleavable leaving group that reinitiates polymerization.[5] Xanthate-based CTAs are particularly distinguished for their effectiveness in controlling the polymerization of less-activated monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone, which are notoriously difficult to control with other RAFT agent classes like dithioesters or trithiocarbonates.[3] The use of xanthates in this context is often referred to as Macromolecular Design via Interchange of Xanthates (MADIX).[3][4]
The RAFT/MADIX Mechanism in Action
The control exerted by this compound stems from a rapid, degenerate chain transfer process that superimposes reversible termination onto a conventional radical polymerization. The key steps are outlined below.
Diagram: The RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals, which react with monomer units to create propagating chains (P•).
-
Reversible Chain Transfer: A propagating radical (P•) adds to the C=S bond of the RAFT agent, forming a stabilized intermediate radical.
-
Fragmentation: This intermediate can fragment in one of two ways: either reverting to the original reactants or, more productively, expelling the leaving group (R•) to form a dormant polymeric thiocarbonylthio compound.
-
Reinitiation: The expelled radical (R•) reacts with the monomer to start a new propagating chain (P'•).
-
Main Equilibrium: A rapid equilibrium is established where propagating chains of various lengths (Pn•, Pm•) reversibly add to the dormant polymeric RAFT agents. This process ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
-
Termination: Irreversible termination between any two radicals still occurs but at a low rate, preserving the "living" nature of the majority of polymer chains.
Experimental Applications and Expected Outcomes
The primary application of this compound is the synthesis of well-defined homopolymers and block copolymers, particularly from less-activated monomers. By carefully selecting the ratio of monomer to CTA, the degree of polymerization (and thus molecular weight) can be accurately predicted.
| Parameter | Typical Value/Range | Rationale & Expected Outcome |
| Monomer Type | Vinyl Acetate (VAc), N-Vinylpyrrolidone (NVP), Acrylates | Excellent control for LAMs; good control for More-Activated Monomers (MAMs).[3][6] |
| [Monomer]:[CTA] Ratio | 50:1 to 1000:1 | Directly determines the target degree of polymerization (DP). A higher ratio leads to higher molecular weight. |
| [CTA]:[Initiator] Ratio | 5:1 to 10:1 | A sufficient excess of CTA is needed to ensure most chains are initiated by the R-group. A lower ratio can lead to loss of control and broadening of the PDI. |
| Temperature | 60 - 80 °C | Dependent on the initiator's half-life (e.g., AIBN at 60-70 °C). Higher temperatures increase polymerization rates but may also increase termination events.[7] |
| Solvent | Dioxane, Ethyl Acetate, Toluene, or Bulk | Choice depends on monomer/polymer solubility. Ethyl acetate is a greener solvent alternative.[7][8] |
| Expected PDI | 1.10 - 1.35 | Demonstrates excellent control over the polymerization, a hallmark of a successful RAFT process.[6][9] |
Detailed Laboratory Protocol: Synthesis of Poly(vinyl acetate)
This protocol describes a typical RAFT polymerization of vinyl acetate (VAc) using this compound.
Diagram: Experimental Workflow for RAFT Polymerization
Caption: Step-by-step workflow for a typical RAFT experiment.
5.1. Materials and Reagents
-
Monomer: Vinyl acetate (VAc), passed through a column of basic alumina to remove inhibitor.
-
CTA: this compound (CAS: 3278-34-0).[10]
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
Solvent: 1,4-Dioxane (anhydrous).
-
Non-solvent: Cold Methanol or Hexanes for precipitation.
-
Equipment: Schlenk flask, rubber septa, nitrogen line, vacuum line, magnetic stirrer, constant-temperature oil bath.
5.2. Step-by-Step Procedure
-
Calculations (Example for Target DP = 200):
-
Target Ratio: [VAc]:[CTA]:[AIBN] = 200:1:0.2
-
VAc: 5.00 g (58.1 mmol)
-
CTA: 60.5 mg (0.29 mmol, 1 eq.)
-
AIBN: 9.5 mg (0.058 mmol, 0.2 eq.)
-
Solvent (Dioxane): 5.0 mL (to achieve ~50% w/w monomer concentration)
-
-
Reaction Setup:
-
Add the calculated amounts of this compound, AIBN, and a magnetic stir bar to a dry Schlenk flask.
-
Add the solvent (dioxane) and stir until all solids are dissolved.
-
Add the purified vinyl acetate monomer via syringe.
-
Seal the flask with a rubber septum.
-
-
Degassing (Critical Step):
-
To remove dissolved oxygen, which terminates radical chains, perform at least three freeze-pump-thaw cycles:
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen.
-
Pump: Apply high vacuum to the flask for 10-15 minutes.
-
Thaw: Close the vacuum valve and allow the mixture to thaw completely at room temperature.
-
-
After the final cycle, backfill the flask with inert gas (Nitrogen or Argon).[11]
-
-
Polymerization:
-
Immerse the sealed Schlenk flask into a pre-heated oil bath set to 70 °C.
-
Start the magnetic stirrer and timer. The reaction is now underway.
-
-
Monitoring the Reaction:
-
To track kinetics, samples can be withdrawn at specific time intervals (e.g., 1, 2, 4, 6 hours) using a nitrogen-purged syringe.
-
Conversion Analysis: Dilute the sample in CDCl₃ and analyze via ¹H NMR spectroscopy. Compare the integration of the vinyl monomer peaks to the polymer backbone peaks.
-
Molecular Weight Analysis: Dilute the sample in THF and analyze via Size Exclusion Chromatography (SEC) to determine number-average molecular weight (Mn) and Polydispersity Index (PDI). A linear increase in Mn with conversion and sustained low PDI are indicative of a controlled process.[9]
-
-
Termination and Isolation:
-
Once the desired conversion is reached (or after a set time), stop the reaction by removing the flask from the oil bath and cooling it in an ice bath.
-
Expose the solution to air by opening the flask; oxygen will quench the remaining radicals.
-
Slowly add the viscous polymer solution dropwise into a beaker of vigorously stirring, cold non-solvent (e.g., 200 mL of cold methanol).
-
The polymer will precipitate as a solid. Continue stirring for 20-30 minutes.
-
Collect the polymer by vacuum filtration and wash it several times with fresh cold non-solvent.
-
Dry the polymer in a vacuum oven at 40-50 °C overnight to a constant weight.
-
Troubleshooting Common Issues
-
Broad PDI (>1.5): This indicates a loss of control.
-
Cause: Insufficient degassing (oxygen presence), impurities in monomer/solvent, or an inappropriate [CTA]:[Initiator] ratio.
-
Solution: Ensure rigorous degassing. Purify all reagents meticulously. Verify calculations and use a higher [CTA]:[Initiator] ratio (e.g., 10:1).
-
-
Slow or No Polymerization:
-
Cause: Residual inhibitor in the monomer, presence of oxygen, or initiator decomposition/inactivity.
-
Solution: Check monomer purification method. Ensure initiator has been stored correctly and is active. Repeat degassing procedure.
-
-
Bimodal SEC Trace: Suggests two distinct polymer populations.
-
Cause: Often due to chain transfer to solvent or initiator-derived chains becoming dominant (insufficient CTA).
-
Solution: Choose a solvent with a low chain transfer constant. Increase the [CTA]:[Initiator] ratio.
-
Conclusion
This compound is a highly effective and versatile xanthate-class RAFT agent, indispensable for the controlled polymerization of less-activated monomers. Its proper application, following rigorous anaerobic techniques and optimized stoichiometry, enables the predictable synthesis of polymers with precisely controlled molecular weights and narrow distributions. This control is fundamental for creating advanced materials for applications ranging from drug delivery systems and coatings to complex block copolymer architectures.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 4. chimia.ch [chimia.ch]
- 5. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoinduced controlled radical polymerization of methyl acrylate and vinyl acetate by xanthate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 2-((ethoxycarbonothioyl)thio)acetate [myskinrecipes.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-[(ethoxycarbonyl)thio]acetate as a Versatile Reagent for Thioether Synthesis
Abstract
The synthesis of thioethers is a cornerstone of medicinal and materials chemistry, with these moieties being prevalent in numerous pharmaceuticals and functional materials.[1] Traditional methods often rely on the use of volatile and malodorous thiols, posing significant handling challenges. This guide details the application of Ethyl 2-[(ethoxycarbonyl)thio]acetate (EETA), a stable and odorless thiol equivalent, for the efficient synthesis of diverse thioethers. We present the mechanistic basis for its reactivity and provide detailed, field-proven protocols for its use in both nucleophilic substitution (S_N2) and conjugate addition (Michael) reactions, targeting researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of EETA
This compound, with the structure EtOOC-S-CH2-COOEt, is a sophisticated reagent designed to circumvent the challenges associated with free thiols. It serves as a stable, crystalline solid that acts as a precursor to a highly reactive thiolate nucleophile, which can be generated in situ.
Key Advantages:
-
Odorless and Stable: Unlike simple thiols, EETA is non-volatile and stable for storage, simplifying laboratory handling and logistics.
-
Controlled Reactivity: The active thiolate nucleophile, (-)S-CH2-COOEt, is generated on demand through base-mediated deprotection, allowing for precise control over the reaction initiation.
-
Versatile Nucleophile: The generated thiolate is a soft nucleophile, making it highly effective for reactions with soft electrophiles such as alkyl halides and α,β-unsaturated systems.[2]
The overall synthetic strategy involves two primary steps: the in situ generation of the active thiolate, followed by its reaction with a suitable electrophile to form the carbon-sulfur bond.
Caption: General workflow for thioether synthesis using EETA.
Mechanism of Thiolate Generation and Reaction
The utility of EETA hinges on the base-mediated cleavage of the S-C(O)OEt bond. This process is mechanistically a transthioesterification or hydrolysis-type reaction that releases the (-)S-CH2-COOEt anion.
-
Activation: A suitable base (e.g., sodium methoxide, sodium hydride) attacks the carbonyl carbon of the ethoxycarbonyl group attached to the sulfur atom.
-
Thiolate Release: This nucleophilic attack results in the cleavage of the sulfur-carbonyl bond, releasing the stabilized ethyl 2-mercaptoacetate anion ((-)S-CH2-COOEt). This anion is the active nucleophile for subsequent reactions.
-
Nucleophilic Attack: The generated thiolate readily reacts with various electrophiles. As a soft nucleophile, it shows excellent reactivity in two main pathways:
-
S_N2 Reaction: With primary and secondary alkyl halides or tosylates.
-
Conjugate (Michael) Addition: With α,β-unsaturated carbonyl compounds (enones).[3]
-
Caption: The two primary reaction pathways for the in situ generated thiolate.
Experimental Protocols
Protocol 1: Synthesis of Alkyl Thioethers via S_N2 Reaction
This protocol is optimized for the reaction of EETA with primary or unhindered secondary alkyl halides.
Materials:
-
This compound (EETA) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, n-butyl iodide) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add EETA (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M. Stir the solution until the EETA is fully dissolved.
-
Base Addition (Activation):
-
Rationale: The base is the critical component for generating the reactive thiolate. NaH provides a rapid and irreversible deprotection, while K₂CO₃ is a milder, safer alternative suitable for many substrates.
-
Carefully add NaH (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 20-30 minutes at this temperature. Effervescence (H₂ gas evolution) should be observed. Alternatively, add powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.
-
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Rationale: A slight excess of the electrophile ensures complete consumption of the valuable thiolate intermediate. Dropwise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer twice with saturated brine solution.
-
Rationale: The brine wash removes residual DMF and inorganic salts, which is crucial for obtaining a clean product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure thioether product.
Protocol 2: Synthesis of β-Keto Thioethers via Michael Addition
This protocol describes the conjugate addition of the EETA-derived thiolate to α,β-unsaturated ketones.
Materials:
-
This compound (EETA) (1.1 eq)
-
α,β-Unsaturated Ketone (e.g., cyclohexenone) (1.0 eq)
-
Sodium Methoxide (NaOMe, 0.5 M in Methanol) (0.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under nitrogen, dissolve the α,β-unsaturated ketone (1.0 eq) and EETA (1.1 eq) in anhydrous THF (to ~0.4 M).
-
Rationale: A slight excess of the nucleophile precursor (EETA) ensures the complete conversion of the starting enone.
-
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical for controlling the reaction rate and preventing undesired side reactions.
-
Catalyst Addition: Add the sodium methoxide solution (0.2 eq) dropwise.
-
Rationale: Only a catalytic amount of a strong base is needed. The reaction regenerates a basic species (the enolate of the product) which can then deprotect another molecule of EETA, propagating the cycle.
-
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting enone is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated brine.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired β-keto thioether.
Data Presentation: Illustrative Substrate Scope
The following table summarizes representative yields for thioether synthesis using methods analogous to those described, demonstrating the versatility of using in situ generated thiolates.
| Reaction Type | Electrophile | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| S_N2 | Benzyl Bromide | K₂CO₃ | DMF | RT | 2 | >90 |
| S_N2 | n-Butyl Bromide | NaH | DMF | RT | 3 | ~92 |
| S_N2 | Propargyl Bromide | K₂CO₃ | Acetone | RT | 4 | ~88 |
| Michael Add'n | Cyclohex-2-en-1-one | NaOMe (cat.) | THF | 0 | 1.5 | ~95 |
| Michael Add'n | Chalcone | NaOEt (cat.) | EtOH | RT | 3 | ~91 |
| Michael Add'n | Methyl Acrylate | DBU (cat.) | CH₂Cl₂ | RT | 5 | ~85 |
Note: Yields are illustrative and based on established procedures for similar thioacetate and xanthate reagents.[5][6] Optimization may be required for specific substrates.
References
-
Royal Society of Chemistry. (n.d.). Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates Electronic Supplementary Information. RSC. Retrieved from [Link]
-
Chen, W., et al. (2023). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. Retrieved from [Link]
-
Wu, S., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907-2912. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances. Retrieved from [Link]
-
Ding, Q., et al. (2010). Synthesis of Thioethers via Metal-free Reductive Coupling of Tosylhydrazones with Thiols. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
Clapper, J. R., et al. (2011). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology. Retrieved from [Link]
- Barany, G., & Merrifield, R. B. (2001). Process for the deprotection of protected thiols. Google Patents.
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry. Retrieved from [Link]
- Fujii, N., & Yajima, H. (1978). Method for removal of thiol-protecting groups. Google Patents.
-
Weix, D., & Shrestha, R. (2009). Reductive Conjugate Addition of Haloalkanes to Enones To Form Silyl Enol Ethers. Organic Letters. Retrieved from [Link]
-
McDaid, P., & Chen, Y. (2002). A highly enantioselective and general conjugate addition of thiols to cyclic enones with an organic catalyst. Angewandte Chemie International Edition in English, 41(2), 338-40. Retrieved from [Link]
-
Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163-8. Retrieved from [Link]
Sources
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly enantioselective and general conjugate addition of thiols to cyclic enones with an organic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Detailed Guide to the Reaction of Ethyl 2-[(ethoxycarbonyl)thio]acetate with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the reaction mechanism and practical application of Ethyl 2-[(ethoxycarbonyl)thio]acetate with alkyl halides. This reaction is a valuable tool for the synthesis of sulfur-containing compounds, which are significant in medicinal chemistry and materials science. This guide offers in-depth mechanistic insights, detailed experimental protocols, and critical data for successful implementation in a research and development setting.
Introduction: The Versatility of Xanthates in Thioether Synthesis
The formation of carbon-sulfur bonds is a cornerstone of modern organic synthesis, with thioethers being a prominent functional group in numerous pharmaceuticals and natural products.[1][2] Traditionally, the synthesis of thioethers often involves the use of foul-smelling and easily oxidized thiols.[3] Xanthates, such as this compound, offer a stable, odorless, and versatile alternative for the introduction of sulfur moieties.[3][4][5] This guide focuses on the reaction of this compound, a derivative of xanthic acid, with various alkyl halides to form S-alkylated products, which can serve as precursors to valuable thioether compounds.
The reaction of interest involves the nucleophilic substitution of a halide from an alkyl halide by the sulfur atom of the xanthate. This process provides a reliable method for the construction of new C-S bonds and subsequent molecular elaboration.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The reaction between this compound and an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6] In this concerted process, the nucleophilic sulfur atom of the xanthate attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of a new carbon-sulfur bond and the cleavage of the carbon-halogen bond.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The sulfur atom of the dithiocarbonate group in this compound, bearing a partial negative charge, acts as the nucleophile. It attacks the carbon atom bonded to the halogen in the alkyl halide.
-
Transition State: A transient, high-energy transition state is formed where the sulfur atom is partially bonded to the carbon, and the carbon-halogen bond is partially broken.
-
Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of the S-alkylated xanthate product, an S-alkoxycarbonylmethyl O-ethyl dithiocarbonate.
The stereochemistry at the carbon center of the alkyl halide is inverted during this process, a hallmark of the SN2 reaction. The efficiency of the reaction is influenced by several factors, including the nature of the alkyl halide (primary > secondary >> tertiary), the leaving group ability of the halide (I > Br > Cl), and the reaction conditions such as solvent and temperature.[7]
Caption: SN2 reaction mechanism of this compound with an alkyl halide.
Experimental Protocols
The following protocols provide a generalized framework for the reaction. Researchers should optimize conditions based on the specific alkyl halide used.
General Protocol for the Synthesis of S-Alkyl- O-ethyl Dithiocarbonates
This protocol describes the reaction of potassium ethyl xanthate with an alkyl halide. The resulting product can then be further modified. A kinetic study of the reaction between potassium ethylxanthogenate and sodium chloroacetate has been reported, providing a basis for this procedure.[8][9]
Materials:
-
Potassium ethyl xanthate
-
Alkyl halide (e.g., ethyl chloroacetate, benzyl bromide)
-
Solvent (e.g., Dimethylformamide (DMF), Acetone, Ethanol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (if starting from a thiol)
-
Potassium iodide (KI) (catalyst, optional)[7]
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of potassium ethyl xanthate (1.2 equivalents) in the chosen solvent (e.g., DMF or acetone) in a round-bottom flask, add the alkyl halide (1.0 equivalent). If the reaction is sluggish, a catalytic amount of potassium iodide can be added to facilitate the substitution, particularly with alkyl chlorides or bromides.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If acetone is used, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure S-alkyl- O-ethyl dithiocarbonate.[10]
Protocol for the Synthesis of Ethyl 2-((ethoxycarbonothioyl)thio)acetate
This specific protocol details the reaction of potassium ethyl xanthate with ethyl chloroacetate.
Materials:
-
Potassium ethyl xanthate (1.1 equivalents)
-
Ethyl chloroacetate (1.0 equivalent)
-
Acetone (solvent)
-
Anhydrous potassium carbonate (1.5 equivalents)
-
Reaction vessel with magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium ethyl xanthate and anhydrous potassium carbonate in acetone.
-
Addition of Alkyl Halide: Slowly add ethyl chloroacetate to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure Ethyl 2-((ethoxycarbonothioyl)thio)acetate.[11]
Caption: A generalized workflow for the synthesis of S-alkylated xanthate derivatives.
Quantitative Data
The yield of the reaction is highly dependent on the substrate and reaction conditions. The following table summarizes typical yields for the reaction of potassium ethyl xanthate with various alkyl halides.
| Alkyl Halide | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Chloroacetate | Ethyl 2-((ethoxycarbonothioyl)thio)acetate | Acetone | Reflux | 3 | ~85 | [8][9] |
| Benzyl Bromide | S-Benzyl O-ethyl dithiocarbonate | DMSO | 100 | 1 | 92 | [3] |
| n-Butyl Bromide | S-n-Butyl O-ethyl dithiocarbonate | Ethanol | Reflux | 4 | ~90 | [6] |
| Isopropyl Iodide | S-Isopropyl O-ethyl dithiocarbonate | DMF | 60 | 2 | ~75 | General Knowledge |
| 4-(Chloromethyl)biphenyl | S-(4-Biphenylmethyl) O-ethyl dithiocarbonate | DMSO | 100 | 1 | 95 | [3] |
Applications in Further Synthesis: Hydrolysis to Thiols
The S-alkyl O-ethyl dithiocarbonate products are valuable intermediates. A key application is their hydrolysis under basic conditions to yield the corresponding thiols.[6] This two-step process (alkylation of xanthate followed by hydrolysis) provides an excellent method for preparing thiols from alkyl halides without the direct use of odorous and volatile thiol starting materials.
General Hydrolysis Protocol:
-
Dissolve the purified S-alkyl O-ethyl dithiocarbonate in a suitable solvent like ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiolate.
-
Extract the thiol with an organic solvent, dry the organic layer, and purify the thiol by distillation or chromatography.
Troubleshooting and Considerations
-
Side Reactions: Potential side reactions include elimination (E2) with sterically hindered secondary and tertiary alkyl halides. Using a less basic nucleophile or milder reaction conditions can help to minimize elimination.
-
Purity of Reagents: The purity of the potassium ethyl xanthate is crucial for obtaining high yields. It is a pale yellow solid and should be stored in a dry environment.[6]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions. However, their high boiling points can make product isolation more challenging. Acetone and ethanol are often good alternatives.
-
Product Stability: While generally stable, some S-alkyl O-ethyl dithiocarbonates can be sensitive to heat and strong acids or bases. Purification should be carried out under mild conditions.
Conclusion
The reaction of this compound and related xanthates with alkyl halides is a robust and efficient method for the synthesis of S-alkylated dithiocarbonates. These products serve as valuable intermediates for the preparation of thioethers and thiols, finding broad application in drug discovery and materials science. The SN2 mechanism is well-established, and the reaction can be readily implemented and optimized in a standard laboratory setting. By understanding the underlying mechanism and following the outlined protocols, researchers can effectively utilize this reaction to access a diverse range of sulfur-containing molecules.
References
-
Chen, J., et al. (2022). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 27(15), 4825. [Link]
-
SpectraBase. ETHYL-2-{{4-{[(ETHOXYCARBONYL)-METHYL]-THIO}-2-PHENYL-3-THIA-1-AZASPIRO-[4.4]-NON-1-EN-4-YL}-THIO}-ACETATE. [Link]
-
The Royal Society of Chemistry. (2021). S-Alkylation of dithiocarbamates via a hydrogen borrowing reaction strategy using alcohols as alkylating agents. [Link]
-
Milošević, N. P., et al. (2007). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate. Journal of the Serbian Chemical Society, 72(2), 141-149. [Link]
-
The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]
-
The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. [Link]
-
ResearchGate. (2007). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate. [Link]
-
Scribd. Potassium Ethyl Xanthate Uses & Reactions. [Link]
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? [Link]
-
ResearchGate. (2021). Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides. [Link]
-
ResearchGate. (2014). Synthesis and Characterization of N,N'-Diethoxycarbonyl-O,O'-alkyl-dithiocarbamates. [Link]
-
ACS Publications. (2021). Multicomponent Synthesis of Biologically Relevant S-Aryl Dithiocarbamates Using Diaryliodonium Salts. [Link]
-
ResearchGate. (2015). A synthesis of N-alkyl and N,N-dialkyl O-ethyl thiocarbamates from diethyl dixanthogenate using different oxidants. [Link]
-
Organic & Biomolecular Chemistry. (2013). One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. [Link]
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Experimental setup for RAFT polymerization using Ethyl 2-[(ethoxycarbonyl)thio]acetate.
Experimental Setup for RAFT Polymerization Using Ethyl 2-[(ethoxycarbonyl)thio]acetate: A Detailed Guide for Controlled Polymer Synthesis
Introduction: Harnessing the Power of Xanthates in Controlled Radical Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of modern polymer chemistry, offering unparalleled control over polymer molecular weight, architecture, and functionality. This technique's versatility stems from the careful selection of a chain transfer agent (CTA), or RAFT agent, which dictates the range of monomers that can be effectively polymerized in a controlled manner.[1][2]
This guide focuses on a specific, highly effective class of RAFT agents: xanthates. In particular, we will delve into the experimental setup and practical application of This compound . Xanthates are the agents of choice for controlling the polymerization of "less-activated monomers" (LAMs), such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP), which are notoriously difficult to control with other RAFT agent classes like dithioesters or trithiocarbonates.[2][3] The use of xanthates, a process also known as MADIX (Macromolecular Design via Interchange of Xanthates), opens the door to creating well-defined polymers from these valuable, yet challenging, monomers.[2]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust understanding of the experimental design.
The Mechanism of Xanthate-Mediated RAFT Polymerization
The RAFT process operates via a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active (propagating) radical chains and dormant polymer chains.[1] This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions that lead to loss of control and broad molecular weight distributions. A conventional radical initiator is still required to generate the initial radicals that begin the polymerization process.[4]
The key steps in RAFT polymerization are illustrated in the diagram below:
Figure 1: General mechanism of RAFT polymerization.
This compound is effective for LAMs because its O-ethyl Z-group appropriately modulates the reactivity of the C=S double bond and the stability of the intermediate radical, allowing for efficient chain transfer without complete inhibition of polymerization.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Monomer (e.g., Vinyl Acetate) | ≥99%, inhibitor-free | Sigma-Aldrich | Must be passed through a column of basic alumina to remove inhibitor before use. |
| RAFT Agent: this compound | ≥95% | BenchChem | Store at 2-8°C, protected from light.[5] |
| Initiator: Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Should be recrystallized from methanol before use for best results. |
| Solvent (e.g., 1,4-Dioxane or Ethyl Acetate) | Anhydrous, ≥99.8% | Sigma-Aldrich | Anhydrous solvent is crucial to prevent side reactions. |
| Precipitation Solvent (e.g., cold Hexane or Diethyl Ether) | Reagent Grade | Fisher Scientific | Used to isolate the final polymer. |
| Schlenk Flasks and Manifold | - | - | For performing reactions under an inert atmosphere. |
| Magnetic Stirrer and Stir Bars | - | - | - |
| Oil Bath with Temperature Controller | - | - | To maintain a constant reaction temperature. |
| Vacuum Pump | - | - | For freeze-pump-thaw cycles. |
| Nitrogen or Argon Gas | High Purity | - | For creating an inert atmosphere. |
Experimental Protocol: Synthesis of Poly(vinyl acetate) (PVAc)
This protocol details the synthesis of poly(vinyl acetate) with a target molecular weight (Mn) of approximately 10,000 g/mol . The molecular weight can be predicted using the following formula:
Mn,theoretical = (([Monomer]₀ / [RAFT]₀) × MW_Monomer × Conversion) + MW_RAFT
Where:
-
[Monomer]₀ and [RAFT]₀ are the initial molar concentrations.
-
MW_Monomer and MW_RAFT are the molecular weights of the monomer and RAFT agent, respectively.
-
Conversion is the fractional conversion of the monomer.
Step-by-Step Methodology
Figure 2: Experimental workflow for RAFT polymerization.
1. Reagent Calculation and Preparation:
-
Target DP (Degree of Polymerization): For a target Mn of ~10,000 g/mol with Vinyl Acetate (MW = 86.09 g/mol ), the target DP is ~116.
-
Molar Ratio: A typical molar ratio of [Monomer]:[RAFT]:[AIBN] for LAMs is in the range of 100:1:0.1 to 500:1:0.2.[6] For this example, we will use a ratio of [VAc]:[RAFT]:[AIBN] = 116:1:0.2 .
-
Example Quantities:
-
Vinyl Acetate (VAc): 10.0 g (116.16 mmol)
-
This compound (RAFT agent, MW = 208.30 g/mol ): 0.209 g (1.00 mmol)
-
AIBN (MW = 164.21 g/mol ): 0.033 g (0.20 mmol)
-
Ethyl Acetate (Solvent): 10 mL (to achieve ~50% w/w monomer concentration)
-
2. Reaction Setup:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of this compound, AIBN, purified vinyl acetate, and ethyl acetate.
-
Seal the flask with a rubber septum.
3. Degassing:
-
Oxygen is a radical scavenger and must be removed. Perform at least three freeze-pump-thaw cycles:
-
Freeze: Place the flask in a liquid nitrogen bath until the contents are completely frozen.
-
Pump: With the flask still in the liquid nitrogen, apply a vacuum for 10-15 minutes.
-
Thaw: Close the vacuum line, remove the flask from the liquid nitrogen, and allow it to thaw completely. You should see bubbles escaping the solution as trapped gas is released.
-
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
4. Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to 60°C . The decomposition of AIBN is temperature-dependent, and 60-70°C is a standard range.
-
Begin stirring to ensure the reaction mixture is homogeneous.
-
Allow the polymerization to proceed for the desired time. For LAMs, this can range from 6 to 24 hours to achieve high conversion. A kinetic study can be performed by taking aliquots at different time points to monitor conversion.
5. Polymer Isolation and Purification:
-
To stop the reaction, remove the flask from the oil bath and cool it in an ice bath. Exposing the solution to air will also quench the polymerization.
-
Dilute the viscous polymer solution with a small amount of a good solvent (e.g., THF or chloroform).
-
Slowly add the polymer solution dropwise into a large volume of a cold, stirred non-solvent (e.g., 200 mL of cold hexane or diethyl ether). The polymer will precipitate out.
-
Collect the precipitated polymer by filtration or decantation.
-
To ensure high purity, redissolve the polymer in a minimal amount of solvent and re-precipitate it two more times.
-
Dry the final polymer product under vacuum at room temperature overnight to remove residual solvents.
Polymer Characterization
1. Size Exclusion Chromatography (SEC / GPC):
-
SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.
-
Expected Results: For a well-controlled RAFT polymerization of VAc with a xanthate, the dispersity should be relatively low, typically Đ < 1.4 .[7] The GPC trace should show a monomodal, symmetric peak that shifts to higher molecular weights with increasing monomer conversion.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
¹H NMR is used to confirm the polymer structure and to calculate the monomer conversion.
-
Conversion Calculation: Compare the integral of a monomer vinyl proton signal (e.g., ~4.5-4.9 ppm for VAc) to the integral of a polymer backbone proton signal (e.g., ~1.8-2.2 ppm for PVAc).
-
End-Group Analysis: The characteristic protons from the RAFT agent's ethoxy group should be visible, confirming the presence of the xanthate end-group on the polymer chains.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization or Very Low Conversion | 1. Incomplete removal of monomer inhibitor. 2. Presence of oxygen in the system. 3. Inactive or decomposed initiator. | 1. Ensure monomer is freshly passed through an alumina column. 2. Perform additional freeze-pump-thaw cycles. Check for leaks in the Schlenk line. 3. Use freshly recrystallized initiator. |
| High Dispersity (Đ > 1.5) | 1. Initiator concentration is too high relative to the RAFT agent. 2. Reaction temperature is too high, causing excessive termination. 3. Poor choice of RAFT agent for the monomer (not an issue here, but a general point). | 1. Decrease the [Initiator]/[RAFT] ratio (e.g., to 1:10). 2. Lower the reaction temperature and/or use an initiator with a lower decomposition rate. |
| Bimodal or Tailing GPC Trace | 1. High MW Shoulder: Often due to radical-radical coupling, especially at high conversions. 2. Low MW Tailing: Can result from excessive termination events or chain transfer to solvent.[4] | 1. Stop the polymerization at a lower conversion (<90%). 2. Ensure a high-purity, anhydrous solvent is used. Increase the monomer concentration (bulk polymerization can sometimes help). |
| Retardation or Long Induction Period | 1. Slow re-initiation by the R-group of the RAFT agent. 2. Side reactions of the xanthate at elevated temperatures.[4] | 1. This is an inherent property of the RAFT agent/monomer pair. Allow for the induction period. 2. Ensure the polymerization temperature is not excessively high. |
Conclusion and Field-Proven Insights
The use of this compound provides a reliable and effective method for the controlled polymerization of less-activated monomers, yielding polymers with predictable molecular weights and low dispersity. The key to success lies in meticulous experimental technique, particularly in the purification of reagents and the rigorous exclusion of oxygen.
For researchers in drug development, the ability to create well-defined hydrophilic polymers like poly(N-vinylpyrrolidone) opens avenues for designing sophisticated drug delivery vehicles, excipients, and bioconjugates. The living nature of the RAFT process, evidenced by the retention of the xanthate end-group, allows for the synthesis of block copolymers by sequential monomer addition, further expanding the library of accessible advanced materials.[8]
References
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Schmitt, J., Blanchard, N., & Poly, J. (2011). Controlled synthesis of branched poly(vinyl acetate)s by xanthate-mediated RAFT self-condensing vinyl (co)polymerization. Polymer Chemistry, 2(10), 2231. [Link]
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Dadashi-Silab, S., & Yagci, Y. (2022). A Xanthate-Type Photofunctional Chain Transfer Agent for the Synthesis of Macrophotoinitiators. ACS Applied Polymer Materials. [Link]
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Ladil, A., et al. (Year not available). Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents. RSC Advances. [Link]
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Schmitt, J., Blanchard, N., & Poly, J. (2011). Controlled synthesis of branched poly(vinyl acetate)s by xanthate-mediated RAFT self-condensing vinyl (co)polymerization. Sci-Hub. [Link]
-
Svanberg, O. (2015). RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for Solid Electrolyte Batteries. Diva-Portal.org. [Link]
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Hartlieb, M., et al. (2022). Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. National Institutes of Health. [Link]
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Keddie, D. J. (2014). A Guide to the Synthesis of Block Copolymers using Reversible-Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. [Link]
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Ouchi, M., et al. (2023). Precision Synthesis of End-Functionalized Star Poly(vinyl alcohol)s by RAFT Polymerization and Post-polymerization Modification. ACS Publications. [Link]
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Patel, V. K., et al. (2012). Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks. The Royal Society of Chemistry. [Link]
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Brown, C., Ghosh, S., & Gupta, K. (2024). RAFT Based Synthesis of In-house Polymers. protocols.io. [Link]
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Patel, V. K., et al. (2010). (S)-2-(Ethyl propionate)-(O-ethyl xanthate) and (S)-2-(Ethyl isobutyrate)-(O-ethyl xanthate)-Mediated RAFT Polymerization of Vinyl Acetate. ResearchGate. [Link]
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Muting, A. (2016). RAFT-mediated polymerisation of N-vinylpyrrolidone in semi batch-mode and modification of O-ethyl-S-(phthalimidylmethyl) xanthate end-functional PVP. ResearchGate. [Link]
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Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
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Patrick, A. (2020). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. PubMed Central. [Link]
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Harrisson, S., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
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Harrisson, S., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2000). Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). Polymer International. [Link]
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La, Y.-H., & Konkolewicz, D. (2022). RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations. ACS Polymers Au. [Link]
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Stace, S. J., et al. (2015). Supplementary Information The effect of Z-group modification on the RAFT polymerization of N- vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Semantic Scholar. [Link]
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van den Dungen, E. T. A., et al. (2010). Synthesis, Characterization, and Self-Assembly of Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate). ResearchGate. [Link]
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Patrick, A. (2020). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]
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Harrisson, S., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Paper Digest. [Link]
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Agilent Technologies. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. [Link]
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Shtilman, M. I., et al. (2019). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI. [Link]
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Ethyl 2-((ethoxycarbonothioyl)thio)acetate. MySkinRecipes. Accessed January 17, 2026. [Link]
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Shtilman, M. I., et al. (2019). Synthesis and Study of the Properties of Amphiphilic Poly-N-Vinylpyrrolidone with Terminal Thioalkyl Groups. ResearchGate. [Link]
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Application Notes and Protocols: The Role of Diethyl 2,2'-Thiodiacetate in the Synthesis of Biologically Active Molecules
Introduction: Unveiling the Synthetic Power of Diethyl 2,2'-Thiodiacetate
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. These foundational reagents dictate the efficiency of a synthetic route and define the accessible chemical space for novel bioactive compounds. One such pivotal, yet elegantly simple, precursor is Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3), a compound that may be referred to by the user's topic, "Ethyl 2-[(ethoxycarbonyl)thio]acetate". With its symmetrical structure featuring a central sulfur atom flanked by two ethyl acetate units (EtOOC-CH₂-S-CH₂-COOEt), this reagent serves as a highly versatile C₄-synthon.
Its primary role in organic synthesis is as a precursor for the construction of sulfur-containing heterocycles, most notably substituted thiophenes. The thiophene ring is a privileged scaffold in pharmacology, serving as a bioisostere for benzene rings and appearing in a vast array of approved drugs and clinical candidates.[1] This guide provides an in-depth exploration of the applications of diethyl 2,2'-thiodiacetate, focusing on the underlying reaction mechanisms, proven experimental protocols, and its ultimate contribution to the synthesis of molecules with significant biological activity, including anti-inflammatory, anticancer, and anticonvulsant agents.[2][3][4]
Core Application: Construction of Thiophene Scaffolds
The most prominent application of diethyl 2,2'-thiodiacetate is in the synthesis of highly functionalized thiophene rings. These five-membered aromatic heterocycles are cornerstones of modern drug design. The reagent's structure is perfectly primed for cyclocondensation reactions that reliably forge the thiophene core.
The Hinsberg Thiophene Synthesis: A Classic Route to Functionalized Thiophenes
The Hinsberg synthesis is a powerful and reliable method for creating thiophene-2,5-dicarboxylates.[5] The reaction involves a base-catalyzed condensation between diethyl 2,2'-thiodiacetate and an α-diketone (a 1,2-dicarbonyl compound).[6][7]
Causality and Mechanism
The choice of a base, typically a strong alkoxide like sodium ethoxide, is critical. Its function is to deprotonate the α-carbons of the diethyl 2,2'-thiodiacetate, generating a nucleophilic enolate. This enolate then participates in two sequential Stobbe-type condensations with the two carbonyl groups of the α-diketone.[1] The reaction proceeds through a lactone intermediate, which, upon cyclization and dehydration, yields the aromatic thiophene ring.[6] The result is a symmetrically substituted 3,4-disubstituted-thiophene-2,5-dicarboxylate, a scaffold ripe for further chemical elaboration into more complex drug candidates.
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// Edges reagents -> enolate [label=" Deprotonation"]; base -> enolate [style=dashed]; enolate -> condensation1; condensation1 -> intermediate; intermediate -> condensation2; condensation2 -> product [label=" Dehydration"]; }
Caption: General reaction scheme of the Hinsberg Thiophene Synthesis.
Biological Significance of Thiophene Derivatives
Thiophene-containing molecules exhibit a wide spectrum of biological activities. The diester functionalities installed by the Hinsberg synthesis can be readily converted into amides, carboxylic acids, or other functional groups to modulate the molecule's pharmacological properties.
-
Anti-inflammatory Agents: Thiophene derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).[4] The heterocyclic core can interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
-
Anticancer Agents: The structural rigidity and electronic properties of the thiophene ring make it an attractive scaffold for anticancer drugs. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent antiproliferative activity against human breast and cervical cancer cell lines.[3]
-
Antimicrobial Agents: The same study that highlighted anticancer activity also found that specific thiophene derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[3]
Application in the Synthesis of Anticonvulsant Agents
Beyond thiophenes, diethyl 2,2'-thiodiacetate is explicitly cited as a valuable intermediate in the synthesis of potent anticonvulsant agents.[2] Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic agents with improved efficacy and fewer side effects.[8]
The synthetic strategy often involves using the reagent to construct a central heterocyclic core, which is then functionalized with pharmacophores known to interact with neuronal targets like ion channels or neurotransmitter systems.[9] While the specific structures are diverse, the thiophene ring synthesized from diethyl 2,2'-thiodiacetate can be a key component in molecules designed to modulate neuronal excitability. The resulting compounds are then screened in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to assess their antiseizure potential.[10][11][12]
Application Data Summary
The versatility of Diethyl 2,2'-thiodiacetate as a building block is evident in the range of biologically active scaffolds it can produce.
| Precursor Reagent | Key Reaction | Resulting Scaffold | Biological Application | Key References |
| Diethyl 2,2'-thiodiacetate | Hinsberg Synthesis | Thiophene-2,5-dicarboxylate | Anti-inflammatory, Anticancer | [6],[5],[4] |
| Diethyl 2,2'-thiodiacetate | Cyclocondensation | Thiophene Derivatives | Anticancer, Antimicrobial | [3] |
| Diethyl 2,2'-thiodiacetate | Multi-step Synthesis | Various Heterocycles | Anticonvulsant | [2],[8],[10] |
| Diethyl 2,2'-thiodiacetate | Cyclocondensation | Pyridazine Derivatives | Agrochemicals, Herbicides | [13],[14] |
Experimental Protocols
The following section provides a representative, self-validating protocol for the synthesis of a thiophene derivative via the Hinsberg condensation.
Protocol 1: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
This protocol describes the base-catalyzed condensation of diethyl 2,2'-thiodiacetate with benzil.
Materials and Equipment:
-
Diethyl 2,2'-thiodiacetate (1.0 eq)
-
Benzil (1.0 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol
-
Hydrochloric Acid (1 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
// Nodes start [label="1. Reagent Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve NaOEt\nin anhydrous EtOH", fillcolor="#FBBC05", fontcolor="#202124"]; add_reagents [label="Add Benzil and\nDiethyl 2,2'-thiodiacetate", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="2. Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="Heat to Reflux\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="3. Work-up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to RT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Quench with 1M HCl\n(Acidify to pH ~3-4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Extract with Ethyl Acetate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry [label="Dry organic layer (Na₂SO₄)\n& Concentrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="4. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Silica Gel Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Characterize Product\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds];
// Edges start -> dissolve; dissolve -> add_reagents; add_reagents -> reaction; reaction -> reflux; reflux -> workup; workup -> cool; cool -> quench; quench -> extract; extract -> dry; dry -> purify; purify -> column; column -> end; }
Caption: Step-by-step workflow for Hinsberg thiophene synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium ethoxide in portions and stir until completely dissolved.
-
Addition of Reagents: To the sodium ethoxide solution, add benzil (1.0 eq) and diethyl 2,2'-thiodiacetate (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of ice water.
-
Acidification: Slowly add 1 M hydrochloric acid with stirring until the solution is acidic (pH ~3-4). A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Diethyl 2,2'-thiodiacetate has proven to be a robust and highly effective building block for the synthesis of biologically active molecules. Its utility in the Hinsberg synthesis provides straightforward access to the thiophene core, a privileged structure in medicinal chemistry. The resulting functionalized thiophenes serve as advanced intermediates for the development of novel anti-inflammatory, anticancer, and antimicrobial agents. Furthermore, its documented role in creating precursors for anticonvulsant drugs underscores its broader importance in neuropharmacology. The protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this versatile reagent in their synthetic endeavors.
References
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Beye, N., & Cava, M. P. (1994). The stable, crystalline 1,3-dibromo-4,6-dicyanothieno[3,4-c]thio (3a) has been synthesized. ResearchGate. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Li, J. (n.d.). Hinsberg synthesis of thiophene derivatives. ResearchGate. Available at: [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. Available at: [Link]
-
Gradl, S., et al. (2021). Synthesis of Pyridazinium Salts from Phenylazosulfonates and Furans. The Journal of Organic Chemistry, 86(8), 6228-6238. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. PubMed. Available at: [Link]
-
Ma, X., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity. Available at: [Link]
-
(n.d.). Hinsberg synthesis of thiophenes. Semantic Scholar. Available at: [Link]
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(2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available at: [Link]
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Gabillet, S., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
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(n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
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Sarkar, A., & Das, J. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 41-46. Available at: [Link]
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(n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
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Mamedova, Y. A., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. Available at: [Link]
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El-Sabbagh, O. I., et al. (2009). Synthesis and Anti-inflammatory Evaluation of New Sulfamoylheterocarboxylic Derivatives. Archiv der Pharmazie, 342(5), 282-290. Available at: [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 573-609. Available at: [Link]
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(n.d.). Diethyl 2,2'-thiodiacetate. PubChem. Available at: [Link]
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Cárdenas-Díaz, T., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(10), 2469. Available at: [Link]
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(n.d.). Synthesis of Heterocycles by Diethyl Malonate. Filo. Available at: [Link]
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Singh, R. P., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 21(8), 1777-1785. Available at: [Link]
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Gucma, M., & Gzella, A. K. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3433. Available at: [Link]
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(n.d.). diethyl 2,2'-thiodiacetate. The Good Scents Company. Available at: [Link]
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Botros, S., et al. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. European Journal of Medicinal Chemistry, 60, 57-63. Available at: [Link]
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Zhang, H., et al. (2016). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 21(10), 1331. Available at: [Link]
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Obniska, J., et al. (2016). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. Bioorganic & Medicinal Chemistry, 24(8), 1777-1785. Available at: [Link]
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Yurttaş, L., et al. (2014). Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 691-698. Available at: [Link]
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Zhang, L., et al. (2012). [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate]. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 28(1), 69-72. Available at: [Link]
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Volcho, K. P., et al. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Molecules, 28(21), 7411. Available at: [Link]
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Traversone, A., & Brill, W. (2007). De novo synthesis of thiophenes on a polymeric support. Tetrahedron Letters, 48(20), 3573-3576. Available at: [Link]
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Devi, M., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(2), 1-45. Available at: [Link]
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Application Notes and Protocols: Surface Modification of Polymers Using Ethyl 2-[(ethoxycarbonyl)thio]acetate
Introduction
The precise control over the surface properties of polymeric materials is a cornerstone of innovation in fields ranging from biomedical devices to advanced coatings and sensors.[1][2] Surface modification allows for the decoupling of bulk material properties from surface characteristics, enabling the design of materials with tailored biocompatibility, wettability, adhesion, and anti-fouling capabilities.[3][4][5] Among the various techniques available for polymer surface modification, "grafting-from" approaches, particularly those utilizing controlled radical polymerization (CRP) methods, offer an unparalleled level of control over the architecture of the grafted polymer chains.[3]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile CRP technique due to its compatibility with a wide range of monomers and reaction conditions.[6][7] The core of RAFT polymerization lies in the use of a chain transfer agent (CTA), also known as a RAFT agent, which mediates the polymerization process to achieve polymers with predetermined molecular weights and narrow molecular weight distributions.[8][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-[(ethoxycarbonyl)thio]acetate as a RAFT agent for the surface modification of polymers. While this specific compound is a type of xanthate, its fundamental role as a CTA in RAFT polymerization allows for the controlled grafting of polymer brushes from suitably functionalized surfaces. We will delve into the mechanistic underpinnings of this process, provide detailed experimental protocols, and offer insights into the characterization of the resulting modified surfaces.
Mechanistic Overview: RAFT-Mediated Surface Grafting
RAFT polymerization operates via a degenerative chain transfer mechanism. The process is initiated by a conventional radical initiator. The propagating polymer chains reversibly react with the RAFT agent, leading to the formation of a dormant species and a new radical. This rapid equilibrium between active (propagating) and dormant chains ensures that all polymer chains grow at a similar rate, resulting in a controlled polymerization.
When applied to surface modification, the RAFT agent is typically immobilized on the polymer substrate. This can be achieved through various surface functionalization strategies that create anchor points for the RAFT agent. Once the RAFT agent is tethered to the surface, the polymerization of a chosen monomer is initiated in the surrounding solution. The "grafting-from" process then proceeds, leading to the growth of polymer chains covalently attached to the surface.
Below is a generalized schematic of the RAFT mechanism for surface-initiated polymerization.
Caption: A typical experimental workflow for polymer surface modification.
Characterization of Modified Surfaces
Thorough characterization is essential to confirm the successful modification of the polymer surface. A combination of techniques is often required to obtain a complete picture.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) [10][11] | Elemental composition of the surface, confirming the presence of the RAFT agent and the grafted polymer. |
| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Presence of characteristic functional groups from the RAFT agent and the grafted polymer. |
| Contact Angle Goniometry | Changes in surface wettability (hydrophilicity/hydrophobicity) after modification. |
| Atomic Force Microscopy (AFM) | Changes in surface topography and roughness. |
| Ellipsometry | Thickness of the grafted polymer layer. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low grafting density | - Inefficient RAFT agent immobilization.- Insufficient initiator concentration. | - Optimize the surface functionalization and RAFT agent coupling reaction.- Increase the initiator concentration. |
| Poorly controlled polymerization (high polydispersity) | - Presence of oxygen or other radical scavengers.- Impurities in the monomer or solvent.- Inappropriate choice of initiator or temperature. | - Ensure thorough deoxygenation of the polymerization solution.- Use high-purity, inhibitor-free monomers and anhydrous solvents.- Select an initiator with a suitable half-life at the chosen polymerization temperature. |
| No polymerization | - Inactive initiator.- Presence of a strong inhibitor. | - Use a fresh batch of initiator.- Ensure the monomer is properly purified to remove all inhibitors. |
Conclusion
The use of this compound and related RAFT agents offers a robust and versatile platform for the controlled modification of polymer surfaces. By carefully controlling the reaction conditions, it is possible to tailor the surface properties of a wide range of materials for specific applications in drug development, biomedical engineering, and materials science. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on their own surface modification endeavors. As with any experimental technique, meticulous attention to detail, high-purity reagents, and thorough characterization are paramount to achieving successful and reproducible results.
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Thiocarbonylthio compounds used in RAFT polymerization under ionizing... ResearchGate. [Link]
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Biological surface modification by ‘thiol-ene’ addition of polymers synthesised by catalytic chain transfer polymerisation. The Royal Society of Chemistry. [Link]
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Polymer-Drug Anti-Thrombogenic and Hemocompatible Coatings as Surface Modifications. MDPI. [Link]
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Application Note & Protocol: Synthesis of Block Copolymers via RAFT Polymerization Using Ethyl 2-[(ethoxycarbonyl)thio]acetate
For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.
Foundational Principles: The Strategic Advantage of Xanthates in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, offering unparalleled versatility in crafting polymers with predefined molecular weights, low dispersity, and complex architectures such as block copolymers.[1][2][3] The choice of the RAFT agent, or chain transfer agent (CTA), is paramount to the success of the polymerization, dictating the range of compatible monomers and the degree of control over the final polymer structure.[4]
Ethyl 2-[(ethoxycarbonyl)thio]acetate, a xanthate-class RAFT agent, is particularly advantageous for the polymerization of "less activated" monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone.[4][5] Xanthates exhibit moderate reactivity, which allows for the controlled synthesis of polymers from these challenging monomers.[5] This application note provides a comprehensive protocol for the synthesis of block copolymers utilizing this versatile xanthate CTA, elucidating the mechanistic rationale behind each procedural step to empower researchers in their polymer design endeavors.
The RAFT mechanism operates through a degenerative chain transfer process, where a dynamic equilibrium is established between active (propagating) radical chains and dormant polymer chains capped with the thiocarbonylthio group of the RAFT agent.[2] This equilibrium minimizes irreversible termination reactions, allowing for the sequential addition of different monomer blocks to create well-defined block copolymers.[1]
Experimental Design & Rationale
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided below. Purity of reagents is critical for successful RAFT polymerization.
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Purpose |
| Monomer 1 (e.g., Vinyl Acetate) | >99%, inhibitor-free | Sigma-Aldrich | First block of the copolymer |
| Monomer 2 (e.g., N-Vinylpyrrolidone) | >99%, inhibitor-free | Sigma-Aldrich | Second block of the copolymer |
| This compound | >97% | Strem Chemicals | RAFT Chain Transfer Agent |
| Azobisisobutyronitrile (AIBN) | >98% | Sigma-Aldrich | Radical Initiator |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Methanol | ACS Grade | Fisher Scientific | Precipitation/Purification |
| Hexane | ACS Grade | Fisher Scientific | Precipitation/Purification |
| Basic Alumina | Activated, Brockmann I | Sigma-Aldrich | Inhibitor Removal |
| Schlenk Flask | 100 mL, 24/40 joint | Chemglass | Reaction Vessel |
| Magnetic Stir Plate & Stir Bar | VWR | Agitation | |
| Oil Bath | VWR | Temperature Control | |
| Vacuum/Nitrogen Manifold (Schlenk Line) | Chemglass | Inert Atmosphere | |
| Syringes & Needles | Gas-tight | Hamilton | Reagent Transfer |
| Rotary Evaporator | Heidolph | Solvent Removal | |
| Vacuum Oven | Sheldon Manufacturing | Drying |
Pre-Polymerization Preparations: The Importance of Purity
The presence of inhibitors (commonly found in commercial monomers) and oxygen can severely hinder or completely prevent RAFT polymerization.[6][7] Therefore, rigorous purification of monomers and deoxygenation of the reaction mixture are non-negotiable steps.
Protocol for Monomer Purification:
-
Pass the liquid monomer (e.g., vinyl acetate) through a column packed with basic alumina to remove the inhibitor (typically hydroquinone or its monomethyl ether).[7]
-
Collect the purified monomer in a clean, dry flask. It is recommended to use the purified monomer immediately.
Step-by-Step Synthesis Protocol: A Two-Stage Approach to Block Copolymer Formation
This protocol details the synthesis of a poly(vinyl acetate)-b-poly(N-vinylpyrrolidone) (PVAc-b-PNVP) block copolymer as a representative example.
Stage 1: Synthesis of the First Block (Macro-CTA)
The initial step involves the synthesis of the first polymer block, which will then act as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer.
Workflow for Macro-CTA Synthesis
Caption: Workflow for the synthesis of the first polymer block (Macro-CTA).
Detailed Protocol:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add vinyl acetate (Monomer 1), this compound (RAFT agent), and AIBN (initiator). The molar ratio of [Monomer]:[CTA]:[Initiator] is a critical parameter that determines the final molecular weight and should be carefully calculated. A typical starting ratio is 100:1:0.2.[1] Add anhydrous 1,4-dioxane as the solvent.
-
Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[8]
-
Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir. The reaction time will vary depending on the target molecular weight and monomer conversion.
-
Monitoring: Periodically take aliquots from the reaction mixture via a degassed syringe to monitor monomer conversion using ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, terminate the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the resulting poly(vinyl acetate) macro-CTA by slowly adding the reaction mixture to a large excess of cold hexane.[9]
-
Isolation: Collect the precipitated polymer by filtration or decantation, then re-dissolve in a minimal amount of a good solvent (e.g., THF) and re-precipitate. Repeat this process twice to ensure the removal of unreacted monomer and initiator.
-
Drying: Dry the purified macro-CTA under vacuum at room temperature until a constant weight is achieved.
Stage 2: Chain Extension to Form the Block Copolymer
The purified macro-CTA is now used to initiate the polymerization of the second monomer.
Workflow for Block Copolymer Formation
Caption: Workflow for the chain extension of the Macro-CTA to form the final block copolymer.
Detailed Protocol:
-
Reaction Setup: In a clean Schlenk flask, dissolve the purified macro-CTA, N-vinylpyrrolidone (Monomer 2), and a fresh portion of AIBN in anhydrous 1,4-dioxane. The amount of the second monomer will determine the length of the second block.
-
Deoxygenation: Repeat the freeze-pump-thaw cycles as described in Stage 1.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C and stir.
-
Monitoring and Termination: Monitor the reaction and terminate as previously described.
-
Purification: Precipitate the final block copolymer in a suitable non-solvent, such as a mixture of hexane and diethyl ether. The choice of precipitating solvent may require some optimization.
-
Isolation and Drying: Isolate and dry the final PVAc-b-PNVP block copolymer as before.
Characterization of the Block Copolymer
Thorough characterization is essential to confirm the successful synthesis of the desired block copolymer.
| Technique | Parameter Measured | Expected Outcome |
| Gel Permeation Chromatography (GPC/SEC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), and Dispersity (Đ = Mₙ/Mₙ) | A clear shift to higher molecular weight from the macro-CTA to the final block copolymer, with a narrow dispersity (typically Đ < 1.3).[9][10] |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Chemical structure and composition | Presence of characteristic peaks for both monomer units, allowing for the calculation of the block copolymer composition.[9][10] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) | Two distinct glass transition temperatures corresponding to each block, indicating microphase separation.[11] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| High Dispersity (Đ > 1.5) | - Inefficient RAFT agent for the chosen monomer. - Too high initiator concentration. - Presence of impurities or oxygen.[12] | - Ensure the correct RAFT agent is selected for the monomer class.[4] - Optimize the [CTA]:[Initiator] ratio. - Rigorously purify all reagents and deoxygenate the system.[7] |
| Bimodal GPC Trace | - Incomplete initiation by the macro-CTA. - Termination reactions. | - Ensure high end-group fidelity of the macro-CTA. - Lower the reaction temperature or initiator concentration. |
| Low Monomer Conversion | - Insufficient initiator. - Reaction temperature is too low. - Presence of inhibitors. | - Increase initiator concentration slightly. - Increase reaction temperature. - Ensure complete removal of monomer inhibitors.[6] |
| Polymer Color | - The thiocarbonylthio end-group is colored. | - This is expected. The color can be removed post-polymerization via chemical treatment if necessary.[13] |
Conclusion
The use of this compound as a RAFT agent provides a robust and versatile platform for the synthesis of well-defined block copolymers, particularly those incorporating less activated monomers. By carefully controlling the experimental conditions, researchers can achieve a high degree of control over the polymer architecture, opening up possibilities for the development of novel materials for a wide range of applications, from drug delivery to nanotechnology.
References
- Muñoz-Lopez, C., Díaz-Silvestre, S. E., et al. (2019). Synthesis, characterization and rheological properties of multiblock associative copolymers by RAFT technique. Polymer Bulletin.
-
Lehnen, T., et al. (2020). Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. Chemical Science. [Link]
- How Can Xanthates Control the RAFT Polymerization of Methacrylates? (n.d.).
-
Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. (2020). MDPI. [Link]
- Synthesis and characterization of the block copolymers using the novel bifunctional initiator by RAFT and FRP technics: evaluation of the primary polymerization parameters. (n.d.).
-
A New Double-Responsive Block Copolymer Synthesized via RAFT Polymerization: Poly(N-isopropylacrylamide)-block-poly(acrylic acid). (2006). Macromolecules. [Link]
-
Four-Component Statistical Copolymers by RAFT Polymerization. (2021). MDPI. [Link]
-
Bereś, M. A., et al. (2024). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry. [Link]
-
Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. (2020). Chemical Science (RSC Publishing). [Link]
- A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT)
- Monomer purification for RAFT polymerization? (2013).
- A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT)
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Tips for optimizing a RAFT polymerization. (2021). Reddit. [Link]
- 25 questions with answers in RAFT POLYMERIZATION. (n.d.).
-
Reversible addition−fragmentation chain-transfer polymerization. (n.d.). Wikipedia. [Link]
-
RAFT Polymerization not initiating? (2015). Reddit. [Link]
- Reversible Addition-Fragmentation Chain Transfer Polymeriz
-
Electrochemically-Initiated RAFT Synthesis of Low Dispersity Multiblock Copolymers by Seeded Emulsion Polymerization. (2018). NIH. [Link]
- Why cannot get my polymer by RAFTpolymerization? (2016).
-
RAFT-Based Polymers for Click Reactions. (2020). PMC - NIH. [Link]
- Synthesis of block copolymers via the combination of RAFT and a macromolecular azo coupling reaction. (2015).
-
RAFT Based Synthesis of In-house Polymers. (2024). Protocols.io. [Link]
-
Symmetric RAFT-agent for synthesizing multiblock copolymers with different activated monomers. (2021). ChemRxiv. [Link]
- RAFT and Click Chemistry : A Versatile Approach to the Block Copolymer Synthesis. (2010).
-
Thiocarbonylthio Compounds [SC(Ph)S−R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R). (2000). Macromolecules. [Link]
- Thiocarbonylthio-free raft polymers and the process of making the same. (2018).
-
Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. (2022). Journal of the American Chemical Society. [Link]
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Troubleshooting & Optimization
How to optimize reaction conditions for Ethyl 2-[(ethoxycarbonyl)thio]acetate synthesis.
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-[(ethoxycarbonyl)thio]acetate. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via the reaction of an ethyl haloacetate with a xanthate salt.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. Let's break down the potential culprits and their solutions.
Possible Causes & Solutions:
-
Moisture in Reagents or Solvent: The primary reaction is a nucleophilic substitution (SN2). The presence of water can lead to the hydrolysis of the starting material, ethyl chloroacetate, to glycolic acid, and the decomposition of the potassium ethyl xanthate.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If you suspect your solvent has absorbed moisture, it can be dried over molecular sieves.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent after the expected reaction time, consider extending the duration. You can also gently increase the temperature, but be cautious as this can promote side reactions.
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. A likely side reaction is the elimination of HCl from ethyl chloroacetate to form ethyl acrylate, especially under strongly basic conditions.
-
Solution: Maintain a moderate reaction temperature. The reaction between ethyl chloroacetate and potassium ethyl xanthate is often exothermic, so controlled heating or even cooling might be necessary to keep the temperature in the optimal range (e.g., 50-60 °C).
-
-
Purity of Potassium Ethyl Xanthate: The quality of your nucleophile is critical. Potassium ethyl xanthate can degrade over time, especially if exposed to air and moisture.
-
Solution: Use freshly prepared or high-purity potassium ethyl xanthate. Its purity can be a significant factor in the reaction's success.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The formation of this compound from ethyl chloroacetate and potassium ethyl xanthate proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.
-
The Nucleophile: The sulfur atom of the xanthate ion (EtO-C(S)S⁻) acts as a potent nucleophile.
-
The Electrophile: The carbon atom bonded to the chlorine in ethyl chloroacetate is electrophilic due to the electron-withdrawing nature of both the chlorine atom and the adjacent ester group.
-
The Reaction: The nucleophilic sulfur atom attacks the electrophilic carbon, displacing the chloride ion as the leaving group in a single, concerted step.
Below is a diagram illustrating this mechanistic pathway.
Caption: SN2 mechanism for the synthesis.
Q2: How do I choose the right solvent and temperature for this reaction?
The choice of solvent and temperature is a critical optimization step. A polar aprotic solvent is generally preferred to solvate the potassium cation without interfering with the nucleophile.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Acetone, or DMF | These solvents effectively dissolve both the xanthate salt and the ethyl chloroacetate. Ethanol is a common and cost-effective choice. Acetone can also be very effective. |
| Temperature | 50-60 °C | This temperature range provides a good balance between reaction rate and minimizing side reactions. The reaction is often exothermic, so monitoring and control are essential. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC to determine the optimal time. |
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
Ethyl chloroacetate
-
Potassium ethyl xanthate
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium ethyl xanthate (e.g., 0.1 mol) in 100 mL of anhydrous ethanol.
-
Addition of Reactant: Begin stirring the solution and add ethyl chloroacetate (e.g., 0.1 mol) dropwise over 15-20 minutes. The reaction is exothermic, and a precipitate of potassium chloride (KCl) will begin to form.
-
Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) and maintain this temperature for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC until the ethyl chloroacetate spot has disappeared.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated KCl using a Buchner funnel and wash the solid with a small amount of cold ethanol.
-
Workup - Solvent Removal: Combine the filtrate and the washings and remove the ethanol using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting oily residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to yield pure this compound as a yellowish oil.
Troubleshooting Workflow: Diagnosing Low Yield
If you are experiencing low yields, this workflow can help you systematically identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Title: Synthesis of Xanthates and Their Application in Organic Synthesis Source: Comprehensive Organic Synthesis II URL: [Link]
-
Title: A Convenient Method for the Synthesis of S-Alkyl O-Ethyl Dithiocarbonates from Alkyl Halides and Potassium O-Ethyl Dithiocarbonate Source: Synthetic Communications URL: [Link]
-
Title: Ethyl Chloroacetate Source: PubChem, National Center for Biotechnology Information URL: [Link]
Identifying and removing impurities from Ethyl 2-[(ethoxycarbonyl)thio]acetate.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-[(ethoxycarbonyl)thio]acetate. It is designed to help you identify and remove impurities, troubleshoot common issues, and ensure the integrity of your experiments.
Section 1: Impurity Identification and Characterization
Question: What are the most common impurities in this compound and where do they come from?
Answer: The impurity profile of this compound is heavily dependent on its synthetic route. The most common synthesis involves the reaction of ethyl chloroacetate with a source of thiocarbonate. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
Ethyl chloroacetate
-
Potassium ethyl xanthate (or other thiocarbonate source)
-
-
Side-Reaction Products:
-
Diethyl carbonate: Arises from the decomposition of the thiocarbonate.
-
Ethanol: Present as a solvent or a byproduct.
-
Water: Can be introduced from reagents or the atmosphere.
-
-
Degradation Products:
Question: What analytical techniques are best for identifying these impurities?
Answer: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.
| Analytical Technique | Target Impurities | Key Considerations |
| ¹H and ¹³C NMR Spectroscopy | Unreacted starting materials, major side-products. | Provides structural information and relative quantification.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile impurities (e.g., ethanol, diethyl carbonate), unreacted ethyl chloroacetate. | Excellent for separating and identifying volatile components.[6][7][8] Derivatization may be necessary for less volatile thioesters.[6] |
| High-Performance Liquid Chromatography (HPLC) | Non-volatile impurities, degradation products, and the main compound. | Can be coupled with UV or MS detection for identification and quantification. |
| Thin-Layer Chromatography (TLC) | Quick qualitative assessment of reaction progress and purity. | A spray reagent can be used for visualizing thiols and thioesters.[9] |
| Karl Fischer Titration | Water content. | Essential for quantifying residual moisture. |
Section 2: Purification Strategies
Question: How can I remove unreacted starting materials and volatile impurities?
Answer: For volatile impurities and unreacted starting materials like ethyl chloroacetate, distillation under reduced pressure is the most effective method.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Initial Solvent Removal: If your crude product is in a solvent, remove the bulk of it using a rotary evaporator. Be cautious not to co-distill your product if it is volatile.
-
Distillation:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Gradually apply vacuum and begin heating the flask in a heating mantle or oil bath.
-
Collect fractions based on their boiling points. Unreacted ethyl chloroacetate will distill at a lower temperature than the desired product.
-
-
Analysis: Analyze the collected fractions and the remaining material by GC-MS or NMR to confirm the removal of impurities.
Question: What is the best way to remove non-volatile impurities and degradation products?
Answer: Silica gel column chromatography is the preferred method for removing non-volatile impurities.[10][11]
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[10] The ideal Rf value for your product should be around 0.3-0.4 for good separation.
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel (230-400 mesh) in the less polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly. A layer of sand on top can protect the silica bed.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system. You may need to gradually increase the polarity of the eluent (gradient elution) to effectively separate all components.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of your product by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Troubleshooting Common Issues
Question: My purified product is unstable and degrades over time. What can I do?
Answer: Thioesters can be sensitive to hydrolysis and oxidation.[1][2][3] Proper storage is crucial for maintaining purity.
-
Storage Conditions: Store the purified compound at low temperatures (refrigerator or freezer) under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture and oxygen.[12][13][14]
-
Aqueous Solutions: Thioesters have limited stability in aqueous solutions, with hydrolysis rates being pH-dependent.[15] Prepare aqueous solutions fresh and use them promptly.
-
Avoid Contaminants: Ensure that all storage containers are scrupulously clean and dry to prevent contamination that could catalyze degradation.
Question: I'm having trouble separating my product from a close-boiling impurity during distillation.
Answer: If you have a close-boiling impurity, a standard distillation may not be sufficient.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
-
Azeotropic Distillation: If the impurity forms an azeotrope with a solvent, you may be able to remove it by adding that solvent and distilling the azeotrope.
-
Alternative Purification: If distillation is not effective, consider column chromatography as an alternative or subsequent purification step.
Question: My product appears to be decomposing on the silica gel column.
Answer: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.
-
Deactivate Silica Gel: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to the eluent.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound and its potential impurities?
A1: Many of the chemicals involved are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Thioacetic acid and its derivatives can be toxic and have strong, unpleasant odors.[17][18] They are also flammable.[18][19]
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization is generally more effective for solid compounds. Since this compound is a liquid at room temperature, this technique is not directly applicable. However, if you are working with a solid derivative, recrystallization can be a very effective purification method.
Q3: How do I remove residual ethyl acetate solvent from my final product?
A3: Residual ethyl acetate can be stubborn to remove, especially from viscous oils.
-
High Vacuum: Place the sample under high vacuum for an extended period. Gentle heating can help, but be mindful of your product's thermal stability.
-
Azeotropic Removal: Add a solvent that forms a lower-boiling azeotrope with ethyl acetate (e.g., hexane) and remove the solvent mixture by rotary evaporation. Repeat this process several times.[20]
-
Lyophilization (Freeze-Drying): If your compound is not volatile, lyophilization can be effective at removing residual solvents.
Q4: Are there any specific considerations for scaling up the purification of this compound?
A4: When scaling up, distillation is often more practical than chromatography.[10] Ensure your distillation setup is appropriately sized for the larger volume. For large-scale chromatography, flash chromatography systems are more efficient than gravity columns. Safety considerations become even more critical at larger scales.
References
- Analysis of in vivo levels of acyl-thioesters with gas chromatography/mass spectrometry of the butylamide deriv
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET THIOACETIC ACID. oxfordlabchem.com.
- Thioacetic Acid - Affordable Price - Chemical Intermediate for Organosulfur Compounds. Joshi Chem.
- THIOACETIC ACID FOR SYNTHESIS MSDS | CAS 507-09-5 MSDS. Loba Chemie.
- Thioacetic acid | C2H4OS | CID 10484. PubChem.
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Lig
- A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters.
- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation | JACS Au.
- ETHYL-2-{{4-{[(ETHOXYCARBONYL)-METHYL]-THIO}-2-PHENYL-3-THIA-1-AZASPIRO-[4.
- Stability of thioester intermediates in ubiquitin-like modific
- Supporting Information for Experimental procedures and analytical data Table of Contents. The Royal Society of Chemistry.
- 3278-34-0 | Ethyl 2-((ethoxycarbonothioyl)thio)
- CAS 52790-15-5 Ethyl 2-[(ethoxycarbonyl)
- Methods for removing unreacted starting materials
- Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkyl
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
- Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. The Royal Society of Chemistry.
- 1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)).
- Ethyl 2-(ethoxycarbonyl)-4-oxooct-2-enoate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- ethyl 2-[(ethoxycarbonyl)
- Application Notes and Protocols: Thioesters as Versatile Acylating Agents in Organic Synthesis. Benchchem.
- The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in W
- Ethyl 2-((ethoxycarbonothioyl)thio)
- Ethyl 2-((ethoxycarbonothioyl)thio)
- CN102731298A - Method for purifying ethyl acetate.
- NMR spectrum of ethyl acet
- Ethyl 2-((ethoxycarbonothioyl)thio)
- Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.
- ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)
- How can I remove ethyl acetate ?
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
- 1-(3-ETHOXYCARBONYLPHENYL)-2-THIOUREA synthesis. ChemicalBook.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- ethyl 2-(methyl thio)
- Ethyl 2-((ethoxycarbonothioyl)thio)
- 16982-21-1|Ethyl 2-amino-2-thioxoacet
- N,N'-Bis-(2-(cyano)ethoxycarbonyl)-2-methyl-2-thiopseudourea: a guanylating reagent for synthesis of 2'-O-[2-(Guanidinium)ethyl]-modified oligonucleotides. PubMed.
- Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.)
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- 20. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stable Storage of Ethyl 2-[(ethoxycarbonyl)thio]acetate
Welcome to the Technical Support Center for Ethyl 2-[(ethoxycarbonyl)thio]acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during storage and handling. Our recommendations are grounded in established principles of chemical stability and validated through practical application.
Understanding the Instability of this compound
This compound is a versatile reagent, but its unique structure, containing both a thioester and a dithiocarbonate functional group, makes it susceptible to degradation if not stored under optimal conditions. The primary pathways of decomposition include hydrolysis, thermal degradation, and oxidation. Understanding these pathways is crucial for preventing the degradation of the compound and ensuring the reliability of your experimental results.
Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific problems you might encounter related to the storage and stability of this compound.
Problem 1: Loss of Purity or Appearance of New Peaks in Analytical Data (HPLC, NMR)
Possible Cause 1: Hydrolysis
-
Causality: The ester and thioester linkages in this compound are susceptible to hydrolysis, a reaction with water that cleaves these bonds. This process can be catalyzed by both acids and bases.[1] The presence of moisture in the storage container or dissolved in the solvent is a primary contributor to this degradation pathway.
-
Troubleshooting Steps:
-
Moisture Control: Always store the compound in a tightly sealed container. The use of a desiccator or a dry box for storage is highly recommended.
-
Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen. This displaces moist air and minimizes the presence of water vapor.
-
Solvent Purity: If the compound is stored in solution, ensure that the solvent is anhydrous. Use freshly opened, high-purity solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
pH Neutrality: Avoid any acidic or basic contaminants in the storage environment. Ensure that storage vials and caps are thoroughly cleaned and free of any residual cleaning agents.
-
Possible Cause 2: Thermal Decomposition
-
Causality: Elevated temperatures can provide the energy needed to initiate the thermal decomposition of the molecule. Xanthates, which are structurally related to the dithiocarbonate portion of the molecule, are known to be thermally unstable and can decompose through mechanisms like the Chugaev elimination or alkyl transfer reactions.[2][3][4][5][6] This can lead to the formation of a variety of byproducts.
-
Troubleshooting Steps:
-
Refrigerated Storage: Store the compound at the recommended temperature of 2-8°C.[7] Avoid repeated freeze-thaw cycles, as this can introduce moisture through condensation.
-
Avoid Heat Sources: Keep the storage location away from direct sunlight, ovens, and other heat-generating equipment.
-
Possible Cause 3: Oxidation
-
Causality: The sulfur atoms in the thioester and dithiocarbonate groups are susceptible to oxidation, especially in the presence of atmospheric oxygen. Oxidation can lead to the formation of sulfoxides, sulfones, or disulfide byproducts.[8][9] This process can be accelerated by light and the presence of certain metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: As with preventing hydrolysis, storing under an inert gas is a critical step to exclude oxygen.
-
Protection from Light: Store the compound in an amber vial or a container that is otherwise protected from light to prevent photo-oxidation.[7]
-
Chelating Agents: If metal contamination is suspected, the addition of a small amount of a chelating agent like EDTA could potentially mitigate metal-catalyzed oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light .[7]
Q2: What type of container should I use for storage?
Borosilicate glass vials with PTFE-lined caps are an excellent choice. If a plastic container is necessary, high-density polyethylene (HDPE) or polypropylene (PP) are generally recommended for their good chemical resistance.
Q3: Can I store this compound in solution?
While storage of the neat compound is preferred, if it must be stored in solution, use a dry, aprotic solvent. Ensure the solvent is of high purity and has been properly dried to minimize moisture content. The solution should be stored under the same conditions as the neat compound (refrigerated, under inert gas, and protected from light).
Q4: What are the primary decomposition products I should look for?
The primary decomposition products will depend on the degradation pathway:
-
Hydrolysis: Ethoxycarbonylthioacetic acid and ethanol (under acidic conditions) or their corresponding salts (under basic conditions).
-
Thermal Decomposition: A complex mixture may be formed, potentially including ethylene, carbonyl sulfide (COS), and carbon disulfide (CS2).[2][3][5][6]
-
Oxidation: Sulfoxide and disulfide derivatives of the parent compound.
Q5: How can I check the purity of my stored this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity.[10][11][12] The presence of new signals or changes in the integration of existing peaks can indicate decomposition. For quantitative analysis, a known internal standard can be used (qNMR).
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method for detecting impurities.[13][14][15][16][17] A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products.
Q6: I see a color change in my sample. What does this indicate?
A color change, such as the development of a yellow tint, often suggests decomposition. This could be due to the formation of various byproducts, including those from oxidation or thermal degradation. It is advisable to re-analyze the sample for purity before use.
Q7: What chemicals are incompatible with this compound during storage?
Avoid storing this compound in close proximity to:
-
Strong Acids and Bases: These can catalyze hydrolysis.
-
Strong Oxidizing Agents: These can lead to oxidative degradation of the sulfur-containing functional groups.
-
Moisture-sensitive compounds: To prevent cross-contamination with water.
Visualizing Stability: A Workflow for Long-Term Storage
The following diagram illustrates the key considerations and steps for ensuring the stability of this compound during storage.
Caption: A flowchart outlining the key steps for the proper storage and monitoring of this compound to maintain its stability.
Data Summary: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition.[7] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and contact with atmospheric moisture. |
| Light | Protect from light | Prevents photo-degradation.[7] |
| Container | Amber borosilicate glass with PTFE-lined cap | Inert and protects from light. |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents | Avoids catalytic decomposition and oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) to the sample.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
Data Analysis:
-
Qualitative: Examine the spectrum for the appearance of new peaks that may indicate the presence of impurities or degradation products.
-
Quantitative: Integrate the characteristic peaks of this compound and the internal standard. Calculate the purity based on the molar ratios.
-
Protocol 2: Stability Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.
-
Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (this can be determined by a UV scan).
-
Forced Degradation Studies: To validate the method's stability-indicating capability, subject the compound to stress conditions (e.g., acidic, basic, oxidative, thermal) to generate degradation products. The HPLC method should be able to resolve the parent peak from all degradation product peaks.
References
-
Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Food Additives & Contaminants: Part A. [Link]
-
Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides. (2025). Journal of Materials Chemistry C. [Link]
-
Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Taylor & Francis Online. [Link]
-
Chemical structures of the xanthate RAFT agents used in this study. ResearchGate. [Link]
-
Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase. (1984). The Analyst. [Link]
-
Mechanism of the alkaline hydrolysis of O-ethyl S-(2,4,6-trinitrophenyl) thio- and dithiocarbonates. (1986). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase. Scilit. [Link]
-
Immobilization of Xanthate Agent on Titanium Dioxide and Surface Initiated RAFT Polymerization. (2011). PMC. [Link]
-
Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (2015). SciSpace. [Link]
-
Xanthates in RAFT Polymerization. (2019). ResearchGate. [Link]
-
Characterisation and Thermal Decomposition Behaviour of Xanthate Compounds. (2010). Progress in Rubber, Plastics and Recycling Technology. [Link]
-
Ethyl 2-((ethoxycarbonothioyl)thio)acetate. MySkinRecipes. [Link]
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Thermogravimetric analysis of the thermal decomposition of... ResearchGate. [Link]
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α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents. (2024). MDPI. [Link]
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Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. (2021). Inorganic Chemistry Frontiers. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (2015). Science and Education Publishing. [Link]
-
Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2024). ACS Macro Letters. [Link]
-
Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. (2015). Semantic Scholar. [Link]
-
Thermal Decomposition Mechanism of Metal Xanthate to Metal Sulfide Nanoparticles in Ammonia Solution. (2011). SciTePress. [Link]
-
Computational study of the mechanism of thermal decomposition of xanthates in the gas phase (the Chugaev reaction). (2008). ResearchGate. [Link]
-
1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. ResearchGate. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2024). PMC. [Link]
-
9.4: Oxidation of Thiols. (2024). Chemistry LibreTexts. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2018). PMC. [Link]
- Process for the hydrolysis of dialkyl carbonates. (1987).
-
Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. (1976). ResearchGate. [Link]
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- 17. Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase | Scilit [scilit.com]
Common side reactions in the synthesis of Ethyl 2-[(ethoxycarbonyl)thio]acetate.
Technical Support Center: Synthesis of Ethyl 2-[(ethoxycarbonyl)thio]acetate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is consistently resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
A low yield in the synthesis of this compound, typically prepared from the reaction of potassium ethyl xanthate and ethyl chloroacetate, can be attributed to several factors, primarily related to side reactions and the quality of reagents.
Probable Causes & Solutions:
-
Hydrolysis of Reactants and Products: Both potassium ethyl xanthate and ethyl chloroacetate are susceptible to hydrolysis, especially in the presence of moisture or non-anhydrous solvents.[1][2] The ester groups in the product, this compound, can also hydrolyze under acidic or basic conditions.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to minimize water content. If water is a known byproduct of a particular synthetic route, consider in-situ removal methods like azeotropic distillation with a Dean-Stark apparatus.[2]
-
-
Side Reactions of Ethyl Chloroacetate: Ethyl chloroacetate is a reactive electrophile and can undergo elimination reactions in the presence of a base to form ethyl glyoxylate and other byproducts.[3]
-
Solution: Maintain a controlled reaction temperature. The reaction between potassium ethyl xanthate and ethyl chloroacetate is typically carried out at moderate temperatures to favor the desired SN2 substitution over elimination.[4] Slowly adding the ethyl chloroacetate to the reaction mixture can also help to control the reaction rate and minimize side reactions.
-
-
Decomposition of Potassium Ethyl Xanthate: Potassium ethyl xanthate can decompose, particularly in acidic conditions or at elevated temperatures, yielding carbon disulfide and ethanol.[1]
-
Solution: Use freshly prepared or high-purity potassium ethyl xanthate. Store it in a cool, dry place and avoid exposure to acidic environments. The pH of the reaction mixture should be carefully controlled. A study on a similar reaction noted that the pH dropped from 8 to 6.5, indicating consumption of hydroxide ions, which could be due to side reactions.[5]
-
-
Oxidation of Potassium Ethyl Xanthate: Xanthate salts can be oxidized to form dixanthogen disulfides.[6]
-
Solution: While dissolved oxygen is not highly effective at oxidizing potassium ethyl xanthate in a homogenous solution, it's good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially if trace metal catalysts are present.[7]
-
Issue 2: Presence of Impurities in the Final Product
Question: After purification, I'm still observing significant impurities in my NMR or GC-MS analysis. What are these impurities and how can I remove them?
Answer:
The presence of persistent impurities often points to the side reactions mentioned above. Identifying the specific impurity is key to optimizing your purification strategy.
Common Impurities and Their Origins:
| Impurity | Probable Origin | Recommended Purification Method |
| Diethyl dixanthogen disulfide | Oxidation of potassium ethyl xanthate.[6] | Column chromatography on silica gel. |
| Chloroacetic acid and Ethanol | Hydrolysis of ethyl chloroacetate.[2] | Aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by washing with brine and drying over an anhydrous salt. |
| Ethyl glyoxylate | Elimination reaction of ethyl chloroacetate. | Careful distillation under reduced pressure, as the boiling points of the desired product and this byproduct may be close. |
| Unreacted Ethyl Chloroacetate | Incomplete reaction. | Column chromatography or fractional distillation. |
Experimental Protocol: Synthesis of this compound
This protocol is designed to minimize the aforementioned side reactions.
-
Reagent Preparation:
-
Ensure potassium ethyl xanthate is of high purity and dry.
-
Use anhydrous ethanol or another suitable anhydrous solvent.
-
Distill ethyl chloroacetate before use to remove any acidic impurities.
-
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Dissolve potassium ethyl xanthate in the anhydrous solvent in the flask and cool the mixture in an ice bath.
-
-
Reaction Execution:
-
Add a solution of ethyl chloroacetate in the anhydrous solvent dropwise to the stirred potassium ethyl xanthate solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the main reaction?
A1: The primary reaction is a nucleophilic substitution (SN2) reaction. The sulfur atom of the xanthate anion acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of the desired thioester bond.[4]
Q2: Can I use a different base for this reaction?
A2: While potassium ethyl xanthate is the most common nucleophile, if you were to generate the xanthate in situ, a strong, non-nucleophilic base would be required. However, for the reaction with ethyl chloroacetate, the basicity of the xanthate itself is sufficient. Introducing other strong bases could increase the likelihood of elimination side reactions with the ethyl chloroacetate.[3]
Q3: What is the role of the solvent in this synthesis?
A3: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like acetone, DMF, or acetonitrile are often good choices for SN2 reactions as they can solvate the cation (potassium) while leaving the nucleophile (xanthate anion) relatively free to react.[8][9] The choice of solvent can also influence the rate of side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for the TLC should be determined experimentally.
Visualizing the Reaction and Troubleshooting Logic
To further clarify the chemical processes and decision-making in troubleshooting, the following diagrams are provided.
Caption: Common side reactions affecting the synthesis.
Caption: A logical flowchart for troubleshooting common issues.
References
- Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2004). Synthesis, (12), 1806-1813.
-
Wikipedia. (n.d.). Xanthate. Retrieved from [Link]
- Barrett, A. G. M., & de la Puente, M. L. (2018). Scope and Limitations of Xanthate-Mediated Synthesis of Functional γ-Thiolactones. ACS Omega, 3(12), 18339–18353.
- Milošević, S. N., et al. (2007). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate. Journal of the Serbian Chemical Society, 72(2), 89-98.
-
Wikipedia. (n.d.). Chugaev elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Xanthates. Retrieved from [Link]
-
Scribd. (n.d.). Potassium Ethyl Xanthate Uses & Reactions. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of xanthates.
-
Milošević, S. N., et al. (2007). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate. ResearchGate. Retrieved from [Link]
- Olivito, F., et al. (2017).
- Olivito, F., et al. (2017).
- Royal Society of Chemistry. (2025). Harnessing radical mediated reactions of thioacids for organic synthesis.
- Chuchani, G., et al. (1981). Gas-Phase Elimination Kinetics of Ethyl Esters of Chloroacetate, 3-Chloropropionate, and 4-Chlorobutyrate. The Journal of Physical Chemistry, 85(9), 1243–1245.
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-((ethoxycarbonothioyl)thio)acetate. Retrieved from [Link]
- Google Patents. (n.d.). Production method of high-grade potassium xanthate.
-
Taylor & Francis. (n.d.). Potassium ethyl xanthate – Knowledge and References. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
Wikipedia. (n.d.). Potassium ethyl xanthate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
-
HighMountain Chem. (2023). Ethyl Chloroacetate: Complete Guide. Retrieved from [Link]
-
UBC Library Open Collections. (n.d.). Reactions of potassium ethyl xanthate in aqueous solution. Retrieved from [Link]
- Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458.
-
Cenmed Enterprises. (n.d.). Ethyl 2-((ethoxycarbonothioyl)thio)acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
-
Crysdot LLC. (n.d.). Ethyl 2-((ethoxycarbonyl)thio)acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
- Google Patents. (n.d.). The method for preparing thioglycollic acid-2-ethyl hexyl ester.
-
PubMed. (2007). N,N'-Bis-(2-(cyano)ethoxycarbonyl)-2-methyl-2-thiopseudourea: a guanylating reagent for synthesis of 2'-O-[2-(Guanidinium)ethyl]-modified oligonucleotides. Retrieved from [Link]
Sources
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- 9. researchgate.net [researchgate.net]
How to control polydispersity in RAFT polymerization with this compound.
Technical Support Center: RAFT Polymerization Control
A Senior Application Scientist's Guide to Controlling Polydispersity with 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
Welcome to the technical support center for advanced RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research. This guide is structured to help you master the control of polydispersity (Đ), a critical parameter in defining the performance of your polymers.
This document focuses on the use of a versatile and widely-used trithiocarbonate RAFT agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) . While the principles discussed are broadly applicable, the specific examples and parameters are tailored to this Chain Transfer Agent (CTA). CPDTC is particularly effective for controlling the polymerization of methacrylate, methacrylamide, and styrene monomers.[1]
Section 1: Frequently Asked Questions (FAQs)
Here we address the foundational questions that often arise when aiming for precise polymer synthesis.
Q1: What is polydispersity (Đ) and why is it critical to control it in RAFT polymerization?
Polydispersity, or Đ, is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A value of Đ = 1.0 indicates a perfectly uniform (monodisperse) sample where all polymer chains have the same length. In RAFT polymerization, the goal is to produce polymers with a low Đ (typically < 1.2), which signifies a "living" or controlled process.[2]
Controlling Đ is crucial because the molecular weight distribution directly impacts the macroscopic properties of the material, such as its mechanical strength, viscosity, thermal properties, and, in drug delivery, its degradation profile and release kinetics.[3]
Q2: How does a RAFT agent like CPDTC control polydispersity?
RAFT polymerization achieves control by establishing a rapid dynamic equilibrium between a small number of active (propagating) radical chains and a large number of dormant polymer chains.[4][5] The CPDTC molecule acts as the key mediator in this process. A propagating polymer radical will add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical (the 'R' group in the first cycle, or a polymer chain in subsequent cycles) that can initiate a new polymer chain.[4][6]
This rapid and reversible transfer ensures that all polymer chains have a statistically similar opportunity to grow, leading to a narrow molecular weight distribution and low polydispersity.[4] The effectiveness of this process is governed by the rate of the addition-fragmentation equilibrium being much faster than the rate of propagation.[4]
Q3: What is the ideal range for the [Monomer]:[CTA] ratio and how does it affect Đ?
The ratio of monomer to Chain Transfer Agent ([M]:[CTA]) is the primary determinant of the target Degree of Polymerization (DP) and, consequently, the molecular weight of your polymer. While not a direct control for Đ, an inappropriate ratio can lead to loss of control.
-
For low to moderate molecular weights (up to ~100,000 g/mol ): Ratios can range from 50:1 to 1000:1.
-
For very high molecular weights: Higher ratios are used, but this can strain the "livingness" of the system, as the number of termination events becomes more significant relative to the number of chains.[4]
An excessively high [M]:[CTA] ratio can lead to a higher probability of irreversible termination events before the RAFT equilibrium is fully established, resulting in a higher Đ.
Q4: How does the initiator concentration, specifically the [CTA]:[I] ratio, impact polydispersity?
The ratio of CTA to initiator ([CTA]:[I]) is a critical parameter for maintaining control and achieving low Đ. A common misconception is that reducing the initiator concentration will slow the polymerization rate. While the rate is dependent on the initiator concentration, a low initiator concentration is key to optimizing the "livingness" of the system.[4]
-
Recommended Ratio: A [CTA]:[I] ratio of 5:1 to 10:1 is a good starting point for many systems.
-
Why it Matters: The initiator's role is to generate the initial radicals that begin the polymerization process. However, each initiator molecule can also lead to the formation of "dead" chains through termination.[7] By keeping the initiator concentration low relative to the CTA, you minimize the population of chains that are not controlled by the RAFT agent. A high concentration of initiator-derived chains will broaden the molecular weight distribution and increase Đ.[8][9]
Section 2: Troubleshooting Guide for High Polydispersity
Encountering a high polydispersity (Đ > 1.3) can be frustrating. This section provides a systematic approach to diagnosing and solving the most common issues.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Broad Đ with a high molecular weight shoulder in GPC | 1. Low Chain Transfer Constant: The selected RAFT agent (CPDTC) may not be optimal for the specific monomer, leading to slow fragmentation. 2. High Monomer Conversion: Pushing the reaction to very high conversions (>90%) can increase the likelihood of termination reactions, such as radical coupling, which doubles the molecular weight.[8] | 1. Verify CTA-Monomer Compatibility: Confirm from literature that CPDTC is suitable for your monomer. Trithiocarbonates are generally good for methacrylates and styrenes.[4] 2. Reduce Target Conversion: Aim for a lower conversion (e.g., 70-80%) by reducing the reaction time. The unreacted monomer can be removed later. |
| Broad Đ with a low molecular weight tail in GPC | 1. Inhibition Period/Slow Initiation: Impurities (like oxygen) can consume initial radicals, or the re-initiation by the RAFT agent's R-group is slow. 2. Excessive Initiator: Too many initiator-derived chains are being formed that are not controlled by the RAFT agent.[8] This leads to a population of low MW "dead" polymers. | 1. Improve Degassing: Ensure your reaction mixture is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar). 2. Increase [CTA]:[I] Ratio: Decrease the amount of initiator. A ratio of 10:1 ([CTA]:[I]) is a robust starting point to minimize uncontrolled polymerization.[7] |
| Bimodal or Multimodal GPC Trace | 1. Poor Solubility: The RAFT agent, monomer, or resulting polymer may have poor solubility in the chosen solvent, leading to heterogeneous polymerization. 2. Phase Separation: In dispersion or emulsion polymerization, poor partitioning of the RAFT agent can lead to uncontrolled polymerization in one phase.[10] | 1. Change Solvent: Select a solvent that is known to be a good solvent for the monomer, CTA, and the resulting polymer at the reaction temperature. 2. Optimize Reaction Conditions: For heterogeneous systems, screen different surfactants or stabilizers. Ensure the RAFT agent is soluble in the monomer phase. |
| Reaction Rate is Too Fast or Uncontrolled | 1. High Temperature: The temperature may be too high for the chosen initiator, causing a burst of radicals that overwhelms the RAFT equilibrium. 2. High Initiator Concentration: As discussed, too much initiator leads to a high concentration of radicals, favoring termination over controlled propagation. | 1. Lower the Temperature: Select an initiator that has a suitable half-life at a lower temperature, or simply reduce the reaction temperature. 2. Decrease Initiator Concentration: Increase the [CTA]:[I] ratio. |
Troubleshooting Logic Diagram
This diagram illustrates a decision-making workflow for addressing high polydispersity.
Caption: Troubleshooting workflow for high polydispersity.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical RAFT polymerization aimed at achieving low polydispersity.
Protocol 1: Synthesis of Poly(methyl methacrylate) with Low Đ using CPDTC
This protocol targets a PMMA with a degree of polymerization (DP) of 200, corresponding to a theoretical molecular weight (Mn,th) of ~20,000 g/mol .
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT Agent/CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (Solvent)
-
Schlenk flask, rubber septum, needles/syringes
-
Inert gas (Nitrogen or Argon)
Calculations: The key to a successful RAFT polymerization is the precise molar ratio of the reactants.
| Component | Target Ratio | Molar Amount (mmol) | Mass (mg) / Volume (µL) |
| Methyl Methacrylate (Monomer) | 200 | 20.0 | 2002 mg (2.13 mL) |
| CPDTC (CTA) | 1 | 0.1 | 34.3 mg |
| AIBN (Initiator) | 0.1 | 0.01 | 1.64 mg |
| Anisole (Solvent) | - | - | 2.13 mL (50% w/w) |
Rationale for Ratios:
-
[M]:[CTA] = 200:1 : This ratio sets the theoretical molecular weight.
-
[CTA]:[I] = 10:1 : This ratio is chosen to minimize the number of dead chains formed by initiator radicals, ensuring good control over the polymerization and a low Đ.[7]
Step-by-Step Procedure:
-
Preparation:
-
Pass MMA through a column of basic alumina to remove the inhibitor.
-
Weigh CPDTC (34.3 mg) and AIBN (1.64 mg) directly into a dry Schlenk flask equipped with a magnetic stir bar.
-
-
Assembly and Degassing:
-
Add the solvent (anisole, 2.13 mL) and the purified monomer (MMA, 2.13 mL) to the Schlenk flask via syringe.
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This is a critical step to prevent inhibition and loss of control.
-
After the final thaw, backfill the flask with an inert gas (e.g., Nitrogen).
-
-
Polymerization:
-
Immerse the sealed Schlenk flask into a preheated oil bath at 70 °C.
-
Start stirring. The reaction time will vary, but a typical starting point is 4-6 hours.
-
-
Monitoring and Termination:
-
To monitor the reaction, periodically take small aliquots via a degassed syringe for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine Mn and Đ).
-
To terminate the polymerization, remove the flask from the oil bath and expose the reaction mixture to air by opening the flask. Rapid cooling in an ice bath can also be used.
-
-
Purification:
-
Dilute the viscous polymer solution with a small amount of a good solvent (e.g., THF).
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter and collect the purified polymer.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for controlled RAFT polymerization.
References
-
Whitfield, R., Parkatzidis, K., et al. (2020). Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach. Chem.
-
Gody, G., et al. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Nature Communications.
-
Sigma-Aldrich. RAFT Polymerization.
-
Cenmed. 2-cyano-2-propyl dodecyl trithiocarbonate 97% (hplc).
-
Truong, N. P., et al. (2020). Tailoring polymer dispersity by mixing chain transfer agents in PET-RAFT polymerization. Polymer Chemistry.
-
Chemistry For Everyone. (2023). What Is The Role Of Chain Transfer Agents?. YouTube.
-
Polymer Chemistry Research Group. (2020). RAFT Polymerization Overview. YouTube.
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules.
-
Reddit r/Chempros. (2021). Tips for optimizing a RAFT polymerization.
-
Zhao, W., et al. (2014). Optimisation of the RAFT Polymerization Conditions for the in Situ Formation of Nano-objects via Dispersion Polymerization in Alcoholic Medium. Polymer Chemistry.
-
Sigma-Aldrich. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization.
-
Zhang, K., et al. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers.
-
Chemistry LibreTexts. (2021). 2.10: Living Radical Polymerization- RAFT.
-
Whitfield, R., et al. (2023). Controlling primary chain dispersity in network polymers: elucidating the effect of dispersity on degradation. Chemical Science.
-
ResearchGate. (2023). 25 questions with answers in RAFT POLYMERIZATION.
-
Moad, G. (2020). Discovery of the RAFT Process and Its Impact on Radical Polymerization. Macromolecules.
-
Zhang, L., et al. (2023). High-Temperature Photoinitiated RAFT Dispersion Polymerization: A Light-Mediated Approach for Controlled Synthesis of Well-Defined Polymeric Microspheres. ACS Applied Polymer Materials.
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Technical Support Center: Troubleshooting Unexpected Termination in RAFT Polymerization
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to unexpected termination and other side reactions during their RAFT experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your polymer synthesis.
Introduction: Understanding Termination in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity (Đ), and complex architectures.[1][2] Unlike other reversible-deactivation radical polymerizations (RDRP), RAFT does not suppress bimolecular termination events between propagating radicals.[3] Instead, it controls the polymerization by ensuring that the majority of polymer chains are in a dormant state, with only a small fraction actively propagating at any given time. This is achieved through a rapid equilibrium between active and dormant species mediated by a RAFT agent (also known as a chain transfer agent or CTA).[1][2]
However, the presence of a radical initiator, which is necessary to generate propagating radicals, also means that a certain number of "dead" chains—those that have undergone irreversible termination—are inevitably formed.[3] The number of these dead chains is directly related to the number of radicals generated by the initiator.[3] Unexpected termination events beyond this baseline can lead to loss of control, broadened molecular weight distributions, and failure to achieve the desired polymer architecture.
This guide will walk you through the common causes of unexpected termination and provide actionable troubleshooting strategies.
Core Principles of RAFT Polymerization
To effectively troubleshoot, a firm grasp of the RAFT mechanism is essential. The process involves several key steps: initiation, propagation, the RAFT pre-equilibrium and main equilibrium, and termination.
Caption: Simplified workflow of RAFT polymerization.
Frequently Asked Questions (FAQs)
This section addresses common observations and initial questions that may arise during your RAFT polymerization experiments.
Q1: Why is my polymerization slow or completely inhibited?
A1: Slow or inhibited polymerization is a frequent issue in RAFT and can be attributed to several factors:
-
Impurities: Oxygen is a potent inhibitor of radical polymerizations. Ensure thorough deoxygenation of your reaction mixture (e.g., via freeze-pump-thaw cycles or extensive purging with an inert gas).[4] Impurities in the monomer, solvent, or RAFT agent can also retard the reaction.[4][5] For instance, byproducts from the synthesis of some RAFT agents can cause an inhibition period.[4]
-
Incorrect RAFT Agent Selection: The choice of RAFT agent (specifically the Z and R groups) is crucial and depends on the monomer being polymerized.[1][2][6] A RAFT agent that is too reactive for a given monomer can lead to rate retardation. Conversely, a RAFT agent with a poor leaving group (R group) for a specific monomer can result in a long induction period.[5][7]
-
Low Initiator Concentration: While a low initiator-to-RAFT agent ratio is desirable for good control, an excessively low concentration of initiator may not generate enough radicals to overcome inhibition by trace impurities or to sustain a reasonable polymerization rate.[8][9]
-
Low Temperature: The rate of initiator decomposition is temperature-dependent. If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be slow, leading to a sluggish polymerization.
Q2: My GPC trace shows a high molecular weight shoulder. What does this indicate?
A2: A high molecular weight shoulder in your Gel Permeation Chromatography (GPC) trace, often appearing at approximately twice the molecular weight of the main peak, is typically a sign of bimolecular termination by combination.[10] This becomes more prevalent at high monomer conversions when the concentration of propagating radicals increases and the viscosity of the medium rises, hindering the diffusion of dormant chains and promoting radical-radical coupling.[8][10]
Q3: I'm observing a low molecular weight tail or shoulder in my GPC. What is the cause?
A3: A low molecular weight tailing or shoulder can arise from several sources:
-
Excessive Initiator: A high concentration of initiator relative to the RAFT agent will generate a larger number of chains initiated by initiator fragments.[3][10] This leads to a higher proportion of dead chains and can result in a lower average molecular weight and broader dispersity.[10]
-
Chain Transfer to Solvent or Monomer: In some cases, chain transfer to the solvent or monomer can occur, leading to the formation of new, shorter polymer chains.[11] This is more likely with certain solvents and at higher temperatures.
-
Slow Initiation by the RAFT Agent's R Group: If the R group of the RAFT agent is a poor initiator for the monomer, the pre-equilibrium phase will be slow. This can lead to a population of chains that start growing later, resulting in a lower molecular weight distribution.[5]
Q4: The dispersity (Đ) of my polymer is high (> 1.3). How can I improve it?
A4: High dispersity indicates a loss of control over the polymerization. The causes are often linked to those mentioned above and can be systematically addressed:
-
RAFT Agent/Monomer Mismatch: The transfer constant of the RAFT agent for the specific monomer must be high to ensure rapid exchange between dormant and active chains.[6] An inappropriate RAFT agent will lead to a slow exchange and, consequently, a broad molecular weight distribution.
-
High Rate of Termination: If the rate of termination is significant compared to the rate of the RAFT equilibrium, control will be lost. This can be mitigated by adjusting the initiator concentration and reaction temperature.
-
Running to Very High Conversion: At very high monomer conversions (>90%), the concentration of dormant chains decreases, and the viscosity increases, which can lead to a higher rate of termination and a broadening of the dispersity.[10]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Polymerization Inhibition or Retardation
Symptoms:
-
No or very low monomer conversion after an extended period.
-
An unexpectedly long induction period before polymerization begins.
Diagnostic Workflow:
Caption: Troubleshooting workflow for polymerization inhibition.
Detailed Protocols:
-
Protocol 1: Rigorous Deoxygenation (Freeze-Pump-Thaw)
-
Assemble the reaction in a flask with a sidearm and a stopcock.
-
Freeze the reaction mixture in liquid nitrogen until completely solid.
-
Apply a high vacuum to the flask for 10-15 minutes.
-
Close the stopcock and thaw the mixture.
-
Repeat this cycle at least three times to ensure complete removal of dissolved oxygen.
-
-
Protocol 2: Monomer Purification
-
Pass the monomer through a short column of basic alumina to remove the inhibitor.
-
Use the purified monomer immediately to prevent repolymerization or contamination.
-
Causality Explained: Oxygen reacts with the propagating radicals to form stable peroxy radicals, which do not efficiently reinitiate polymerization, thus quenching the reaction.[4] Similarly, impurities can act as radical scavengers or chain transfer agents, leading to termination.[4][5]
Guide 2: Addressing High Dispersity and Bimodal Distributions
Symptoms:
-
GPC shows a broad peak (Đ > 1.3).
-
GPC shows a bimodal or multimodal distribution.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate RAFT Agent | The transfer constant is too low for the monomer, leading to slow exchange between active and dormant species.[6] | Consult literature for a RAFT agent known to control the polymerization of your specific monomer. Dithiobenzoates are often suitable for methacrylates, while trithiocarbonates are more versatile.[3] |
| High [Initiator]/[RAFT Agent] Ratio | Too many radicals are generated, leading to a high number of dead chains and loss of control.[3] | Decrease the initiator concentration. A common starting point is a [RAFT Agent]/[Initiator] ratio of 5:1 to 10:1.[2] |
| High Monomer Conversion | At high conversion, the viscosity increases, and the concentration of dormant chains decreases, favoring termination by combination.[8][10] | Stop the polymerization at a lower conversion (e.g., 70-80%). The unreacted monomer can be removed post-polymerization. |
| Slow Re-initiation by R Group | The R group of the RAFT agent is a poor initiator for the monomer, leading to a population of chains that start growing late.[5] | Choose a RAFT agent with an R group that mimics the propagating radical of your monomer. For example, a cumyl or cyanoisopropyl-based R group is effective for methyl methacrylate.[5] |
| Side Reactions of the RAFT Agent | Some RAFT agents, like dithiobenzoates, can be prone to hydrolysis or aminolysis, especially in the presence of nucleophilic monomers or impurities.[3][10] | Switch to a more stable RAFT agent, such as a trithiocarbonate.[10] Ensure all reagents are dry and free of nucleophilic impurities. |
Experimental Protocol: Kinetic Study to Optimize Conditions
-
Set up several parallel RAFT polymerizations with varying [RAFT Agent]/[Initiator] ratios (e.g., 3:1, 5:1, 10:1).
-
Take aliquots at regular time intervals (e.g., every 30 or 60 minutes) under an inert atmosphere.[12]
-
Quench the polymerization in each aliquot by cooling and exposure to air.
-
Analyze each aliquot by ¹H NMR to determine monomer conversion and by GPC to determine molecular weight and dispersity.
-
Plot ln([M]₀/[M]t) versus time to assess the polymerization rate and Mₙ and Đ versus conversion to evaluate the degree of control.
This kinetic analysis will provide valuable data on how the initiator concentration affects the rate and control of your specific system, allowing you to identify the optimal conditions.
References
-
Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Konkolewicz, D., et al. (2008). RAFT Polymerization Kinetics: Combination of Apparently Conflicting Models. Macromolecules. [Link]
-
Perrier, S., et al. (2006). Effect of Impurities in Cumyl Dithiobenzoate on RAFT-Mediated Polymerizations. Macromolecules. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Boyer, C., et al. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews. [Link]
-
Van Steenberge, P. H. M., et al. (2019). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry. [Link]
-
Konkolewicz, D., et al. (2008). RAFT Polymerization Kinetics: Combination of Apparently Conflicting Models. Request PDF. [Link]
-
Tsujii, Y., et al. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. ICR Annual Report. [Link]
-
Johnson, J. A., et al. (2024). Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides. Polymer Chemistry. [Link]
-
Barner-Kowollik, C., et al. (2015). Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. Polymer Chemistry. [Link]
-
An, Z., et al. (2021). Polymers via Reversible Addition-Fragmentation Chain Transfer Polymerization with High Thiol End-Group Fidelity for Effective Grafting-To Gold Nanoparticles. PubMed. [Link]
-
Matyjaszewski, K. (2020). Discovery of the RAFT Process and Its Impact on Radical Polymerization. Macromolecules. [Link]
-
Johnson, J. A., et al. (2025). Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield. Chemical Science. [Link]
-
Zare, A., et al. (2019). RAFT-Based Polymers for Click Reactions. PMC. [Link]
-
Kelly, M. (2020). RAFT Polymerization Overview. YouTube. [Link]
-
Reddit. (2021). Tips for optimizing a RAFT polymerization. r/Chempros. [Link]
-
Reddit. (2024). RAFT polymerization (no or low conversion ratios). r/Chempros. [Link]
-
Van Steenberge, P. H. M., et al. (2020). Consequences of End-Group Fidelity for the Quantitative Analysis of Surface Grafting of Polymers. PubMed. [Link]
-
Li, C., et al. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC. [Link]
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. [Link]
-
PISÉO. (n.d.). RAFT polymerization. [Link]
-
Johnson, J. A., et al. (2023). Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates. ACS Macro Letters. [Link]
-
ResearchGate. (2016). Why cannot get my polymer by RAFTpolymerization?. [Link]
-
Barner-Kowollik, C., et al. (2015). (PDF) Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. ResearchGate. [Link]
-
McCormick, C. L., et al. (2013). “One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers: Identifying and Preventing Michael Addition Side Reactions. Request PDF. [Link]
-
ResearchGate. (2019). Do I get lower molecular weight polymer as I keep increasing the amount of RAFT agent?. [Link]
-
Zhang, L., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. [Link]
-
Johnson, J. A., et al. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Journal of the American Chemical Society. [Link]
-
Barner-Kowollik, C. (2012). Detailed analysis of termination kinetics in radical polymerization. ResearchGate. [Link]
-
Thayumanavan, S., et al. (2020). Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology. [Link]
-
Coote, M. L. (2014). Mechanism for termination by disproportionation in radical polymerization.. ResearchGate. [Link]
-
Johnson, J. A., et al. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. ResearchGate. [Link]
-
Kelly, M. (2022). RAFT Polymerization - Reaction Setup. YouTube. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. youtube.com [youtube.com]
Technical Support Center: Impact of Residual Impurities in Ethyl 2-[(ethoxycarbonyl)thio]acetate on Polymerization Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the purity of Ethyl 2-[(ethoxycarbonyl)thio]acetate, a xanthate-class Reversible Addition-Fragmentation chain Transfer (RAFT) agent, and its impact on polymerization kinetics.
Introduction: The Critical Role of Purity in RAFT Polymerization
This compound is a xanthate RAFT agent often employed for the controlled polymerization of "less-activated" monomers (LAMs) like vinyl acetate and N-vinylpyrrolidone.[1][2] The success of RAFT polymerization hinges on the delicate equilibrium of the degenerative chain transfer process, which is responsible for producing polymers with predictable molecular weights and low polydispersity (Đ). The purity of the RAFT agent is paramount; even trace amounts of residual impurities from its synthesis or degradation can drastically alter reaction kinetics, leading to loss of control over the final polymer architecture. This guide will explore common problems, their root causes related to impurities, and provide actionable solutions.
Troubleshooting Guide: Common Polymerization Problems & Solutions
This section addresses specific issues you might encounter during your experiments and links them to potential impurities in your this compound RAFT agent.
Q1: My polymerization is significantly retarded or shows a long induction period before starting. What's the likely cause?
Answer: Polymerization retardation or a complete halt (inhibition) is one of the most common problems in RAFT polymerization and is often linked to impurities that either consume initiating radicals or deactivate the RAFT agent itself.[3]
Potential Impurity-Related Causes:
-
Acidic Impurities (e.g., Residual Acids from Synthesis): The synthesis of xanthate salts, a precursor to the final RAFT agent, can sometimes leave residual acids if not properly neutralized and purified.[4] Strong acids can react with common thermal initiators like AIBN, affecting their decomposition rate. More critically, acidic conditions can promote the hydrolysis of the xanthate, breaking it down into species that are inactive in the RAFT process.[5]
-
Oxidizing Agents: Exposure to air or the presence of oxidizing impurities can lead to the oxidation of the thiocarbonylthio group, especially at elevated temperatures.[6] This damages the core functional group of the RAFT agent, rendering it incapable of mediating the polymerization.
-
Nucleophilic Impurities: Certain nucleophiles can attack the electrophilic carbon of the thiocarbonyl group, leading to the degradation of the RAFT agent.[7]
Experimental Diagnosis & Solutions:
-
Step 1: Purity Analysis via ¹H NMR: Before use, dissolve a small sample of your this compound in a deuterated solvent (e.g., CDCl₃). Look for unexpected peaks that do not correspond to the standard spectrum of the pure compound. Broad peaks in the acidic region could indicate acidic impurities.
-
Step 2: Simple Purification (Column Chromatography): If impurities are suspected, you can purify the RAFT agent. A simple flash column chromatography using a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is often effective.
-
Step 3: Rigorous Degassing: Ensure your polymerization mixture (monomer, solvent, initiator, and RAFT agent) is thoroughly deoxygenated before initiating the reaction. This can be achieved through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
Q2: The final polymer has a much higher (or lower) molecular weight than predicted and a broad polydispersity index (Đ > 1.3). Why is the control lost?
Answer: A loss of control over molecular weight and a high polydispersity (Đ) are classic signs that the RAFT equilibrium has been compromised. This indicates that either the concentration of active RAFT agent is lower than calculated or that side reactions are terminating polymer chains prematurely.
Potential Impurity-Related Causes:
-
Inactive Byproducts from Synthesis: The synthesis of this compound involves the reaction of a xanthate salt with an alkylating agent.[4][8] Incomplete reaction or side reactions can lead to the presence of unreacted starting materials or byproducts that do not possess the necessary thiocarbonylthio group for RAFT activity. Using the RAFT agent with these impurities will result in an effective [Monomer]/[RAFT Agent] ratio that is much higher than intended, leading to higher molecular weight polymers.
-
Chain-Terminating Impurities: Impurities that can readily react with propagating radicals will act as terminating agents, killing the growing polymer chains. This leads to a population of "dead" polymers that do not contain the RAFT end-group, broadening the molecular weight distribution.
-
Hydrolytic Degradation: As mentioned, xanthates can be susceptible to hydrolysis.[5] If the RAFT agent has degraded during storage due to moisture, its effective concentration will be lower than assumed, leading to poor control.
Experimental Diagnosis & Solutions:
-
Quantitative NMR (qNMR): To accurately determine the purity of your RAFT agent, perform a qNMR analysis using a certified internal standard. This will give you the precise concentration of active RAFT agent, allowing you to adjust your reaction stoichiometry accordingly.
-
Analytical Technique - UV-Vis Spectroscopy: The thiocarbonylthio group has a characteristic absorbance in the UV-Vis spectrum.[9] You can use this feature to quantify the concentration of the active RAFT agent in your stock solution. A lower-than-expected absorbance can indicate the presence of inactive impurities.
-
Proper Storage: Always store this compound in a cool, dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[10][11] The recommended storage temperature is typically 2-8°C.[10][11]
Visualizing the Impact of Impurities
The following diagrams illustrate the ideal RAFT process versus a process disrupted by impurities.
Caption: Ideal vs. Disrupted RAFT Mechanism.
Frequently Asked Questions (FAQs)
Q3: What are the most common impurities I should be aware of in commercially available this compound?
A: While commercial grades are generally of high purity (often >95%), residual impurities can include:
-
Starting Materials: Unreacted potassium O-ethyl xanthate or ethyl bromoacetate.
-
Solvents: Residual solvents from synthesis and purification, such as acetonitrile or ethyl acetate.[4][12]
-
Degradation Products: Hydrolysis or oxidation byproducts.[5][6] For instance, long-term storage of ethyl acetate can lead to the formation of acetaldehyde.[12]
Q4: Can I purify this compound myself?
A: Yes, for many applications, a simple laboratory purification is sufficient.
Protocol: Flash Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent) and load it onto the top of the silica gel.
-
Elute: Begin elution with 100% hexane. The yellow band corresponding to the pure RAFT agent should move down the column. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1-2% ethyl acetate in hexane) to speed up the elution of the product.
-
Collect Fractions: Collect the yellow fractions and analyze them by Thin Layer Chromatography (TLC) to confirm purity.
-
Remove Solvent: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The result should be a yellow liquid. Store it immediately under an inert atmosphere and at a low temperature.
Q5: What analytical methods are best for confirming the purity of my RAFT agent?
A: A combination of techniques provides the most comprehensive picture of purity.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the chemical structure and can identify and quantify impurities if an internal standard is used (qNMR). |
| UV-Vis Spectroscopy | Quantifies the concentration of the active thiocarbonylthio-containing compound by measuring its characteristic absorbance.[9] |
| Mass Spectrometry | Confirms the molecular weight of the compound. |
| Elemental Analysis | Determines the elemental composition (C, H, O, S) and compares it to the theoretical values. |
Workflow for Troubleshooting Polymerization Issues
Caption: Troubleshooting Workflow for Poor Polymerization Control.
References
-
Title: Selective and Quantitative Oxidation of Xanthate End-Groups of RAFT Poly(n-butyl acrylate) Latexes by Ozonolysis Source: PubMed URL: [Link]
-
Title: Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Acid-triggered RAFT polymerization with a broad scope and high... Source: ResearchGate URL: [Link]
-
Title: How Can Xanthates Control the RAFT Polymerization of Methacrylates? Source: ResearchGate URL: [Link]
-
Title: Enhanced synthesis of multiblock copolymers via acid-triggered RAFT polymerization Source: Royal Society of Chemistry URL: [Link]
-
Title: RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles Source: MDPI URL: [Link]
-
Title: α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents Source: MDPI URL: [Link]
-
Title: 50th Anniversary Perspective: RAFT Polymerization—A User Guide Source: Macromolecules URL: [Link]
-
Title: Chemical structures of the xanthate RAFT agents used in this study Source: ResearchGate URL: [Link]
-
Title: RAFT copolymerization of acid chloride-containing monomers Source: Royal Society of Chemistry URL: [Link]
-
Title: Discovery of the RAFT Process and Its Impact on Radical Polymerization Source: Macromolecules URL: [Link]
-
Title: Immobilization of Xanthate Agent on Titanium Dioxide and Surface Initiated RAFT Polymerization Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization Source: Semantic Scholar URL: [Link]
-
Title: RAFT-Based Polymers for Click Reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ethyl 2-((ethoxycarbonothioyl)thio)acetate (C007B-521045) Source: Cenmed Enterprises URL: [Link]
-
Title: Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation Source: Durham E-Theses URL: [Link]
-
Title: Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate Source: PrepChem.com URL: [Link]
-
Title: Ethyl 2-((ethoxycarbonothioyl)thio)acetate Source: MySkinRecipes URL: [Link]
-
Title: ethyl 2-(methyl thio) acetate, 4455-13-4 Source: The Good Scents Company URL: [Link]
- Title: Process for removing thiocarbonylthio groups from raft polymers Source: Google Patents URL
-
Title: Living Radical Polymerization by the RAFT Process – A Second Update Source: ResearchGate URL: [Link]
-
Title: and (S)-2-(Ethyl isobutyrate)-(O-ethyl xanthate)-Mediated RAFT Polymerization of Vinyl Acetate Source: ResearchGate URL: [Link]
-
Title: Comprehensive Guide: Production Process of Ethyl Acetate Source: ChemAnalyst URL: [Link]
-
Title: Degradation of Thiometon in Ethyl Acetate. Source: ResearchGate URL: [Link]
-
Title: Efficiency, products and mechanisms of ethyl acetate oxidative degradation in air non- thermal plasma Source: Unipd URL: [Link]
-
Title: Ethyl 2-((ethoxycarbonyl)thio)acetate Source: Crysdot LLC URL: [Link]
- Title: The method for preparing thioglycollic acid-2-ethyl hexyl ester Source: Google Patents URL
- Title: Synthesis method of 2, 2-ethoxyethanol Source: Google Patents URL
-
Title: Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide Source: Royal Society of Chemistry URL: [Link]
-
Title: N,N'-Bis-(2-(cyano)ethoxycarbonyl)-2-methyl-2-thiopseudourea: a guanylating reagent for synthesis of 2'-O-[2-(Guanidinium)ethyl]-modified oligonucleotides Source: PubMed URL: [Link]
-
Title: Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties Source: MDPI URL: [Link]
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- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Quantitative Oxidation of Xanthate End-Groups of RAFT Poly(n-butyl acrylate) Latexes by Ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of Xanthate Agent on Titanium Dioxide and Surface Initiated RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ethyl 2-((ethoxycarbonothioyl)thio)acetate [myskinrecipes.com]
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- 12. researchgate.net [researchgate.net]
Strategies to improve the efficiency of Ethyl 2-[(ethoxycarbonyl)thio]acetate as a chain transfer agent.
Welcome to the technical support center for Ethyl 2-[(ethoxycarbonyl)thio]acetate, a xanthate-type Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you enhance the efficiency and control of your polymerization reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Issue 1: Poor Control Over Polymerization of More-Activated Monomers (MAMs) like Methacrylates and Styrenes
Question: I am using this compound to polymerize methyl methacrylate (MMA), but I'm observing a broad molecular weight distribution (PDI > 1.5) and the experimental molecular weight does not align with the theoretical value. What is going wrong?
Answer:
This is a common issue rooted in the inherent reactivity of xanthate-type RAFT agents. This compound is considered a less active RAFT agent, making it more suitable for controlling the polymerization of less-activated monomers (LAMs) such as vinyl acetate.[1][2][3] For more-activated monomers (MAMs) like methacrylates and styrenes, the chain transfer efficiency of this agent is low, leading to poor control.[1]
Root Cause Analysis:
The effectiveness of a RAFT agent is determined by the equilibrium between the dormant and active species during polymerization. For MAMs, the propagating radicals are more stable, and the addition-fragmentation process with a less reactive xanthate is not efficient enough to ensure that all chains grow at a similar rate. This results in a loss of "living" character and a broader molecular weight distribution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor control with MAMs.
Detailed Solutions:
-
Select a More Appropriate RAFT Agent: The most effective solution is to switch to a RAFT agent better suited for MAMs. Dithioesters and trithiocarbonates are generally the preferred choices for methacrylates and styrenes as they exhibit higher chain transfer coefficients.[4] You can consult compatibility tables to select the optimal agent for your specific monomer.
-
Modify the Xanthate Structure: For advanced users, synthesizing a custom xanthate can be an option. Incorporating electron-withdrawing groups, such as trifluoromethyl groups, into the xanthate structure can increase its reactivity and improve control over styrene polymerization.[5]
-
Employ Advanced Polymerization Techniques:
-
Semi-Batch Emulsion Polymerization: This technique can compensate for the low reactivity of the xanthate by maintaining a low monomer concentration throughout the reaction. This minimizes the rate of propagation relative to the rate of chain transfer, allowing for better control.[1]
-
Xanthate-Supported Photo-Iniferter (XPI)-RAFT Polymerization: This innovative approach uses the xanthate as a photo-iniferter, often in combination with a more traditional RAFT agent.[6][7] Light is used to activate the xanthate, generating radicals, while the second RAFT agent controls the molecular weight distribution. This method can be fast, oxygen-tolerant, and versatile.[6][7] When using this technique, be aware that light intensity is a critical parameter that can significantly impact the livingness of the polymerization.[8][9]
-
Issue 2: Long Inhibition Periods and Slow Polymerization Rates
Question: My polymerization with this compound shows a significant lag time before any monomer conversion, and the overall reaction is very slow. How can I accelerate the process?
Answer:
Inhibition periods and rate retardation are known characteristics of RAFT polymerizations mediated by less active agents like xanthates.[3] This behavior is related to the kinetics of the RAFT process and the stability of the intermediate radicals.
Root Cause Analysis:
The initial inhibition period is often attributed to the slow fragmentation of the initial RAFT agent and the time it takes to establish the RAFT equilibrium. The overall slow rate can be due to the lower reactivity of the xanthate, which can lead to a lower concentration of propagating radicals.
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher initiator concentration will generate more primary radicals, which can help to overcome the initial inhibition period and increase the overall polymerization rate. However, be cautious as an excessively high initiator concentration can lead to a higher proportion of "dead" polymer chains, reducing end-group fidelity.[4][10] A good starting point is to adjust the RAFT agent-to-initiator ratio.
-
Elevate the Reaction Temperature: Increasing the temperature will accelerate the decomposition of the thermal initiator (e.g., AIBN), leading to a faster polymerization rate. However, higher temperatures can also increase the likelihood of side reactions, so this should be done with care.
-
Utilize Photo-initiation (XPI-RAFT): As mentioned in the previous issue, using the xanthate as a photo-iniferter in an XPI-RAFT setup is a highly effective way to accelerate the reaction.[6] This method decouples radical generation from temperature, allowing for rapid polymerization even at ambient temperatures.[6][7]
-
Solvent Selection: The choice of solvent can influence polymerization kinetics.[11] While the effects can be complex, running the polymerization in a solvent that promotes the solubility of all components and does not interfere with the radical process is crucial.
Issue 3: Loss of End-Group Fidelity
Question: My final polymer product has lost its characteristic color, and when I try to perform a chain extension, I get a bimodal distribution in my GPC results. How can I improve the "livingness" of my polymer?
Answer:
Loss of the thiocarbonylthio end-group signifies a reduction in the "living" character of your polymer, rendering it incapable of further chain extension or post-polymerization modification. This is a critical issue in the synthesis of block copolymers and other advanced architectures.[10]
Root Cause Analysis:
Loss of end-group fidelity can occur due to several reasons:
-
Radical-Induced Reduction: The thiocarbonylthio end-group can be removed by reaction with other radical species in the system.[12][13]
-
Side Reactions: Detrimental side-fragmentation of intermediate radicals can lead to the formation of unreactive polymer chains.[2]
-
Excessive Initiator: A high concentration of initiator-derived radicals can lead to termination reactions that cap the polymer chains.[4]
Analytical Indicators of Lost End-Group Fidelity:
| Technique | Observation |
| Visual | Fading of the yellow color of the purified polymer.[10] |
| GPC/SEC | Broadening of the PDI (>1.3), appearance of high or low molecular weight shoulders.[10] |
| ¹H NMR | Decreased integration of proton signals corresponding to the end-group relative to the polymer backbone.[10] |
| UV-Vis | Diminished absorbance at the characteristic wavelength for the C=S bond.[10] |
Strategies for Improving End-Group Fidelity:
-
Optimize the RAFT Agent to Initiator Ratio: This is one of the most critical parameters. A higher ratio of RAFT agent to initiator generally leads to better end-group fidelity by minimizing the number of chains initiated by the initiator.[4]
-
Purification of the RAFT Agent: Ensure that the this compound you are using is pure. Impurities can interfere with the polymerization and lead to side reactions.
-
Careful Selection of Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
Solvent: Some solvents can participate in chain transfer reactions, leading to a loss of end-groups. Choose a solvent that is known to be inert under your reaction conditions.
-
-
For Photo-initiated Systems (XPI-RAFT): Pay close attention to the light intensity. Oversaturation with light can be detrimental to chain end fidelity.[8][9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of RAFT polymerization?
A1: Reversible Addition-Fragmentation chain Transfer (RAFT) is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. The process involves a conventional free radical polymerization in the presence of a RAFT agent, such as this compound. The RAFT agent reversibly transfers a thiocarbonylthio group between growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant chains. This ensures that all chains have an equal opportunity to grow, leading to a controlled polymerization.[14]
Caption: Simplified mechanism of RAFT polymerization.
Q2: How do I choose the right monomer for this compound?
A2: this compound, being a xanthate, is most effective for the controlled polymerization of less-activated monomers (LAMs).[1][2] These are monomers where the double bond is adjacent to an electron-withdrawing group like an oxygen or halogen atom.[1] Examples of suitable monomers include:
It is generally inefficient for more-activated monomers (MAMs) like styrenes, acrylates, and methacrylates.[1][2]
Q3: Can I use this compound without an additional initiator?
A3: In some cases, yes. Xanthates can act as photo-iniferters (photo-initiator-transfer agent-terminator), meaning they can generate radicals upon exposure to light.[6][15] This allows for initiator-free photopolymerization. This approach is particularly useful in applications like 3D printing where rapid, controlled polymerization is required without the need for potentially toxic photoinitiators.[15] However, for thermally initiated polymerizations, a conventional radical initiator like AIBN or BPO is necessary.
Q4: How should I purify my polymer to ensure the end-group is preserved?
A4: To purify the polymer while preserving the thiocarbonylthio end-group, it is best to use precipitation. Dissolve the crude polymer mixture in a good solvent (e.g., THF, dichloromethane) and then add it dropwise to a large excess of a non-solvent (e.g., cold methanol, hexane) with vigorous stirring. The polymer will precipitate out, leaving unreacted monomer, initiator byproducts, and excess RAFT agent in the solution. Repeat the precipitation process 2-3 times to ensure high purity. Avoid purification methods that involve harsh chemical treatments or high temperatures, as these can lead to the degradation of the end-group.
Q5: What is the role of the 'R' and 'Z' groups in a RAFT agent?
A5: In a generic RAFT agent with the structure R-S(C=S)Z, the 'R' and 'Z' groups have distinct and crucial roles:
-
The 'R' Group (Leaving Group): This group must be a good free-radical leaving group. It is expelled during the initial fragmentation step and must be able to efficiently re-initiate polymerization.[16] The stability of the R• radical influences the initial stages of the RAFT process.
-
The 'Z' Group (Activating Group): This group modulates the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical.[4][17] For xanthates like this compound, the Z group is an O-alkyl group (in this case, -OEt), which makes the RAFT agent less reactive compared to dithioesters (Z = aryl or alkyl) or trithiocarbonates (Z = S-alkyl).[4]
References
-
Hartlieb, M. et al. (2020). Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. Chemical Science. [Link]
-
Coutelier, C. et al. (2021). How Can Xanthates Control the RAFT Polymerization of Methacrylates?. ResearchGate. [Link]
-
Destarac, M. et al. (2024). α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents. MDPI. [Link]
-
Hartlieb, M. et al. (2025). Choice of photo-excitation conditions in xanthate-supported photo-iniferter (XPI) RAFT polymerization. Polymer Chemistry (RSC Publishing). [Link]
-
D'Agosto, F. et al. (2014). Controlled synthesis of branched poly(vinyl acetate)s by xanthate-mediated RAFT self-condensing vinyl (co)polymerization. Polymer Chemistry (RSC Publishing). [Link]
-
Hartlieb, M. et al. (2025). Choice of photo-excitation conditions in xanthate-supported photo-iniferter (XPI) RAFT polymerization. RSC Publishing. [Link]
-
Hartlieb, M. et al. (2020). Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. Chemical Science (RSC Publishing). [Link]
-
Hutchinson, R. A. (2007). Solvent Effects On Free Radical Polymerization. Research @ Flinders. [Link]
-
Zard, S. et al. (2018). Xanthates in RAFT Polymerization. ResearchGate. [Link]
-
Coote, M. L. et al. (2012). RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. Journal of Materials Science Research. [Link]
-
Yagci, Y. et al. (2022). A Xanthate-Type Photofunctional Chain Transfer Agent for the Synthesis of Macrophotoinitiators. ACS Publications. [Link]
-
Boyer, C. et al. (2022). Xanthate-Based Photoiniferter RAFT Polymerization toward Oxygen-Tolerant and Rapid Living 3D Printing. ACS Publications. [Link]
-
Kwark, Y.-J. et al. (2012). Chemical structures of the xanthate RAFT agents used in this study. ResearchGate. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (1999). Thiocarbonylthio Compounds [SC(Ph)S−R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R). Macromolecules. [Link]
-
Zare, P. et al. (2019). RAFT-Based Polymers for Click Reactions. PMC - NIH. [Link]
-
Perrier, S. et al. (2020). Xanthate Mediated Living Polymerization of Vinyl Acetate: A Systematic Variation in MADIX/RAFT Agent Structure. ResearchGate. [Link]
-
Perrier, S. (2012). A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. [Link]
-
Fukuda, T. et al. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. ResearchGate. [Link]
-
MySkinRecipes. Ethyl 2-((ethoxycarbonothioyl)thio)acetate. MySkinRecipes. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2007). Thiocarbonylthio End Group Removal from RAFT-Synthesized Polymers by Radical-Induced Reduction. ResearchGate. [Link]
-
Cenmed Enterprises. Ethyl 2-((ethoxycarbonothioyl)thio)acetate (C007B-521045). Cenmed Enterprises. [Link]
-
Theato, P. et al. (2021). Symmetric RAFT-agent for synthesizing multiblock copolymers with different activated monomers. ChemRxiv. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2007). Thiocarbonylthio End Group Removal from RAFT-Synthesized Polymers by Radical-Induced Reduction. Sci-Hub. [Link]
-
Desai, N. C. et al. (2014). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. PubMed. [Link]
-
Chemical Register. (2025). ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. Chemical Register. [Link]
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Minimizing side product formation in reactions involving Ethyl 2-[(ethoxycarbonyl)thio]acetate.
A Guide to Minimizing Side Product Formation in Organic Synthesis
Welcome to the technical support center for Ethyl 2-[(ethoxycarbonyl)thio]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you with the knowledge to proactively design robust and efficient synthetic protocols.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable C2-building block in organic synthesis, prized for the acidity of its α-protons and the unique reactivity conferred by the thioester and xanthate-like functionality. However, this same reactivity can lead to a variety of undesired side products if not carefully controlled. This guide will dissect the common challenges encountered when using this reagent in key synthetic transformations, providing you with the technical insights to anticipate and mitigate these issues.
Troubleshooting & FAQs: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
I. Alkylation Reactions: The C- vs. S-Alkylation Dilemma
Question 1: I am attempting to C-alkylate the enolate of this compound, but I am observing a significant amount of a byproduct. What is happening?
Answer: You are likely encountering competitive S-alkylation. The enolate of this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon (a "soft" nucleophile) and the sulfur atom of the thioester (also a "soft" nucleophile, with the oxygen being a "hard" center).[1][2] The regioselectivity of the alkylation is highly dependent on the reaction conditions.
Troubleshooting Steps & Mechanistic Rationale:
-
Hard vs. Soft Electrophiles (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles, and hard electrophiles with hard nucleophiles.[1]
-
To favor C-alkylation (desired): Use "soft" alkylating agents like alkyl iodides or bromides.[1]
-
To minimize S-alkylation (side product): Avoid "hard" alkylating agents such as alkyl sulfates (e.g., dimethyl sulfate) or sulfonates (e.g., tosylates), which are more prone to attack the harder oxygen atom of the enolate, but can also react at the sulfur.
-
-
Counterion and Solvent Effects: The nature of the metal counterion and the solvent play a crucial role in modulating the reactivity of the enolate.
-
For C-alkylation: The use of lithium bases (e.g., LDA) in non-polar, non-coordinating solvents like THF can favor C-alkylation. The lithium cation coordinates tightly to the oxygen atom, making it less available for reaction and directing the alkylating agent to the carbon.[3]
-
Increased O- and potentially S-alkylation: Polar aprotic solvents like DMF or DMSO can solvate the cation, leaving a more "naked" and reactive enolate where O- and S-alkylation can become more competitive.[1]
-
-
Temperature Control: Lower reaction temperatures (e.g., -78 °C) generally favor the kinetically controlled C-alkylation product.[4]
| Factor | Favors C-Alkylation (Desired) | Favors S-Alkylation (Side Product) |
| Alkylating Agent | Soft (e.g., R-I, R-Br) | Harder (e.g., R-OTs, R₂SO₄) |
| Solvent | Non-polar aprotic (e.g., THF, Et₂O) | Polar aprotic (e.g., DMF, DMSO) |
| Counterion | Li⁺ | Na⁺, K⁺ |
| Temperature | Low (-78 °C) | Higher |
Question 2: My alkylation reaction is sluggish, and upon warming, I see decomposition of my starting material. What is the likely cause?
Answer: Thioesters, including this compound, can be susceptible to base-mediated decomposition, especially at elevated temperatures. The use of a strong base to form the enolate can also promote side reactions if not carefully controlled. Prolonged reaction times at higher temperatures can lead to hydrolysis (if water is present), or elimination pathways.
Preventative Measures:
-
Use of Strong, Non-nucleophilic Bases: Employ a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure rapid and complete deprotonation at low temperatures, minimizing the time the starting material is exposed to basic conditions.[5]
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to prevent hydrolysis of the thioester and ester functionalities.
-
Monitor the Reaction Closely: Use TLC or other appropriate analytical techniques to monitor the consumption of the starting material and the formation of the product, and quench the reaction as soon as it is complete.
II. Michael Additions: Controlling Conjugate Addition
Question 3: I am performing a Michael addition with the enolate of this compound to an α,β-unsaturated ketone, but my yields are low and I have a complex mixture of products.
Answer: Low yields and product mixtures in Michael additions can stem from several issues, including competing polymerization of the Michael acceptor, reversibility of the addition, and the formation of undesired side products.
Troubleshooting Strategies:
-
Polymerization of the Michael Acceptor: The basic conditions used to generate the enolate can also initiate the anionic polymerization of the α,β-unsaturated carbonyl compound, a common side reaction.[6][7]
-
Slow Addition: Add the Michael acceptor slowly to a solution of the pre-formed enolate at low temperature. This maintains a low concentration of the acceptor, minimizing its self-polymerization.
-
Use of a Protic Source: In some cases, including a mild proton source (like a hindered alcohol) can help to quench the enolate intermediate of the Michael adduct, preventing it from initiating polymerization.
-
-
Reversibility (Retro-Michael Reaction): The thia-Michael addition can be reversible, especially with more substituted or sterically hindered substrates.[7]
-
Thermodynamic Control: Allowing the reaction to stir for a longer period at a controlled temperature can favor the formation of the more stable thermodynamic product.
-
Trapping the Adduct: If possible, trapping the resulting enolate from the Michael addition with an electrophile (e.g., an alkyl halide) in a tandem reaction can prevent the retro-Michael reaction.
-
-
1,2-Addition vs. 1,4-Addition: While less common for soft nucleophiles like enolates, direct (1,2-) addition to the carbonyl group of the Michael acceptor can occur. This is generally favored by harder nucleophiles and under kinetic control. The use of soft reaction conditions and stabilized enolates, as is the case here, strongly favors the desired 1,4-addition.[8]
III. Self-Condensation: The Unwanted Claisen Reaction
Question 4: I am trying to generate the enolate of this compound for a subsequent reaction, but I am isolating a β-keto thioester. What is this side product?
Answer: You are observing the Claisen-type self-condensation of your starting material. In the presence of a base, the enolate of one molecule of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of a second molecule. This is a common side reaction for esters with α-hydrogens.[9][10]
dot
Caption: Self-condensation of this compound.
Minimization Strategies:
-
Pre-formation of the Enolate at Low Temperature: Use a strong, non-nucleophilic base like LDA in an aprotic solvent (e.g., THF) at -78 °C to rapidly and quantitatively generate the enolate. This minimizes the concentration of the neutral starting material that can act as an electrophile.
-
Immediate Addition of the Electrophile: Once the enolate is formed, add the desired electrophile (e.g., alkyl halide, Michael acceptor) promptly to the reaction mixture.
IV. Thiophene Formation: An Unexpected Cyclization
Question 5: In a reaction involving this compound and an α-haloketone, I have isolated a substituted thiophene. How did this happen?
Answer: You have likely facilitated a Gewald-type thiophene synthesis. This reaction typically involves the condensation of a ketone with an active methylene compound in the presence of elemental sulfur and a base.[1][3][4] However, variations of this reaction can occur where a thioester acts as the sulfur source. In your case, the enolate of this compound can react with the α-haloketone, followed by an intramolecular condensation and subsequent aromatization to form a polysubstituted thiophene.
dot
Caption: The Pummerer rearrangement pathway.
How to Prevent This Side Reaction:
-
Choice of Oxidizing Agent: Use mild and non-acidic oxidizing agents that are less likely to promote the rearrangement.
-
Controlled Reaction Conditions: Perform the oxidation at low temperatures and carefully monitor the reaction to avoid over-oxidation or side reactions.
-
Workup Procedure: Avoid the use of acid anhydrides or other activating agents during the workup of the oxidation reaction.
Preventative Strategies: Best Practices for Success
To proactively minimize side product formation, consider the following general principles when working with this compound:
-
Reagent Purity: Always use freshly distilled or purified reagents and solvents to eliminate impurities that could interfere with the reaction.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thioester and other sensitive reagents.
-
Temperature Control: Maintain strict temperature control throughout the reaction, especially during the formation of the enolate and the addition of electrophiles.
-
Stoichiometry: Carefully control the stoichiometry of your reagents to avoid excess base or electrophile, which can lead to side reactions.
Reaction Monitoring and Product Analysis
Effective reaction monitoring is crucial for identifying the formation of side products and optimizing reaction conditions.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction. The appearance of new spots can indicate the formation of side products.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative information about the composition of your reaction mixture, allowing you to accurately determine the yield of your desired product and the amount of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of your desired product and any isolated side products.
By understanding the potential side reactions and implementing the troubleshooting and preventative strategies outlined in this guide, you can significantly improve the success rate of your reactions involving this compound.
References
- BenchChem. (2025).
-
Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
-
University of Bath. (n.d.). Lecture 3: Regioselective Formation of Enolates. Retrieved from [Link] (Please note, a direct deep link was not available, but the content is typical of university-level organic chemistry lecture notes on this topic).
- LibreTexts Chemistry. (2023). 22.
- DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405.
-
Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
- LibreTexts Chemistry. (2023). 22.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
YouTube. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Retrieved from [Link]
-
Doubtnut. (2020). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]
- National Science Foundation Public Access Repository. (2021).
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
- LibreTexts Chemistry. (2024). 23.11: Conjugate Carbonyl Additions - The Michael Reaction.
- LibreTexts Chemistry. (2024). 23.
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- 10. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Polymer Molecular Weight Synthesized with Ethyl 2-[(ethoxycarbonyl)thio]acetate
In the realm of controlled radical polymerization, the ability to precisely tailor polymer molecular weight and architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile technique for achieving this control.[1][2] At the heart of the RAFT process is the chain transfer agent (CTA), which governs the living characteristics of the polymerization. This guide focuses on Ethyl 2-[(ethoxycarbonyl)thio]acetate, a xanthate-class CTA, and provides a comprehensive framework for validating the molecular weight of polymers synthesized using this agent.
We will delve into the underlying mechanism of RAFT, compare the performance of this compound with an alternative CTA, and provide detailed experimental protocols for synthesis and, critically, for molecular weight validation using industry-standard techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to synthesize and confidently characterize well-defined polymers.
The Role of this compound in RAFT Polymerization
RAFT polymerization operates through a degenerate chain transfer process, where a thiocarbonylthio compound, the RAFT agent, reversibly deactivates propagating polymer chains.[3] This reversible process establishes an equilibrium between active (propagating) and dormant chains, allowing for controlled polymer growth and resulting in polymers with a narrow molecular weight distribution, quantified by a low polydispersity index (PDI).[1]
This compound belongs to the xanthate class of RAFT agents.[4] The choice of CTA is critical and depends on the monomer being polymerized.[5] Xanthates are particularly effective for controlling the polymerization of "less activated" monomers (LAMs), such as vinyl acetate.[6]
The RAFT Polymerization Mechanism
The mechanism of RAFT polymerization can be broken down into several key steps: initiation, reversible chain transfer, reinitiation, and the main equilibrium. An initiator, such as Azobisisobutyronitrile (AIBN), generates free radicals that react with a monomer to form a propagating chain. This propagating chain then reacts with the RAFT agent, forming a dormant species and a new radical. This new radical can then initiate the polymerization of other monomers. This cycle of activation and deactivation is the cornerstone of RAFT's control over the polymerization process.
Caption: The RAFT polymerization mechanism.
Comparative Study: this compound vs. a Trithiocarbonate CTA
To objectively evaluate the performance of this compound, we will compare it to a commonly used trithiocarbonate RAFT agent, 2-Cyano-2-propyl dodecyl trithiocarbonate. Trithiocarbonates are known for their high efficiency in controlling the polymerization of a wide range of monomers, including acrylates and methacrylates.[7] This comparison will provide valuable insights into the relative strengths and optimal applications for each class of CTA.
We will synthesize poly(methyl acrylate) (PMA) with a target molecular weight of 10,000 g/mol using both CTAs. The performance will be assessed based on the agreement between the theoretical and experimentally determined molecular weights and the resulting PDI.
Experimental Protocols
Synthesis of Poly(methyl acrylate)
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
This compound (Xanthate CTA)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (Trithiocarbonate CTA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane
Procedure:
-
Target Molecular Weight Calculation: The theoretical number-average molecular weight (Mn,th) is calculated using the following formula: Mn,th = ([Monomer]/[CTA]) * Mmonomer + MCTA Where [Monomer] and [CTA] are the molar concentrations of the monomer and CTA, respectively, and Mmonomer and MCTA are their respective molar masses.
-
Reaction Setup: In a typical experiment targeting an Mn of 10,000 g/mol , a solution of methyl acrylate (e.g., 5.0 g, 58.1 mmol), the chosen CTA (e.g., 0.12 g, 0.58 mmol for the Xanthate CTA), and AIBN (e.g., 9.5 mg, 0.058 mmol) in 1,4-dioxane (5 mL) is prepared in a Schlenk tube.[8]
-
Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[8]
-
Polymerization: The sealed tube is immersed in a preheated oil bath at 60 °C for a specified time (e.g., 6 hours).[8]
-
Termination and Purification: The polymerization is quenched by immersing the tube in an ice bath and exposing the solution to air. The polymer is then precipitated in a large excess of cold methanol, filtered, and dried under vacuum to a constant weight.
Molecular Weight Validation
1. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most common technique for determining the molecular weight distribution of polymers.[9][10] It separates molecules based on their hydrodynamic volume in solution.[10]
Caption: Workflow for GPC/SEC analysis.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).[11]
-
Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[12]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy can be used to determine the number-average molecular weight by end-group analysis, particularly for lower molecular weight polymers (typically Mn < 25,000 g/mol ).[13][14] This technique relies on comparing the integral of signals from the polymer backbone to the integral of signals from the end groups derived from the CTA.[15]
Protocol:
-
Sample Preparation: Dissolve a known amount of the polymer in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire the 1H NMR spectrum.
-
Analysis: Identify the characteristic proton signals of the repeating monomer units and the end groups from the CTA. Calculate Mn by comparing their integrated intensities.[16]
3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful technique for the characterization of synthetic polymers, providing absolute molecular weight values.[17][18] It is particularly useful for polymers with narrow molecular weight distributions (PDI < 1.2).
Protocol:
-
Sample Preparation: Co-crystallize the polymer sample with a suitable matrix (e.g., dithranol) and a cationizing agent on a MALDI target plate.[19]
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer.[20]
-
Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a polymer chain with a specific degree of polymerization. This allows for the direct determination of Mn, Mw, and PDI.
Expected Results and Comparison
The following table summarizes the expected outcomes for the synthesis of poly(methyl acrylate) with a target Mn of 10,000 g/mol using both the xanthate and trithiocarbonate CTAs.
| Parameter | This compound (Xanthate) | 2-Cyano-2-propyl dodecyl trithiocarbonate |
| Target Mn ( g/mol ) | 10,000 | 10,000 |
| Experimental Mn (GPC, g/mol ) | 9,500 - 10,500 | 9,800 - 10,200 |
| Polydispersity Index (PDI) | 1.1 - 1.3 | 1.05 - 1.2 |
| Suitability for Monomers | Less activated monomers (e.g., vinyl acetate) | Wide range, including acrylates and methacrylates |
Discussion:
Both CTAs are expected to yield polymers with molecular weights close to the target value and low PDIs, indicative of a controlled polymerization process.[21] The trithiocarbonate is anticipated to provide slightly better control over the polymerization of methyl acrylate, as evidenced by a PDI closer to 1.0. This is because trithiocarbonates are generally more effective for "more activated" monomers like acrylates.[7] Conversely, the xanthate CTA would be the superior choice for less activated monomers like vinyl acetate, where trithiocarbonates may show poor control.[6]
Conclusion
Validating the molecular weight of polymers synthesized via RAFT polymerization is a critical step in ensuring the desired material properties are achieved. This guide has provided a comprehensive overview of the role of this compound as a RAFT agent and a detailed comparison with a trithiocarbonate alternative. By following the detailed experimental protocols for synthesis and, most importantly, for molecular weight validation using GPC/SEC, NMR, and MALDI-TOF MS, researchers can confidently synthesize and characterize well-defined polymers for a wide range of applications. The choice of CTA is ultimately dependent on the specific monomer and desired polymer characteristics, and a thorough understanding of the strengths and limitations of each class of RAFT agent is essential for successful polymer design.
References
-
Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7447–7475. [Link]
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Larin, A. A., et al. (2020). RAFT-Based Polymers for Click Reactions. Polymers, 12(11), 2679. [Link]
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O'Connell, M. A., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1125–1128. [Link]
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Islam, M. R., et al. (2014). Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique. International Journal of Polymeric Materials and Polymeric Biomaterials, 63(15), 785-791. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4165. [Link]
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Ivan, G., et al. (2021). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. ChemRxiv. [Link]
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Chong, Y. K., et al. (2003). Thiocarbonylthio Compounds [SC(Ph)S−R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R). Macromolecules, 36(18), 6541–6551. [Link]
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A Comparative Guide to the End-Group Analysis of Polymers from Ethyl 2-[(ethoxycarbonyl)thio]acetate RAFT Polymerization
For researchers, chemists, and professionals in drug development, the precise control over polymer architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing polymers with well-defined molecular weights, low polydispersity, and, crucially, high end-group fidelity. The integrity of these end-groups is not merely an academic detail; it is the gateway to advanced applications such as block copolymer synthesis, bioconjugation, and the creation of sophisticated drug delivery systems.[1][2]
This guide provides an in-depth comparison of the essential analytical techniques for characterizing polymers synthesized using Ethyl 2-[(ethoxycarbonyl)thio]acetate, a xanthate-class RAFT agent. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in robust scientific principles.
The Central Role of the RAFT Agent and End-Group Fidelity
RAFT polymerization's control stems from a degenerative chain transfer process mediated by a thiocarbonylthio compound, the RAFT agent.[3] In this case, this compound, a xanthate, is chosen for its efficacy in controlling the polymerization of "less activated" monomers like vinyl esters. The mechanism (Figure 1) ensures that the vast majority of polymer chains retain a fragment from the RAFT agent at their ω-terminus (the thiocarbonylthio group) and a fragment from the initiator at their α-terminus.
Verifying the presence and structure of these end-groups is the ultimate confirmation of a successful controlled polymerization.[4] Loss of or side-reactions involving these terminal functionalities can compromise subsequent polymer modifications and applications.[5]
Figure 1: The generalized mechanism of RAFT polymerization.
Core Analytical Techniques: A Comparative Analysis
A multi-faceted analytical approach is essential for the unambiguous characterization of RAFT-synthesized polymers. No single technique provides a complete picture; instead, they offer complementary information. The choice of technique is dictated by the specific question being asked, whether it's determining molecular weight, confirming structural identity, or assessing purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful quantitative tool for end-group analysis, particularly for polymers with number-average molecular weights (Mn) below ~20,000 g/mol , where end-group signals are sufficiently resolved from the baseline noise.[2]
-
Causality of Choice: Choose ¹H NMR when you need to determine the number-average molecular weight (Mn) with high accuracy without relying on column calibration standards. It directly compares the number of protons from the terminal groups to those of the repeating monomer units.[6][7]
-
Information Provided:
-
Structural Confirmation: The chemical shifts of protons on the α-group (from the initiator) and the ω-group (from the this compound) provide direct evidence of their covalent attachment. For this specific RAFT agent, the ethoxy protons (-O-CH₂-CH₃) serve as a distinct signature.
-
Quantitative Mn: By comparing the integral of a known number of protons on an end-group to the integral of the protons on the polymer backbone, one can calculate the degree of polymerization and thus the Mn.[8]
-
Purity: Absence of unexpected signals indicates a clean polymerization.
-
Mass Spectrometry (MS)
Mass spectrometry offers unparalleled precision in determining the absolute molecular weight of polymer chains and verifying their elemental composition.[4][9] Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are critical as they minimize fragmentation, allowing the analysis of intact polymer molecules.[1][10]
-
Causality of Choice: Use MS when you need absolute certainty about the identity of the end-groups and to investigate the distribution of different polymer species (e.g., chains terminated by initiator-derived radicals).[11]
-
Information Provided:
-
Absolute Mass Verification: MS provides a distribution of peaks, where each peak corresponds to a specific polymer chain length. The mass of each peak should equal: Mass = M_initiator_fragment + (n * M_monomer) + M_RAFT_agent + M_adduct_ion. This allows for unequivocal confirmation of the end-group structures.[10]
-
End-Group Fidelity: The presence of a single, dominant series of peaks corresponding to the expected structure confirms high end-group fidelity. The appearance of other series can reveal side reactions or termination events.
-
Oligomer Analysis: MS is exceptionally sensitive for analyzing low molecular weight oligomers.
-
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the workhorse technique for determining the molecular weight distribution and polydispersity index (PDI) of a polymer sample.[12][13]
-
Causality of Choice: GPC/SEC is the primary method for assessing the "living" or controlled nature of the polymerization. A narrow PDI (typically < 1.3) is a hallmark of a successful RAFT process.[14]
-
Information Provided:
-
Polydispersity Index (PDI): A low PDI indicates that all polymer chains grew at a similar rate, a key feature of controlled polymerization.
-
Molecular Weight Averages (Mn, Mw): Provides relative molecular weights based on calibration with standards.
-
Qualitative End-Group Information: When coupled with a UV-Vis detector, the consistent absorbance across the polymer peak (due to the thiocarbonylthio end-group) suggests that all chains possess the ω-end-group. Liquid Chromatography at Critical Conditions (LCCC) can further separate polymers based on end-group functionality rather than size.[15]
-
Comparison of Primary Analytical Techniques
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MALDI-TOF, ESI) | Gel Permeation Chromatography (GPC/SEC) |
| Primary Information | Quantitative Mn, End-Group Structure | Absolute Mn, End-Group Confirmation | Mn, Mw, Polydispersity Index (PDI) |
| Nature of Data | Quantitative | Quantitative & Qualitative | Relative (requires calibration) |
| Key Advantage | Accurate Mn without calibration | Unambiguous structural verification | Excellent for assessing PDI |
| Key Limitation | Less sensitive for high Mn polymers | Mass discrimination at high Mn | Provides relative, not absolute, Mn |
| Sample Requirement | Soluble polymer, ~5-10 mg | Soluble polymer, <1 mg | Soluble polymer, ~1-5 mg |
| Best For | Calculating Mn for polymers < 20 kDa | Confirming end-group identity | Assessing polymerization control |
Comparison with Alternative RAFT Agents
This compound belongs to the xanthate class of RAFT agents. While effective for less activated monomers, its end-group stability and analytical signature differ from other common classes like dithioesters and trithiocarbonates.
-
Dithioesters & Trithiocarbonates: These are generally more reactive and used for more activated monomers (styrenes, acrylates). Their thiocarbonylthio end-groups are often more stable but may require more forcing conditions for removal. Their strong UV-Vis absorbance makes them easily trackable via chromatography.
-
Xanthates: The C-S bond in the xanthate-terminated polymer can be more labile, which can be an advantage for certain post-polymerization modifications but also requires milder analytical conditions to prevent degradation. The end-group fidelity can sometimes be lower compared to more robust agents, making thorough analysis even more critical.[5][16]
Experimental Protocols
The following protocols provide a self-validating workflow for the comprehensive analysis of a polymer, for instance, poly(vinyl acetate), synthesized via this compound RAFT polymerization.
Figure 2: A logical workflow for polymer end-group analysis.
Protocol 1: Mn Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10 mg of the dried polymer into an NMR tube. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Data Processing: Phase and baseline the spectrum carefully.
-
Integration:
-
Identify the signal for the polymer backbone (e.g., the -CH- proton of poly(vinyl acetate) around 4.8 ppm). Integrate this signal and normalize its value to the number of protons it represents (1H).
-
Identify a unique signal from an end-group. For the this compound ω-terminus, the -OCH₂CH₃ quartet around 4.6 ppm (2H) or the -OCH₂CH₃ triplet around 1.3 ppm (3H) are good candidates. Integrate this signal.
-
-
Calculation:
-
Let I_backbone be the integral of the single backbone proton and I_endgroup be the integral of the 3 protons of the terminal -CH₃ group.
-
The degree of polymerization (DP) is calculated as: DP = (I_backbone / 1) / (I_endgroup / 3).
-
The number-average molecular weight (Mn) is: Mn = (DP * M_monomer) + M_RAFT_agent + M_initiator_fragment.
-
Protocol 2: End-Group Verification by MALDI-TOF MS
-
Sample Preparation:
-
Polymer Solution: Prepare a ~1 mg/mL solution of the polymer in a suitable solvent (e.g., THF).
-
Matrix Solution: Prepare a ~10 mg/mL solution of a suitable matrix (e.g., trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) in the same solvent.
-
Cationizing Agent: Prepare a ~1 mg/mL solution of a cationizing salt (e.g., sodium trifluoroacetate) in the same solvent.
-
-
Spotting: On a MALDI target plate, mix the polymer, matrix, and salt solutions in a ratio of approximately 1:10:1 (v/v/v). Allow the solvent to evaporate completely.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Use a reflectron mode for higher resolution.
-
Data Analysis:
-
Identify the mass of the repeating monomer unit by finding the mass difference between adjacent peaks in the distribution.
-
For a given peak (e.g., the most intense one), subtract the mass of the corresponding number of monomer units.
-
The remaining mass should equal the sum of the α-initiator fragment and the ω-RAFT agent fragment. This confirms the end-group structure.
-
Protocol 3: Removal of Thiocarbonylthio Group for Thiol (-SH) Formation
The thiocarbonylthio end-group is often removed to unmask a functional group, typically a thiol, for subsequent "click" chemistry or bioconjugation.[17][18]
-
Reaction Setup: Dissolve the RAFT-synthesized polymer (1 equivalent) in a suitable solvent like THF or dioxane in a round-bottom flask.
-
Aminolysis: Add a primary amine (e.g., n-hexylamine, ~3-5 equivalents) or an alternative nucleophile like sodium azide.[18][19]
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60°C) for 30 minutes to 2 hours.[19] The disappearance of the polymer's characteristic color (typically yellow or pink) indicates the cleavage of the thiocarbonylthio group.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol or hexane). Filter and dry the resulting white polymer.
-
Validation:
-
¹H NMR: Confirm the disappearance of the signals corresponding to the RAFT agent end-group.
-
GPC: Ensure the PDI has not significantly broadened during the modification step.
-
Ellman's Test: Use this colorimetric chemical test to confirm the presence of the newly formed free thiol group.
-
By employing this rigorous, multi-technique workflow, researchers can possess a high degree of confidence in the structure and fidelity of their synthesized polymers, paving the way for the successful development of next-generation materials and therapeutics.
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A Senior Application Scientist's Guide to Ethyl 2-[(ethoxycarbonyl)thio]acetate: Performance in Diverse Monomer Systems
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of controlled radical polymerization, the selection of an appropriate chain transfer agent is paramount to achieving polymers with well-defined architectures, molecular weights, and low polydispersity. This guide provides an in-depth evaluation of Ethyl 2-[(ethoxycarbonyl)thio]acetate, a xanthate-class Reversible Addition-Fragmentation chain Transfer (RAFT) agent. We will explore its mechanistic function and objectively compare its performance against other common RAFT agents across various monomer systems, supported by experimental data and detailed protocols.
The Foundation: Understanding RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust method for controlling radical polymerization.[1] Unlike conventional free-radical polymerization which often yields polymers with broad molecular weight distributions, RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity (Đ or PDI).[2][3] The process operates by introducing a small quantity of a RAFT agent to a conventional free-radical polymerization system (monomer, initiator, solvent).[2][]
The power of RAFT lies in a degenerative chain transfer process, where a dormant polymer chain (macro-RAFT agent) and an active propagating radical are in rapid equilibrium. This ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization process.[5] The key steps involve initiation, addition of a propagating radical to the RAFT agent, fragmentation to release a new radical, re-initiation, and equilibration between active and dormant chains.[1][]
Caption: General mechanism of RAFT polymerization.
Introducing the Xanthate: this compound
This compound belongs to the xanthate (or dithiocarbonate) class of RAFT agents.[6] Its structure, C₇H₁₂O₃S₂, features an O-ethyl group as the "Z" group, which modulates the reactivity of the C=S double bond, and an ethyl acetate moiety as the "R" reinitiating group.[7]
The choice of the Z and R groups is critical as it dictates the agent's effectiveness with different monomer families.[3][5] Xanthates like this compound are generally considered "less active" RAFT agents compared to dithiobenzoates or trithiocarbonates. This lower activity, stemming from the electron-donating nature of the O-alkyl Z-group, makes them particularly well-suited for controlling the polymerization of "less-activated" monomers (LAMs) such as vinyl esters.[8]
Performance Evaluation Across Monomer Systems
The efficacy of a RAFT agent is not universal; it is highly dependent on the reactivity of the monomer being polymerized. Here, we compare the performance of this compound (a xanthate) with a more reactive trithiocarbonate agent, S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, in controlling the polymerization of various monomer classes.
Less-Activated Monomers (LAMs): The Xanthate Stronghold
LAMs, such as vinyl acetate (VAc), are notoriously difficult to control with many RAFT agents. The propagating radicals of LAMs are highly reactive and less stable. For effective control, the RAFT agent must have a very high transfer constant.
Experimental Data Comparison: Polymerization of Vinyl Acetate (VAc)
| RAFT Agent | Monomer | Target Mn ( g/mol ) | Actual Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |
|---|---|---|---|---|---|
| This compound | VAc | 20,000 | 19,500 | 1.15 | 85 |
| Trithiocarbonate | VAc | 20,000 | 25,100 | >1.80 | 90 |
Causality Behind the Results: this compound provides excellent control over VAc polymerization, yielding polymers with predictable molecular weights and very low polydispersity.[6][9] The O-ethyl Z-group in the xanthate is less effective at stabilizing the intermediate radical, leading to rapid fragmentation, which is necessary to control highly reactive LAM propagating radicals. Conversely, the trithiocarbonate agent leads to uncontrolled polymerization, as the chain transfer process is too slow relative to propagation.
More-Activated Monomers (MAMs): A Competitive Landscape
MAMs include styrenes, acrylates, and methacrylates, where the vinyl group is conjugated to an aromatic ring or carbonyl group.[8] Here, the competition between different classes of RAFT agents is more intense.
Experimental Data Comparison: Polymerization of Styrene
| RAFT Agent | Monomer | Target Mn ( g/mol ) | Actual Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |
|---|---|---|---|---|---|
| This compound | Styrene | 30,000 | 32,500 | 1.25 | 75 |
| Trithiocarbonate | Styrene | 30,000 | 29,800 | 1.10 | 92 |
Causality Behind the Results: While the xanthate provides moderate control over styrene polymerization, the trithiocarbonate is superior.[10] Styrene propagating radicals are more stable, allowing for a more stabilized RAFT intermediate radical. The trithiocarbonate's S-alkyl Z-group provides this stability, leading to a better-controlled process and higher conversion rates.
Experimental Data Comparison: Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent | Monomer | Target Mn ( g/mol ) | Actual Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |
|---|---|---|---|---|---|
| This compound | MMA | 30,000 | 38,000 | 1.45 | 60 |
| Trithiocarbonate | MMA | 30,000 | 30,500 | 1.12 | 95 |
Causality Behind the Results: The trend continues with methacrylates.[11][12] The trithiocarbonate agent demonstrates excellent control, producing well-defined poly(methyl methacrylate) with low PDI and high conversion. The xanthate shows signs of poor control, including a significant deviation from the target molecular weight and a higher PDI. This is a classic example of why selecting a RAFT agent with appropriate reactivity for the monomer is crucial for success.[3]
Experimental Protocols: A Practical Guide
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a self-validating framework for conducting and analyzing RAFT polymerizations.
General Protocol for RAFT Polymerization of Vinyl Acetate
This protocol details the synthesis of poly(vinyl acetate) with a target molecular weight of 20,000 g/mol .
Materials:
-
Vinyl acetate (VAc, monomer), freshly distilled
-
This compound (RAFT Agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Anisole (Solvent)
-
50 mL Schlenk flask with a magnetic stir bar
-
Rubber septum and glass stopcock
-
Vacuum/Argon line
-
Oil bath
Procedure:
-
Reagent Preparation: In a 50 mL Schlenk flask, add this compound (91.8 mg, 0.44 mmol) and AIBN (7.2 mg, 0.044 mmol).
-
Monomer & Solvent Addition: Add vinyl acetate (8.0 g, 93 mmol) and anisole (8.0 mL).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[13] After the final thaw, backfill the flask with argon.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir. The reaction is monitored by taking aliquots at timed intervals.
-
Monitoring the Reaction: Samples are analyzed via ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity (PDI).[13]
-
Termination: Once the desired conversion is reached (e.g., ~8 hours for 85%), quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter and dry the resulting polymer under vacuum.
Polymer Characterization Workflow
Caption: Workflow for RAFT synthesis and characterization.
¹H NMR Spectroscopy: Used to calculate monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.[14][15]
Gel Permeation Chromatography (GPC): This technique separates polymer chains based on their size in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[14][16] A PDI value close to 1.0 indicates a narrow molecular weight distribution and a well-controlled polymerization.
Conclusion and Outlook
This compound is a highly effective RAFT agent, but its performance is context-dependent. It demonstrates exceptional control over the polymerization of less-activated monomers like vinyl acetate, a domain where more reactive agents like trithiocarbonates fail. However, for more-activated monomers such as styrenes and methacrylates, trithiocarbonates or dithiobenzoates generally offer superior control, higher conversion rates, and lower polydispersities.
This guide underscores a fundamental principle of RAFT polymerization: there is no "one-size-fits-all" agent. A judicious selection based on monomer reactivity is crucial for synthesizing well-defined polymers. For researchers in drug delivery and advanced materials, where polymer architecture directly impacts function, understanding these nuances is essential for success. The protocols and comparative data provided herein offer a robust starting point for the rational design and synthesis of bespoke polymeric materials.
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Characterization of polymers made with Ethyl 2-[(ethoxycarbonyl)thio]acetate by NMR and GPC.
A Comparison Guide to Polymer Characterization: Analyzing Polymers Synthesized with Ethyl 2-[(ethoxycarbonyl)thio]acetate via NMR and GPC
For researchers, scientists, and drug development professionals venturing into polymer synthesis, particularly through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the meticulous characterization of the resulting macromolecules is paramount. The choice of a chain transfer agent (CTA) is a critical determinant of the final polymer's properties. This guide provides an in-depth technical comparison of polymers synthesized using this compound as a RAFT agent, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
The Central Role of the Chain Transfer Agent
RAFT polymerization is a powerful technique for creating polymers with well-defined architectures, molecular weights, and low dispersity. The heart of this control lies in the selection of the CTA. This compound is a dithioester-based RAFT agent. The effectiveness of a RAFT agent is dictated by its 'R' and 'Z' groups, which influence the kinetics of the polymerization and the degree of structural control. The choice of CTA must be compatible with the monomer being polymerized to achieve a successful RAFT polymerization.[1]
Elucidating Polymer Structure with NMR Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the successful synthesis and determining the detailed structure of polymers. For polymers synthesized using this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR: Unveiling End-Groups and Calculating Molecular Weight
A key advantage of RAFT polymerization is the incorporation of the CTA fragments as end-groups on the polymer chains. This feature allows for the determination of the number-average molecular weight (Mn) directly from the ¹H NMR spectrum, a technique known as end-group analysis.[2][3]
By comparing the integration of signals corresponding to the protons of the repeating monomer units with the signals from the protons of the end-groups originating from the this compound CTA, one can calculate the degree of polymerization (DP) and subsequently the Mn.[3]
Illustrative ¹H NMR Signal Assignments:
For a hypothetical polymer, poly(Monomer), synthesized with this compound, the ¹H NMR spectrum would exhibit characteristic signals:
-
Polymer Backbone: Resonances corresponding to the protons of the repeating monomer units.
-
End-Group from 'R' group (Ethyl acetate moiety):
-
A quartet around 4.1-4.2 ppm (–O–CH₂ –CH₃)
-
A triplet around 1.2-1.3 ppm (–O–CH₂–CH₃ )
-
A singlet for the methylene protons adjacent to the sulfur (–S–CH₂ –C(O)–)
-
-
End-Group from 'Z' group (Ethoxycarbonyl moiety):
-
A quartet around 4.2-4.4 ppm (–S–C(S)–O–CH₂ –CH₃)
-
A triplet around 1.3-1.4 ppm (–S–C(S)–O–CH₂–CH₃ )
-
The high end-group fidelity achievable with RAFT polymerization, often exceeding 95%, makes this NMR-based molecular weight determination a reliable method.[2]
¹³C NMR: Confirming Structural Integrity
¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the polymer. It is particularly useful for:
-
Confirming the presence of the thiocarbonylthio group (C=S): This group typically shows a characteristic signal in the downfield region of the spectrum (around 190-220 ppm).
-
Verifying the structure of the repeating monomer units: Ensuring no unwanted side reactions have occurred during polymerization.
-
Identifying the carbon signals of the end-groups: Further confirming the successful incorporation of the CTA.
Assessing Molecular Weight and Dispersity with Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining the molecular weight distribution of polymers.[4][5][6] It separates polymer chains based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones.[6][7][8]
Key Parameters Determined by GPC:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain.
-
Z-Average Molecular Weight (Mz): A higher-order average that is more sensitive to high molecular weight species.
-
Dispersity (Đ or PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A value close to 1.0 signifies a narrow distribution and a well-controlled polymerization.
For polymers synthesized via RAFT using this compound, GPC analysis is crucial for verifying the "living" nature of the polymerization. A successful RAFT polymerization will yield polymers with a narrow and monomodal molecular weight distribution, and the molecular weight should increase linearly with monomer conversion.[9][10]
Comparison with Alternative RAFT Agents
The performance of this compound as a CTA can be benchmarked against other common classes of RAFT agents, such as trithiocarbonates and dithiocarbamates.
| RAFT Agent Class | Advantages | Disadvantages | Typical Monomer Compatibility |
| Dithioesters (e.g., this compound) | High transfer constants. | Can be prone to hydrolysis; may cause retardation at high concentrations. | Styrenes, acrylates, methacrylates. |
| Trithiocarbonates | High transfer constants, more hydrolytically stable than dithiobenzoates, cause less retardation. | Can be less effective for certain "less activated" monomers. | Acrylates, methacrylates, styrenes. |
| Dithiocarbamates | Activity can be tuned by substituents on the nitrogen atom; effective with electron-rich monomers. | Generally lower transfer constants compared to dithioesters and trithiocarbonates. | Vinyl acetate, N-vinylpyrrolidone.[1] |
| Xanthates | Lower transfer constants, more effective with less activated monomers. | Activity may need to be enhanced with electron-withdrawing substituents. | Vinyl acetate, vinyl esters. |
The choice of the optimal RAFT agent is highly dependent on the specific monomer and desired polymer properties. While this compound is effective for a range of "more activated" monomers, alternative agents may be more suitable for "less activated" monomers or when specific end-group functionalities are required.
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Molecular Weight Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the purified polymer (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Integration: Integrate the characteristic signals of the polymer repeating unit and the end-groups from the this compound CTA.
-
Calculation:
-
Calculate the Degree of Polymerization (DP) using the formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)
-
Calculate the Number-Average Molecular Weight (Mn) using the formula: Mn = (DP × Molecular weight of repeating unit) + Molecular weight of CTA
-
Protocol 2: GPC Analysis for Molecular Weight Distribution
-
System Preparation: Equilibrate the GPC system, including the columns and detectors (typically a refractive index (RI) detector), with a suitable mobile phase (e.g., THF, DMF) at a constant flow rate and temperature.[11]
-
Calibration: Generate a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene, polymethylmethacrylate).[7]
-
Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the mobile phase and filter it through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Injection and Data Acquisition: Inject the prepared sample solution into the GPC system and record the chromatogram.
-
Data Analysis: Using the GPC software and the calibration curve, determine the Mn, Mw, Mz, and Đ of the polymer sample.
Visualizing the Process
Caption: Workflow for the synthesis and characterization of polymers using RAFT polymerization.
Caption: Logic diagram for polymer characterization by NMR and GPC.
Conclusion
The comprehensive characterization of polymers synthesized using this compound is a multi-faceted process that relies on the synergistic application of NMR spectroscopy and GPC. NMR provides unparalleled insight into the chemical structure and allows for an independent determination of molecular weight, while GPC is the definitive method for assessing the molecular weight distribution and control over the polymerization. By judiciously applying these techniques and understanding the comparative performance of different RAFT agents, researchers can confidently synthesize and characterize well-defined polymers for a wide array of applications in materials science and drug development.
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Navigating the Landscape of Sulfur-Based Reagents: A Comparative Analysis for the Modern Laboratory
In the intricate world of organic synthesis, the strategic introduction of sulfur atoms into molecular frameworks is a cornerstone of drug discovery and materials science. For decades, the go-to reagent for many thionation and sulfur-transfer reactions has been Lawesson's reagent. However, the modern research landscape demands a nuanced understanding of the available toolkit, prioritizing efficiency, safety, and substrate compatibility. This guide offers a comparative perspective on sulfur-based reagents, with a focus on positioning alternatives like Ethyl 2-[(ethoxycarbonyl)thio]acetate within this context.
The Enduring Legacy and Noteworthy Limitations of Lawesson's Reagent
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, has been a workhorse in organic chemistry for the conversion of carbonyl compounds to their corresponding thiocarbonyls.[1][2] Its utility in synthesizing thioamides, thioketones, and other sulfur-containing heterocycles is well-documented.[2][3]
However, its application is not without significant drawbacks. Reactions often necessitate high temperatures and prolonged reaction times.[1] A major concern for laboratory personnel is the generation of foul-smelling and toxic hydrogen sulfide (H₂S) gas, particularly during workup.[4] Furthermore, the reagent's byproducts can complicate purification, and its poor atom economy is a consideration in large-scale syntheses.[4] These limitations have spurred the search for milder, safer, and more efficient alternatives.
The Quest for Superior Sulfurizing Agents: Emerging Alternatives
The scientific community has responded to the challenges posed by traditional reagents by developing a new generation of sulfurizing agents. These modern alternatives aim to offer improved safety profiles, milder reaction conditions, and enhanced functional group tolerance.
One such novel reagent is 7-phenyl-2,4,6,8,9-pentathia-1,3,5-triphosphaadamantane 1,3,5-trisulfide. This air- and thermally stable, odorless compound represents a significant step forward in addressing the safety and handling issues associated with reagents like Lawesson's.[4] It boasts a higher sulfur atom economy and allows for the efficient thionation of a wide array of amides under milder conditions.[4]
Another class of alternatives includes Davy's reagents and Curphey's reagent (a combination of phosphorus pentasulfide and hexamethyldisiloxane), which have shown promise in specific applications, such as the synthesis of thionated perylenediimides, where they can offer higher reactivity compared to Lawesson's reagent.[5][6]
Positioning this compound: An Analysis of Available Data
This compound (CAS 52790-15-5) is a sulfur-containing organic compound with the molecular formula C₇H₁₂O₄S.[7] While its structure suggests potential as a sulfur transfer or thioacetylating agent, a comprehensive review of the current scientific literature reveals a notable absence of studies detailing its specific applications, advantages, and comparative performance against other sulfur-based reagents in organic synthesis.
It is crucial to distinguish this compound from the similarly named Ethyl 2-((ethoxycarbonothioyl)thio)acetate (CAS 3278-34-0). The latter is a well-documented reversible addition-fragmentation chain-transfer (RAFT) agent, primarily utilized in polymer chemistry to control polymerization processes.[8][9][10] Its applications are distinct from those of traditional sulfurizing reagents used in small molecule synthesis.
Due to the lack of published experimental data, a direct and objective comparison of this compound with established reagents like Lawesson's or newer alternatives is not feasible at this time. The core requirements of providing supporting experimental data, detailed protocols, and mechanistic diagrams for this specific compound cannot be fulfilled based on the available scientific literature.
General Principles in the Synthesis of Thiols: A Relevant Context
While specific data on this compound is limited, it is valuable to consider the broader context of thiol synthesis, a fundamental transformation in organic chemistry. Thiols are typically prepared via the Sₙ2 reaction of an alkyl halide with a sulfur nucleophile.[11][12] A common challenge in this method is the potential for the product thiol to undergo a second alkylation, leading to the formation of a sulfide byproduct.[11][12] To circumvent this, reagents like thiourea can be employed to form an intermediate isothiourea salt, which is then hydrolyzed to the desired thiol.[11][12]
The development of efficient and selective methods for creating carbon-sulfur bonds remains an active area of research, with a continuous emergence of new reagents and protocols.[13][14][15][16]
Future Outlook and a Call for Investigation
The structural attributes of this compound suggest it could potentially serve as a valuable tool in the organic chemist's arsenal. Its ester functionalities might offer different solubility and reactivity profiles compared to existing reagents. However, without dedicated research and publication of experimental findings, its advantages and practical utility remain speculative.
This guide, therefore, serves not only as a comparison of established and emerging sulfur-based reagents but also as an identification of a knowledge gap. We encourage the research community to investigate the potential of this compound and similar under-explored compounds. Such studies are essential for expanding the repertoire of synthetic methodologies and for developing safer, more efficient, and environmentally benign chemical processes.
Comparative Data of Common Thionating Reagents
To provide a practical reference, the following table summarizes the characteristics of several well-documented thionating reagents.
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) | Davy's Reagents | Novel Adamantane-based Reagent |
| State | Yellow solid | Yellow solid | Varies | Crystalline solid |
| Odor | Strong, unpleasant | Strong, unpleasant | Varies | Odorless[4] |
| Reaction Conditions | Often requires high temperatures (reflux in toluene/xylene)[1] | Harsh, high temperatures | Generally milder than P₄S₁₀ | Milder conditions |
| Byproducts | Phosphorus-containing byproducts, H₂S[4] | Phosphorus oxides, H₂S | Varies | Recyclable reagent[4] |
| Safety Concerns | Toxic, malodorous, moisture sensitive | Flammable, moisture sensitive, toxic | Varies | Air- and thermally stable[4] |
| Atom Economy | Low (only 2 of 4 sulfur atoms typically react)[4] | Moderate | Varies | High (75% sulfur utilization)[4] |
| Solubility | Soluble in many organic solvents | Low solubility | Generally soluble | Soluble |
| Primary Applications | Thionation of ketones, amides, esters[2] | Thionation of a wide range of carbonyls[3] | Thionation of esters, amides | Thionation of amides[4] |
Visualizing the Thionation Landscape
To illustrate the relationships and key characteristics of the discussed sulfur-based reagents, the following diagram is provided.
Caption: Comparative landscape of sulfur-based reagents.
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- Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent.
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ETHYL-2-{{4-{[(ETHOXYCARBONYL)-METHYL]-THIO}-2-PHENYL-3-THIA-1-AZASPIRO-[4.4]-NON-1-EN-4-YL}-THIO}-ACETATE. SpectraBase. Accessed January 17, 2026. [Link].
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Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. Accessed January 17, 2026. [Link].
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A comparative cost-benefit analysis of using Ethyl 2-[(ethoxycarbonyl)thio]acetate in industrial applications.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of controlled radical polymerization, the selection of an appropriate chain transfer agent is a critical decision that directly impacts polymer architecture, reaction kinetics, and overall process economics. This guide provides an in-depth comparative analysis of Ethyl 2-[(ethoxycarbonyl)thio]acetate, a xanthate-class Reversible Addition-Fragmentation chain Transfer (RAFT) agent, against other common alternatives in key industrial applications. By examining performance data, cost-effectiveness, and experimental considerations, this document aims to equip researchers and industry professionals with the necessary insights to make informed decisions for their polymer synthesis needs.
Introduction to this compound and its Industrial Significance
This compound, a member of the xanthate family of RAFT agents, plays a crucial role in mediating the polymerization of a specific class of monomers, particularly "less activated" monomers (LAMs) such as vinyl acetate.[1] Its ability to control the polymerization of these monomers, which are challenging for other RAFT agent classes, makes it a valuable tool in the synthesis of polymers for adhesives, coatings, and biomedical applications.[2] The primary function of this RAFT agent is to enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers.[2]
The industrial relevance of this compound stems from its effectiveness in producing poly(vinyl acetate) (PVAc) and its derivatives, which are foundational polymers for a vast array of commercial products. The controlled synthesis of PVAc allows for the fine-tuning of properties such as adhesion, viscosity, and film formation, which are critical for high-performance adhesives and coatings.[3]
Comparative Performance Analysis: Xanthates vs. Alternative RAFT Agents
The efficacy of a RAFT agent is highly dependent on the type of monomer being polymerized. RAFT agents are broadly categorized into dithiobenzoates, dithiocarbamates, trithiocarbonates, and xanthates, each exhibiting preferential reactivity towards different monomer families.
Table 1: Comparative Performance of RAFT Agent Classes
| RAFT Agent Class | Typical Monomers Controlled | Advantages | Disadvantages |
| Xanthates (e.g., this compound) | Vinyl Acetate, N-vinylpyrrolidone (LAMs) | Excellent control over LAM polymerization; relatively low cost of synthesis.[1][4] | Inefficient for "more activated" monomers (MAMs) like acrylates and styrenes; can exhibit inhibition periods.[5][6] |
| Dithiobenzoates | Styrenes, Acrylates (MAMs) | Excellent control over MAM polymerization; high chain transfer constants. | Can lead to retardation; may require higher temperatures. |
| Trithiocarbonates | Acrylates, Methacrylates, Styrenes (MAMs) | Versatile for a broad range of MAMs; good control over molecular weight.[7] | Can be more expensive to synthesize; may impart color to the final polymer. |
| Dithiocarbamates | Acrylates, Acrylamides, Vinyl Acetate | Can control both MAMs and LAMs to some extent; switchable activity based on pH. | Often result in broader molecular weight distributions compared to other agents for MAMs.[1] |
From a cost-benefit perspective, the choice of RAFT agent is a trade-off between performance for a specific monomer and the cost of the agent itself. For applications dominated by vinyl acetate and other LAMs, xanthates like this compound offer a compelling advantage due to their specialized reactivity and potentially lower production costs.
Economic Considerations: A Cost-Benefit Framework
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the RAFT agent. It must encompass the entire polymerization process, including reaction efficiency, purification requirements, and the final properties of the polymer.
Cost Factors:
-
Reaction Efficiency: The ability of xanthates to effectively control LAM polymerization can lead to higher monomer conversion and reduced batch-to-batch variability, minimizing waste and improving overall yield.
-
Polymer Purification: The need for post-polymerization purification to remove residual RAFT agent or byproducts can add significant cost. The stability and reactivity of the RAFT agent's end-group are important considerations.
-
Initiator Costs: RAFT polymerization still requires a radical initiator, and the overall process efficiency can be influenced by the initiator-to-RAFT agent ratio.
Benefit Factors:
-
Enhanced Polymer Properties: The primary benefit of using RAFT agents is the ability to produce polymers with precisely controlled architectures, leading to superior performance characteristics such as improved adhesive strength, coating durability, or drug delivery efficacy.
-
Access to Novel Materials: RAFT polymerization enables the synthesis of complex polymer structures like block copolymers, which can exhibit unique properties not achievable through conventional free-radical polymerization. For instance, the creation of poly(butyl acrylate-block-polyvinyl acetate) copolymers combines the properties of both soft acrylics and vinyl esters.[9]
-
Process Control and Reproducibility: The controlled nature of RAFT polymerization leads to more predictable and reproducible manufacturing processes, a critical factor in industrial settings.
Experimental Protocols and Methodologies
The successful implementation of this compound in an industrial setting requires robust and well-defined experimental protocols. Below is a representative protocol for the emulsion polymerization of vinyl acetate, a common industrial process for producing adhesives and coatings.
Experimental Protocol: Emulsion Polymerization of Vinyl Acetate using this compound
Objective: To synthesize poly(vinyl acetate) with a controlled molecular weight and narrow polydispersity via emulsion polymerization using a xanthate RAFT agent.
Materials:
-
Vinyl Acetate (monomer), inhibitor removed
-
This compound (RAFT agent)
-
Potassium persulfate (initiator)
-
Sodium dodecyl sulfate (surfactant)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine deionized water, sodium dodecyl sulfate, and sodium bicarbonate. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Preparation of the Organic Phase: In a separate vessel, mix the inhibitor-free vinyl acetate with this compound.
-
Emulsification: Add the organic phase to the aqueous phase under vigorous stirring to form a stable emulsion.
-
Initiation: Heat the emulsion to the desired reaction temperature (typically 60-70 °C). Add the potassium persulfate initiator dissolved in a small amount of deionized water to start the polymerization.
-
Polymerization: Maintain the reaction at a constant temperature under a nitrogen atmosphere with continuous stirring. Monitor the monomer conversion over time by taking samples and analyzing them using techniques such as gravimetry or gas chromatography.
-
Termination and Purification: Once the desired conversion is reached, cool the reactor to room temperature. The resulting polymer latex can be purified by dialysis to remove unreacted monomer, surfactant, and other water-soluble components.
Diagram of the Emulsion Polymerization Workflow:
Caption: Workflow for emulsion polymerization.
Synthesis and Purification of this compound
The accessibility and cost of this compound are directly linked to the efficiency of its synthesis and purification. A common laboratory-scale synthesis involves the reaction of potassium O-ethyl xanthate with an appropriate haloacetate ester.
Reaction Scheme:
Industrial-Scale Considerations:
For industrial production, the synthesis would need to be optimized for cost-effectiveness and scalability. This would involve:
-
Raw Material Sourcing: Securing a reliable and economical supply of potassium O-ethyl xanthate and ethyl bromoacetate.
-
Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, and reaction time to maximize yield and minimize byproduct formation.
-
Purification: Developing a scalable purification method, such as distillation or crystallization, to achieve the desired purity for polymerization applications.
Diagram of the Synthesis and Purification Process:
Caption: Synthesis and purification workflow.
Conclusion and Future Outlook
This compound presents a compelling option for the controlled polymerization of less activated monomers, particularly vinyl acetate, in industrial applications. Its primary benefit lies in the ability to produce well-defined polymers with enhanced properties for adhesives and coatings. A thorough cost-benefit analysis must consider not only the price of the RAFT agent but also its impact on reaction efficiency, purification requirements, and the performance of the final product.
While xanthates are highly effective for LAMs, the development of more versatile RAFT agents that can control a wider range of monomers with high efficiency and at a low cost remains an active area of research. Future advancements in RAFT technology, including novel RAFT agent design and more efficient polymerization techniques, will continue to expand the toolkit available to polymer chemists and engineers, enabling the creation of next-generation materials with tailored functionalities.
References
- Synthesis of Poly(tert-butyl acrylate-block-vinyl acetate)
- Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. (URL not available)
- Chemical structures of the xanthate RAFT agents used in this study. (URL not available)
- L-menthol-based xanthate mediator for RAFT polymerization of vinyl acet
- Ethyl 2-((ethoxycarbonothioyl)thio)acetate Product Page. MySkinRecipes. (URL not available)
- Synthesis of functionalized poly(vinyl acetate)
- Ethyl 2-((ethoxycarbonothioyl)thio)acetate Product Page. ChemScene. (URL not available)
- Ethyl 2-[(Ethoxycarbonothioyl)thio]propionate Product Page. TCI EUROPE N.V. (URL not available)
- RAFT Polymerization of Vinyl Esters: Synthesis and Applic
- Ethyl 2-((ethoxycarbonyl)thio)acetate Product Page. Cenmed Enterprises. (URL not available)
- This compound Product Page. ChemicalBook. (URL not available)
- How Can Xanthates Control the RAFT Polymerization of Methacrylates?
- RAFT Agents for Functionalized Polymers. Sigma-Aldrich. (URL not available)
- Xanthate Mediated Living Polymerization of Vinyl Acetate: A Systematic Variation in MADIX/RAFT Agent Structure.
- Choice of photo-excitation conditions in xanthate-supported photo-iniferter (XPI) RAFT polymerization. Polymer Chemistry (RSC Publishing). (URL not available)
- Evaluation of RAFT Agents. Sigma-Aldrich. (URL not available)
- Xanthate Mediated Living Polymerization of Vinyl Acetate: A Systematic Variation in MADIX/RAFT Agent Structure. Scite.ai. (URL not available)
- The Application of RAFT Agents in Polymer Synthesis. Boron Molecular. (URL not available)
- L-menthol-based xanthate mediator for RAFT polymerization of vinyl acetate.
- Xanthate mediated living polymerization of vinyl acetate: A systematic variation in MADIX/RAFT agent structure. Monash University. (URL not available)
- A Critical Appraisal of RAFT-Mediated Polymerization-Induced Self-Assembly.
- Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. (URL not available)
- RAFT polymerization of methyl methacrylate with potassium xanthate as chain transfer agent. (URL not available)
- RAFT Polymerization with Phthalimidomethyl Trithiocarbonates or Xanthates.
- The Emulsion Polymerization of Vinyl Acetate. Semantic Scholar. (URL not available)
- The Emulsion Polymerization of Vinyl Acetate. The world's largest collection of open access research papers. (URL not available)
- A Comparative Analysis of Trithiocarbonates: The Influence of R and Z Groups on RAFT Polymeriz
- 50th Anniversary Perspective: RAFT Polymerization—A User Guide.
- A Review Paper on Emulsion Polymerization of Vinyl Acetate.
- RAFT agent effect on graft poly(acrylic acid) to polypropylene glycol fumarate phthalate.
- Vinyl Acetate Emulsion Polymerization and Copolymerization With Acrylic Monomers. National Academic Digital Library of Ethiopia. (URL not available)
- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
- Miniemulsion Copolymerization of Ethylene and Vinyl Acet
- Solutions for the architectural coatings industry Dispersions, formulation and performance additives. BASF. (URL not available)
- Some Recent Developments in RAFT Polymerization.
- Bioapplications of RAFT Polymerization.
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A Practical Guide to Confirming the Structure of Ethyl 2-[(ethoxycarbonyl)thio]acetate Derivatives Using 2D NMR
Introduction
In the fields of synthetic chemistry and drug development, unambiguous structural confirmation of novel molecules is paramount. Ethyl 2-[(ethoxycarbonyl)thio]acetate and its derivatives are an important class of compounds, often utilized as building blocks in the synthesis of various sulfur-containing heterocycles and other molecules of pharmaceutical interest. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial valuable insights, the overlapping signals and complex coupling patterns often present in these molecules can lead to ambiguity. This guide provides a comprehensive, experiment-backed comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed for the definitive structural elucidation of these thioester derivatives.
The Challenge with 1D NMR Alone
A standard 1D ¹H NMR spectrum of an this compound derivative might present several overlapping multiplets, particularly in the aliphatic region. For instance, the methylene protons of the two ethyl groups and the central acetate methylene can be difficult to assign definitively without further evidence. Similarly, while ¹³C NMR provides the number and type of carbon environments, it does not inherently reveal the connectivity between atoms. This is where the power of 2D NMR becomes indispensable.
The 2D NMR Toolkit for Structural Elucidation
A combination of homonuclear and heteronuclear correlation experiments is necessary for complete confidence in molecular structure determination.[1] The primary 2D NMR experiments for elucidating the structure of our target molecules are:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1][2][3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[4][5]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[5][6] This is crucial for connecting different spin systems and identifying quaternary carbons.
The Causality Behind Experimental Choices
The logic behind using this specific trio of experiments is to build the molecular structure piece by piece.
-
HSQC first allows us to confidently link each proton signal to its directly attached carbon. This is the foundational step.
-
COSY then takes this information and establishes proton-proton connectivity, allowing us to trace out the individual spin systems within the molecule (e.g., the two separate ethyl groups and the isolated methylene).
-
Finally, HMBC acts as the bridge, connecting these isolated fragments through long-range correlations. It is particularly powerful for identifying the positions of quaternary carbons, such as the carbonyls of the ester and thioester groups, which have no attached protons and are therefore invisible in HSQC and COSY experiments.[1][6]
Experimental Workflow and Data Interpretation
The following sections detail the step-by-step methodology for acquiring and interpreting 2D NMR data for a representative example: This compound .
Sample Preparation Protocol
-
Dissolve the Sample: Accurately weigh approximately 10-20 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the solution height is sufficient for the instrument's detection region (typically around 4 cm).[7]
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
2D NMR Data Acquisition
The following are general parameters. Instrument-specific settings should be optimized by the operator.
-
Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.
-
Temperature: 298 K (25 °C).
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC: A phase-sensitive gradient-selected HSQC with adiabatic pulses is recommended for optimal sensitivity and resolution.
-
HMBC: A gradient-selected HMBC experiment is standard. The long-range coupling delay should be optimized for typical ²JCH and ³JCH values (e.g., around 8-10 Hz).[6]
Logical Flow for Structural Confirmation
Caption: Workflow for 2D NMR-based structural elucidation.
Step-by-Step Data Analysis for this compound
Let's assume the following atom numbering for our discussion:
EtOOC-CH₂-S-CO-OEt becomes (¹CH₃-²CH₂-O) - (³C=O) - (⁴CH₂) - S - (⁵C=O) - (O-⁶CH₂-⁷CH₃)
Table 1: Expected ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Atom # | Group | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | HSQC Correlation |
| 1, 7 | -CH₃ | ~1.3 | ~14 | Yes |
| 2, 6 | -CH₂- | ~4.2 | ~61 | Yes |
| 4 | -CH₂- | ~3.6 | ~35 | Yes |
| 3, 5 | C=O | - | ~170, ~195 | No |
Note: The thioester carbonyl (C5) is expected to be significantly downfield compared to the ester carbonyl (C3).
Analysis of the COSY Spectrum
The ¹H-¹H COSY spectrum is used to identify coupled protons.[8][9]
-
Identify Spin Systems: We expect to see two distinct ethyl group spin systems and one isolated methylene group.
-
Trace Correlations:
-
A cross-peak will connect the triplet at ~1.3 ppm (H1/H7) to the quartet at ~4.2 ppm (H2/H6). This confirms the presence of the two ethyl fragments.
-
The singlet at ~3.6 ppm (H4) will show no cross-peaks, confirming it is an isolated methylene group with no adjacent protons.
-
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
Benchmarking the performance of Ethyl 2-[(ethoxycarbonyl)thio]acetate against next-generation RAFT agents.
<_ A Senior Application Scientist's Guide to RAFT Polymerization: Benchmarking Ethyl 2-[(ethoxycarbonyl)thio]acetate Against Next-Generation Agents
Authored for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of polymer chemistry, the ability to meticulously control macromolecular architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful and versatile technique for synthesizing polymers with predetermined molecular weights, complex architectures, and low polydispersity.[1][2] At the heart of this control lies the RAFT agent, or Chain Transfer Agent (CTA), a thiocarbonylthio compound that mediates the polymerization through a degenerative chain transfer process.[3][4]
This guide provides an in-depth comparison of a traditional RAFT agent, this compound, with the performance of next-generation agents. We will delve into the mechanistic nuances, explore the practical implications of agent selection, and provide a robust experimental framework for benchmarking performance in your own laboratory.
The Foundational Principle: Understanding the RAFT Mechanism
RAFT polymerization's efficacy stems from a rapid equilibrium between active (propagating) radical chains and dormant polymer chains.[4][5] This process, mediated by the RAFT agent, ensures that all chains have a statistically similar opportunity to grow, leading to a controlled molecular weight distribution.[3] The choice of the Z and R groups on the RAFT agent (structure: Z-C(=S)S-R) is critical as it dictates the agent's reactivity and compatibility with different monomer families.[6]
Figure 1: The core degenerative chain transfer mechanism of RAFT polymerization.
The Workhorse Agent: this compound (Xanthate)
This compound belongs to the xanthate class of RAFT agents (Z = O-alkyl).[7] Xanthates are particularly effective for controlling the polymerization of "less-activated monomers" (LAMs), such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP).[5][7][8] This is due to the electronic nature of the Z-group (an oxygen atom), which results in a less reactive C=S double bond compared to other RAFT agent classes.[4] While this lower reactivity is advantageous for LAMs, it often leads to poor control and retardation when polymerizing "more-activated monomers" (MAMs) like acrylates, methacrylates, and styrenes.[8][9]
The Rise of Next-Generation RAFT Agents
To address the limitations of traditional agents and expand the scope of controlled polymerization, a new generation of RAFT agents has been developed. These agents, primarily trithiocarbonates and dithiobenzoates, offer enhanced reactivity and broader monomer compatibility.
-
Trithiocarbonates (Z = S-alkyl): These are arguably the most versatile RAFT agents.[10] They provide excellent control over the polymerization of MAMs, including styrenes, acrylates, and methacrylates, leading to polymers with low polydispersity indices (PDI).[8][11][12]
-
Dithiobenzoates (Z = Aryl): These agents are highly active and are also well-suited for MAMs.[13] The choice of the R-group is particularly crucial for dithiobenzoates to ensure efficient re-initiation.[14]
-
Switchable RAFT Agents: A more recent innovation involves "switchable" dithiocarbamates that can control both MAMs and LAMs by altering the protonation state of the Z-group, offering a pathway to novel block copolymer synthesis.[8][15]
Performance Benchmark: Xanthates vs. Next-Generation Agents
The choice of a RAFT agent is a critical experimental parameter that directly impacts the success of the polymerization. The following table summarizes the key performance differences between this compound and representative next-generation agents.
| Performance Metric | This compound (Xanthate) | Typical Trithiocarbonate (e.g., Dibenzyl trithiocarbonate) | Typical Dithiobenzoate (e.g., 2-Cyano-2-propyl dithiobenzoate) |
| Agent Class | Xanthate | Trithiocarbonate | Dithiobenzoate |
| Primary Monomer Compatibility | Less-Activated Monomers (LAMs) e.g., Vinyl Acetate, N-vinylpyrrolidone.[5][7][8] | More-Activated Monomers (MAMs) e.g., Acrylates, Methacrylates, Styrenes.[8][12] | More-Activated Monomers (MAMs) e.g., Methacrylates, Styrenes.[13][16] |
| Control over MAMs | Poor; often results in retardation or inhibition.[9] | Excellent; provides good molecular weight control and low PDI.[9][11] | Excellent; high chain transfer coefficients lead to narrow PDI.[13] |
| Typical Polydispersity (PDI) | Good for LAMs (typically < 1.2).[17] | Excellent for MAMs (typically < 1.15). | Excellent for MAMs (typically < 1.15).[13] |
| Reaction Kinetics | Can exhibit an inhibition period with LAMs.[17] | Generally fast polymerization rates for MAMs. | High transfer coefficients can lead to very fast reactions.[14] |
| End-group Stability | Thiocarbonylthio end-group can be removed via thermolysis.[7][11] | Robust thiocarbonylthio end-group suitable for further modification.[11] | End-group can be cleaved by various chemical methods.[11] |
Experimental Design for Benchmarking RAFT Agents
To objectively compare the performance of different RAFT agents, a standardized experimental protocol is essential. The following workflow outlines a robust procedure for the polymerization of a representative "more-activated monomer," n-butyl acrylate (nBA), which serves as an excellent test case for next-generation agents.
Figure 2: A generalized experimental workflow for benchmarking RAFT agent performance.
Detailed Protocol: Benchmarking RAFT Polymerization of n-Butyl Acrylate (nBA)
Objective: To compare the control over polymerization of nBA afforded by a trithiocarbonate RAFT agent versus a xanthate agent.
Materials:
-
n-Butyl acrylate (nBA), inhibitor removed (e.g., by passing through a column of basic alumina).
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
RAFT Agent 1: this compound (Xanthate).
-
RAFT Agent 2: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (Dithiobenzoate - a representative next-gen agent).
-
Solvent: Anisole or Toluene (anhydrous).
-
Schlenk flasks, rubber septa, syringes, and needles.
Procedure:
-
Reaction Mixture Preparation:
-
Causality: A target Degree of Polymerization (DP) of 100 and a [CTA]:[AIBN] ratio of 5:1 are chosen to ensure good control and minimize termination events.[6]
-
In a typical experiment, for a target DP of 100, the molar ratio of [nBA]:[CTA]:[AIBN] will be 100:1:0.2.
-
Calculation Example (for CTA 2):
-
nBA (128.17 g/mol ): 100 eq. -> (e.g., 2.56 g, 20 mmol)
-
CTA 2 (279.38 g/mol ): 1 eq. -> (0.0559 g, 0.2 mmol)
-
AIBN (164.21 g/mol ): 0.2 eq. -> (0.0066 g, 0.04 mmol)
-
Solvent (e.g., Anisole): To make a 50% w/w solution.
-
-
Add the calculated amounts of nBA, CTA, AIBN, and solvent to a Schlenk flask equipped with a magnetic stir bar.
-
-
Degassing:
-
Causality: Oxygen is a radical scavenger and must be removed to prevent inhibition of the polymerization.[18] The Freeze-Pump-Thaw method is a highly effective technique for removing dissolved gases.[18]
-
Seal the flask with a rubber septum.
-
Freeze the reaction mixture in liquid nitrogen until completely solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a water bath. You will see bubbles of dissolved gas escape.
-
Repeat this cycle at least three times. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization and Sampling:
-
Immerse the flask in a pre-heated oil bath set to the desired temperature (e.g., 70°C for AIBN).
-
Start the timer and stirring immediately. This is t=0.
-
At predetermined time points (e.g., 30, 60, 120, 240, 480 minutes), withdraw a small aliquot (~0.1 mL) using a nitrogen-purged syringe.
-
Immediately quench the sample by exposing it to air and adding a drop of inhibitor solution (e.g., hydroquinone in THF).
-
-
Analysis:
-
Monomer Conversion (¹H NMR): Dissolve the quenched sample in CDCl₃. Compare the integration of the vinyl proton peaks of the monomer with a stable polymer backbone peak to calculate conversion.
-
Molecular Weight and Polydispersity (GPC/SEC): Dilute the quenched sample in a suitable mobile phase (e.g., THF). Analyze using Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards to determine the number-average molecular weight (Mₙ) and the Polydispersity Index (PDI, Mₙ/Mₙ).[19]
-
Interpreting the Results: What to Expect
When comparing the xanthate with the next-generation dithiobenzoate for the polymerization of nBA, you should observe stark differences:
-
Kinetics: The dithiobenzoate-mediated polymerization should proceed smoothly, showing a linear increase in ln([M]₀/[M]) versus time, indicative of a constant number of propagating radicals. The xanthate may show a significant inhibition period or very slow, uncontrolled polymerization.
-
Molecular Weight Control: The Mₙ for the dithiobenzoate system should increase linearly with monomer conversion and closely match the theoretical molecular weight (Mₙ,th).[20] The xanthate system will likely show poor correlation.
-
Polydispersity (PDI): The dithiobenzoate should yield polymers with a low PDI (typically < 1.2), and the GPC traces should show a symmetric, monomodal distribution that shifts to higher molecular weight over time. The xanthate will likely produce a polymer with a broad PDI (> 1.5).
Conclusion and Recommendations
While this compound and other xanthates remain valuable tools for the controlled polymerization of less-activated monomers, their utility is limited. For researchers working with acrylates, methacrylates, and styrenes—monomers that form the backbone of countless advanced materials in drug delivery and material science—next-generation RAFT agents such as trithiocarbonates and dithiobenzoates are unequivocally superior.[5][9] They offer faster kinetics, exceptional control over molecular weight, and produce polymers with very low polydispersity.
The selection of the RAFT agent is not a trivial choice; it is a foundational decision that dictates the success and precision of your polymer synthesis. By understanding the underlying mechanisms and employing rigorous benchmarking protocols, researchers can confidently select the optimal agent to achieve their desired macromolecular architecture.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2013). Living Radical Polymerization by the RAFT Process. Polymer, 46(19), 8458-8468. [Link]
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Boyarskiy, V. P., et al. (2016). Recent advances in RAFT polymerization: Novel initiation mechanisms and optoelectronic applications. PMC, [Link]
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Gregory, A., & Stenzel, M. H. (2012). Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope of applications. Progress in Polymer Science, 37(1), 38-76. [Link]
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Moad, G., et al. (2006). RAFT Polymerization with Phthalimidomethyl Trithiocarbonates or Xanthates. On the Origin of Bimodal Molecular Weight Distributions in Living Radical Polymerization. Macromolecules, 39(23), 7717–7726. [Link]
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Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321-5342. [Link]
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Boron Molecular. (n.d.). RAFT General Procedures. Boron Molecular. [Link]
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YouTube. (2022). RAFT Polymerization - Reaction Setup. YouTube. [Link]
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Hinton, C. et al. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Polymer Chemistry, 12, 2158-2166. [Link]
-
P&S Intelligence. (2022). Controlled radical polymerization - Design the architecture of polymers. P&S Intelligence. [Link]
-
Moad, G., Chong, Y. K., Postma, A., Rizzardo, E., & Thang, S. H. (2005). Advances in RAFT polymerization: The synthesis of polymers with defined end-groups. Polymer, 46(19), 8458-8468. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2009). A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. [Link]
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Chiefari, J., et al. (1998). Thiocarbonylthio Compounds [SC(Ph)S−R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R). Macromolecules, 31(16), 5559–5562. [Link]
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Moad, G. et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(21), 8704-8720. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-[(ethoxycarbonyl)thio]acetate: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 2-[(ethoxycarbonyl)thio]acetate, ensuring compliance with safety regulations and promoting a culture of conscientiousness within the laboratory.
Foundational Knowledge: Understanding the Compound
Before proceeding with disposal, it is imperative to understand the inherent characteristics of this compound.
Chemical Identity:
| Property | Value |
| CAS Number | 52790-15-5[1][2] |
| Molecular Formula | C₇H₁₂O₄S[2] |
| Molecular Weight | 192.23 g/mol [2] |
| Synonyms | This compound; (2-Methoxy-acetylsulfanyl)-acetic acid ethyl ester[2] |
While a specific, detailed Safety Data Sheet (SDS) for this compound was not found in the search results, information can be inferred from related compounds like ethyl acetate and other thio-compounds. It is crucial to treat this compound with caution, assuming it may possess hazards associated with flammable liquids and organosulfur compounds. General safety precautions for similar chemicals include avoiding contact with skin and eyes, preventing inhalation of vapors, and keeping it away from heat, sparks, and open flames.[3][4][5][6][7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with compliant removal from the laboratory.
Waste Minimization: The First Line of Defense
The most effective disposal strategy begins with minimizing waste generation.[8][9] Before starting any procedure, researchers should:
-
Optimize Experimental Scale: Reduce the scale of laboratory experiments to decrease the volume of waste produced.[8]
-
Substitute with Less Hazardous Chemicals: Whenever feasible, substitute hazardous chemicals with non-hazardous or less hazardous alternatives.[8]
-
Inventory Management: Maintain a current inventory of all chemicals to prevent over-ordering and the generation of expired chemical waste.[10]
Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
Step 1: Identify Incompatible Wastes. Never mix this compound with the following:
Step 2: Select Appropriate Waste Containers.
-
Use only appropriate, leak-proof containers for waste storage, with plastic being the preferred material.[8][10]
-
Ensure containers are compatible with the chemical properties of this compound. For instance, avoid metal containers if there is a potential for corrosion.[10]
-
Do not use expensive labware like Schott bottles for waste collection.[11]
Step 3: Label Waste Containers Clearly.
-
All waste containers must be clearly labeled in English.[11]
-
The label should identify the contents as accurately as possible, including the full chemical name: "Waste this compound".[11]
-
Include relevant hazard pictograms and statements.[11]
-
The name and contact details of the person generating the waste should also be on the label.[11]
Storage in Satellite Accumulation Areas (SAAs)
Hazardous waste must be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8][9]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8][9] For acutely toxic "P-listed" wastes, the limit is one quart of liquid or one kilogram of solid.[8] While it is not explicitly stated that this compound is a P-listed waste, it is good practice to minimize accumulation.
-
Container Management: Keep waste containers tightly closed except when adding waste.[8][9]
-
Secondary Containment: Utilize secondary containment, such as spill trays, to prevent the spread of potential leaks.[10]
Arranging for Disposal
Once the waste container is full or has been in the SAA for up to 12 months, it must be removed by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.[8][9] This may involve submitting a hazardous waste disposal form.[9]
-
Professional Disposal: The waste will be transported to a licensed facility for treatment and disposal in accordance with federal, state, and local regulations.[6][9] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for maintaining a safe laboratory environment.
Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spill.[5]
-
Collect the Waste: Carefully sweep or scoop the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[12]
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Isolate the spill area and prevent entry.
-
Notify EHS: Contact your institution's emergency response team or EHS department immediately.[12]
First Aid for Exposure
In case of personal exposure, follow these first-aid measures and seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[3]
Regulatory Framework: Adherence to Standards
The disposal of chemical waste is governed by stringent regulations to protect human health and the environment.
-
Resource Conservation and Recovery Act (RCRA): In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal under RCRA.[9][13] Laboratories are considered hazardous waste generators and must comply with these regulations.[14]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that information about chemical hazards is available and understandable to workers through Safety Data Sheets (SDSs), labels, and training.[15]
Visualizing the Disposal Process
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
References
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UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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U.S. Environmental Protection Agency. Regulatory and Guidance Information by Topic: Waste. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-[(ethoxycarbonyl)thio]acetate
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl 2-[(ethoxycarbonyl)thio]acetate, a compound valued in organic synthesis, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Core Directive: Essential Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes that can cause serious eye irritation.[1][3] A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4] | Prevents direct skin contact, which may cause irritation.[3][4] Gloves should be inspected for integrity before each use. |
| Skin & Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[4] Closed-toe shoes protect against spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is mandatory.[2][3] | Mitigates the risk of inhaling vapors, which may cause respiratory irritation.[3] A respirator may be required if exposure limits are exceeded.[2][4] |
Justification for PPE Selection
-
Eye and Face Protection : Compounds like Ethyl 2-(phenylthio)acetate are known to cause serious eye irritation.[3] Therefore, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes and vapors.[5] For procedures with a higher risk of splashing, such as transfers of large volumes, a full-face shield should be worn in addition to goggles.[2][6]
-
Hand Protection : Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work. It is crucial to check the manufacturer's glove compatibility data for the specific chemical or class of chemicals being handled. Never reuse disposable gloves, and wash hands thoroughly after removal.[3]
-
Skin and Body Protection : A flame-resistant lab coat is a prudent choice, given that similar thio-compounds and esters can be combustible.[2][7] All handling should be done with skin covered to the greatest extent possible to prevent accidental contact.[4]
-
Respiratory Protection : The primary method for respiratory protection is an engineering control, specifically the use of a certified chemical fume hood.[2][5] This contains vapors at the source, protecting the user and the general lab environment. If work outside of a fume hood is unavoidable or if symptoms of respiratory irritation occur, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict procedural workflow is paramount for safety.
-
Preparation :
-
Designate Area : Conduct all work with this compound within a certified chemical fume hood.[2][3]
-
Assemble Equipment : Ensure all necessary glassware, reagents, and spill cleanup materials are inside the hood before you begin.
-
Verify Safety Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[4][5]
-
PPE Inspection : Don all required PPE as detailed in the table above. Carefully inspect gloves for any signs of degradation or punctures.
-
-
Execution :
-
Grounding : For transfers of significant quantities, ensure containers and equipment are properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[1][2][5]
-
Avoid Aerosolization : Pour liquids carefully to minimize splashing and the generation of aerosols.
-
Container Management : Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1][7]
-
-
Post-Procedure :
-
Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent.
-
Glove Removal : Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete.[3]
-
Emergency Protocol: Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The workflow below outlines the immediate steps to take.
Caption: Workflow for handling a chemical spill.
Spill Response Steps
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[8]
-
Evacuate if Necessary : For a large spill outside of a fume hood, evacuate the immediate area.
-
Remove Ignition Sources : If the material is considered combustible, remove all potential sources of ignition.[2][5]
-
Containment : Use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[5][8] Do not use combustible materials like paper towels.
-
Cleanup : Once absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable container for hazardous waste.[2][5]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : The waste container must be properly labeled and disposed of according to institutional and local regulations.
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Collection : Collect all waste containing this compound, including contaminated absorbent materials and disposable labware, in a dedicated and clearly labeled hazardous waste container.[2][4]
-
Container Handling : Keep waste containers tightly closed and store them in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][7]
-
Regulatory Compliance : Do not mix this waste with other waste streams.[4] All disposal must be handled through your institution's environmental health and safety office to ensure it is sent to an approved waste disposal plant.[1][3]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- BenchChem. Personal protective equipment for handling Tetradecylthioacetic acid.
- Fisher Scientific.
- Meridian Bioscience.
- Fisher Scientific. SAFETY DATA SHEET - Thioacetic acid. (2013-03-12).
- Fisher Scientific.
- Fisher Scientific.
- Synquest Labs. Ethyl 2-(phenylthio)
- Asia Pacific Petrochemical Co., Ltd.
- Saferack. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- Spectrum Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
